molecular formula C13H14BrClN2O B11941954 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide CAS No. 853344-04-4

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

Cat. No.: B11941954
CAS No.: 853344-04-4
M. Wt: 329.62 g/mol
InChI Key: SRHHYFRYPIPCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide is a useful research compound. Its molecular formula is C13H14BrClN2O and its molecular weight is 329.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

853344-04-4

Molecular Formula

C13H14BrClN2O

Molecular Weight

329.62 g/mol

IUPAC Name

4-(7-chloroquinolin-4-yl)morpholine;hydrobromide

InChI

InChI=1S/C13H13ClN2O.BrH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H

InChI Key

SRHHYFRYPIPCPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Mechanism of Action for 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of historical and current pharmacopeia including Chloroquine (CQ), Hydroxychloroquine (HCQ), and Amodiaquine. While primarily recognized for their antimalarial efficacy, these derivatives exhibit a complex polypharmacology that extends to autoimmune modulation.

This guide deconstructs the molecular mechanisms of these derivatives, moving beyond surface-level descriptions to explore the physicochemical driving forces—specifically ion-trapping ,


-

stacking interactions with ferriprotoporphyrin IX
, and endosomal pH modulation . It serves as a reference for researchers designing next-generation quinolines or investigating resistance phenotypes.

Chemical Basis & Pharmacokinetics

To understand the biological activity, one must first grasp the physicochemical properties of the scaffold. The 7-chloroquinoline core is a weak base, a property that dictates its biodistribution.

The "Ion Trapping" Phenomenon

These molecules are diprotic weak bases. They can exist in uncharged, singly protonated, or doubly protonated forms depending on the surrounding pH.

  • Plasma (pH 7.4): A significant fraction exists in the uncharged (lipophilic) form, allowing rapid diffusion across cellular and organelle membranes.

  • Lysosome/Digestive Vacuole (pH 4.5 – 5.0): Upon entering these acidic compartments, the basic nitrogen atoms (quinolyl ring N and side-chain tertiary amine) become protonated.

  • Result: The charged species is membrane-impermeable, leading to accumulation concentrations up to 1,000-fold higher inside the organelle than in the plasma. This is the fundamental driver of both antimalarial and autoimmune potency.

Compound

(Side Chain)

(Quinoline N)
LogPPrimary Indication
Chloroquine 10.28.14.63Malaria (P. falciparum)
Hydroxychloroquine 9.78.33.87SLE, RA, Malaria
Amodiaquine 8.17.14.70Malaria (Resistant strains)

Primary Mechanism: Antimalarial Action (Heme Detoxification)

The selective toxicity of 7-chloroquinolines against Plasmodium species relies on the parasite's inability to detoxify heme without biocrystallization.

The Heme Problem

During the intraerythrocytic stage, the parasite degrades up to 75% of host hemoglobin within its digestive vacuole (DV). This process releases free heme (Ferriprotoporphyrin IX), which is highly toxic due to its ability to generate reactive oxygen species (ROS) and lyse membranes.

  • Parasite Defense: The parasite polymerizes free heme into an inert, insoluble crystal called Hemozoin (also known as

    
    -hematin).
    
Mechanism of Inhibition

7-chloroquinolines do not inhibit the proteases that digest hemoglobin; they inhibit the crystallization of heme.

  • Accumulation: The drug concentrates in the acidic DV via ion trapping.

  • Binding: The protonated drug binds to the

    
    -oxo dimer of heme via 
    
    
    
    -
    
    
    stacking interactions. The 7-chloro group is electronically critical for this affinity.
  • Capping: The drug-heme complex binds to the growing face of the hemozoin crystal, "capping" it and preventing further addition of heme units.[1][2]

  • Toxicity: Free heme accumulates, leading to lipid peroxidation of the parasite membrane and death.

Visualization: The Heme Detoxification Pathway

MalariaMOA Hb Hemoglobin (Host Cell) Digest Proteolytic Digestion (Plasmepsins/Falcipains) Hb->Digest Heme Free Heme (Fe2+) (Toxic) Digest->Heme Oxidation Oxidation to Ferriprotoporphyrin IX Heme->Oxidation FPIX Ferriprotoporphyrin IX (Heme Dimers) Oxidation->FPIX Hemozoin Hemozoin Crystal (Inert/Safe) FPIX->Hemozoin Biocrystallization Death Parasite Death (Membrane Lysis/ROS) FPIX->Death Accumulation CQ_Ext 7-CQ (Uncharged) Cytosol CQ_Vac 7-CQ++ (Protonated) Digestive Vacuole CQ_Ext->CQ_Vac Diffusion & Ion Trapping (pH 5.0) Complex Drug-Heme Complex (Capping Agent) CQ_Vac->Complex Binds Heme Dimer Complex->Hemozoin Caps Crystal Growth

Figure 1: The "Capping" Mechanism. 7-chloroquinolines (Yellow) interrupt the conversion of toxic heme (Red) into safe hemozoin (Green), leading to parasite death.

Secondary Mechanism: Immunomodulation (Host-Targeted)

In autoimmune conditions like SLE (Lupus) and Rheumatoid Arthritis, the mechanism shifts from heme binding to lysosomal pH modulation and TLR signaling inhibition .

Lysosomotropism & Antigen Presentation

By accumulating in lysosomes, 7-chloroquinolines increase the intralysosomal pH.

  • Enzymatic Inhibition: Lysosomal proteases require an acidic pH. As pH rises, these enzymes stall.

  • MHC Class II Interference: The processing of autoantigens for presentation on MHC Class II molecules is inhibited, reducing T-cell activation.

TLR Inhibition (The Anti-Inflammatory Core)

Toll-like Receptors (TLR7 and TLR9) are endosomal sensors that detect single-stranded RNA (ssRNA) and DNA (CpG), respectively. In autoimmune diseases, these receptors are inappropriately activated by the host's own nucleic acids.[3]

  • Mechanism: TLR7/9 require proteolytic cleavage within the endosome to become active. This cleavage is pH-dependent.

  • Effect: 7-chloroquinolines prevent the acidification required for this cleavage and may also directly mask the nucleic acid binding sites on the TLRs. This halts the production of Interferon-

    
     (IFN-
    
    
    
    ).
Visualization: TLR Signaling Blockade

ImmuneMOA cluster_endo Endosomal Lumen Endosome Endosome (Acidic Compartment) Protease Endosomal Proteases Endosome->Protease Inhibits NucleicAcids Self-DNA/RNA (Autoantigens) TLR_Inactive TLR7/9 (Inactive) TLR_Active TLR7/9 (Cleaved/Active) TLR_Inactive->TLR_Active Proteolytic Cleavage Protease->TLR_Active Blocked MyD88 MyD88 Signaling Cascade TLR_Active->MyD88 Signal Transduction Cytokines IFN-alpha / TNF (Inflammation) MyD88->Cytokines Drug Hydroxychloroquine (Base) Drug->Endosome Increases pH Drug->NucleicAcids Direct Binding/Masking

Figure 2: Immune Modulation. The drug raises endosomal pH, inhibiting the proteolytic activation of TLRs and preventing the "Cytokine Storm" characteristic of autoimmune flares.

Mechanisms of Resistance

Resistance is not due to target mutation (heme is the target, and heme cannot mutate). Resistance arises from drug efflux .

  • PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter): This transporter is located on the digestive vacuole membrane.[4][5]

  • The K76T Mutation: In wild-type parasites, Lysine at position 76 (positively charged) repels the positively charged Chloroquine, keeping it trapped in the vacuole.[6] In resistant strains, Lysine is mutated to Threonine (neutral).[5] This loss of charge allows the mutant transporter to pump Chloroquine out of the vacuole, preventing it from reaching inhibitory concentrations.[6]

Experimental Protocol: Beta-Hematin Formation Assay

Objective: To validate the potency of a new 7-chloroquinoline derivative by measuring its ability to inhibit heme polymerization in a cell-free system. This is the industry-standard "gold standard" screening assay.

Reagents Preparation
  • Hemin Stock: Dissolve Hemin chloride in DMSO to 10 mM.

  • Acetate Buffer: 0.5 M Sodium Acetate, adjusted to pH 5.0 (mimics the digestive vacuole).

  • Drug Stocks: Prepare serial dilutions of the test compound in water or DMSO.

Workflow
  • Initiation: In a 96-well plate, add:

    • 100

      
      L Acetate Buffer (pH 5.0).
      
    • 20

      
      L Hemin Stock (Final conc: 100 
      
      
      
      M).
    • 20

      
      L Test Compound (Various concentrations).
      
  • Incubation: Seal plate and incubate at 37°C for 18–24 hours . This allows spontaneous polymerization of heme into

    
    -hematin.
    
  • Solubilization of Free Heme: Add 50

    
    L of 2.5% SDS (Sodium Dodecyl Sulfate) in 0.1 M Sodium Bicarbonate (pH 9.1).
    
    • Note: This step dissolves unpolymerized heme but leaves the insoluble hemozoin crystals intact.

  • Quantification:

    • Option A (Precipitate): Centrifuge, wash the pellet, dissolve pellet in NaOH, and read OD at 400nm.

    • Option B (Differential): Read absorbance of the SDS-soluble fraction (free heme) at 405 nm. Higher absorbance = Higher inhibition (more free heme remaining).

Data Analysis Template

Calculate the percentage of inhibition (


) using the following formula:


  • 
    : Absorbance of the test well.
    
  • 
    : Absorbance of negative control (no drug, full polymerization).
    
  • 
    : Absorbance of positive control (no polymerization, e.g., high dose CQ).
    

References

  • Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines.[1][2] Journal of Biological Chemistry, 273(47), 31103–31107.[1] Link

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.[3][7][8] Nature Reviews Rheumatology, 16(3), 155–166.[3] Link

  • Fidock, D. A., et al. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance.[6] Molecular Cell, 6(4), 861–871. Link

  • Egan, T. J., et al. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment). Nature, 372(6506), 521. Link

  • Baelmans, R., et al. (2000). A high throughput assay for the quantitative determination of beta-hematin inhibition. Experimental Parasitology, 96(4), 243-248. Link

Sources

Physicochemical Profiling and Experimental Characterization of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from hit to lead heavily relies on understanding the physicochemical properties of the core scaffold. 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) is a highly specialized building block and screening compound[1]. Derived from the classic 4-aminoquinoline family—historically renowned for antimalarial agents like chloroquine—this specific derivative replaces the flexible, highly basic aliphatic amine chain with a rigid, weakly basic morpholine ring[2].

This structural modification drastically alters the compound's electronic distribution, lipophilicity, and acid-base profile. As a result, its application shifts from purely lysosomotropic accumulation (typical of antimalarials) toward highly targeted intracellular mechanisms, such as kinase inhibition or overcoming efflux-pump-mediated drug resistance. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines self-validating experimental workflows for its characterization.

Structural & Physicochemical Properties

Understanding the physicochemical parameters of this compound requires analyzing the interplay between the electron-deficient 7-chloroquinoline core and the electron-donating morpholine substituent.

The Causality of the Salt Form

Why utilize a hydrobromide (HBr) salt instead of a hydrochloride (HCl) or free base? The free base of 7-chloro-4-(4-morpholinyl)quinoline is highly lipophilic and exhibits poor dissolution kinetics in aqueous media. The bromide ion, being larger and more polarizable than chloride, often yields a lower crystal lattice energy in bulky heterocyclic systems. This facilitates faster hydration and dissolution in simulated gastric fluids, making the HBr salt a superior choice for in vitro assays and early in vivo pharmacokinetic profiling[1].

Electronic and Acid-Base Profile

A common pitfall among early-stage researchers is assuming the morpholine nitrogen retains its typical aliphatic pKa (~8.3). In reality, the lone pair on the morpholine nitrogen is partially delocalized into the aromatic quinoline system (an enamine-like resonance). This drastically reduces the basicity of the morpholine nitrogen (pKa < 5.0). Consequently, the primary basic center is the quinoline nitrogen (pKa ~8.1), which dictates the compound's ionization state at physiological pH (7.4)[3].

Table 1: Key Quantitative Physicochemical Parameters
ParameterValueMechanistic Causality / Significance
CAS Number 853344-04-4Unique identifier for the hydrobromide salt form[1].
Linear Formula C13H14BrClN2ORepresents the 1:1 hydrobromide salt, ensuring optimal solid-state stability.
Molecular Weight 329.626 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable theoretical oral bioavailability[1].
Estimated pKa (Quinoline N) ~8.1Allows partial protonation at pH 7.4, balancing aqueous solubility and lipid permeability[3].
Estimated pKa (Morpholine N) < 5.0Resonance delocalization prevents excessive lysosomal ion-trapping, distinguishing it from classic chloroquine[2].

Mechanistic Implications of the Scaffold

The structural logic of 7-chloro-4-(4-morpholinyl)quinoline allows it to engage in diverse biological pathways. The planar 7-chloroquinoline core is an excellent pharmacophore for


 stacking and hydrophobic interactions, which is the primary driver for hematin binding in antimalarial applications[2]. Conversely, the morpholine ring acts as a steric shield and a hydrogen-bond acceptor, which is critical when positioning the molecule within the solvent-exposed channels of a kinase ATP-binding pocket.

G A 7-Chloro-4-(4-morpholinyl) quinoline hydrobromide B 7-Chloroquinoline Core (Lipophilic, Planar) A->B C Morpholine Ring (H-Bond Acceptor) A->C D Hematin Binding (Antimalarial) B->D Pi-Pi Stacking E Kinase ATP Pocket (Targeted Therapy) B->E Hinge Binding C->D Modulates pKa C->E Solvent Channel

Diagram 1: Structural logic and target-binding pathways of the 7-chloro-4-(4-morpholinyl)quinoline scaffold.

Self-Validating Experimental Protocols

To accurately characterize this compound for preclinical development, standard aqueous methodologies often fail due to the lipophilicity of the free base. Below are field-proven, self-validating protocols designed specifically for this class of heterocycles.

Protocol 1: Cosolvent Potentiometric pKa Determination

Causality: As the pH increases during titration, the free base will precipitate in purely aqueous media, ruining the electrode reading. We employ a methanol-water cosolvent system and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method to obtain the true thermodynamic pKa.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) to validate electrode Nernstian response.

  • Sample Preparation: Dissolve 2 mg of 7-chloro-4-(4-morpholinyl)quinoline hydrobromide in 10 mL of a 30% Methanol / 70% Water mixture (containing 0.15 M KCl).

  • Titration: Titrate with standardized 0.5 N KOH from pH 2.0 to pH 11.0 under an inert Argon atmosphere to prevent CO2 absorption.

  • Cosolvent Extrapolation: Repeat the titration at 40% and 50% Methanol. Plot the apparent pKa vs. the reciprocal of the dielectric constant (Yasuda-Shedlovsky plot) and extrapolate to the y-intercept (pure water) to derive the final pKa.

Protocol 2: Shake-Flask LC-MS/MS LogD (pH 7.4) Profiling

Causality: Why use LC-MS/MS instead of UV-Vis? The morpholine-quinoline conjugation creates a strong push-pull electronic system. Depending on the solvent (octanol vs. water), solvatochromic shifts occur, making UV-Vis quantification unreliable. LC-MS/MS provides phase-independent, highly specific quantification.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-Octanol and 50 mM Phosphate Buffer (pH 7.4) together for 24 hours to mutually saturate the phases.

  • Sample Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the biphasic system (500 µL octanol / 500 µL buffer).

  • Internal Control (Self-Validation): Spike in Propranolol (known LogD ~1.2) as a reference standard to validate phase separation efficiency.

  • Partitioning: Shake the vials at 300 RPM for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure crisp phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate LogD as

    
    .
    

Workflow Step1 Sample Preparation (10 mM in DMSO) Step2 Cosolvent Titration (Methanol/Water) Step1->Step2 Aliquot for pKa Step3 Shake-Flask Partitioning (pH 7.4 Buffer / Octanol) Step1->Step3 Aliquot for LogD Step5 Data Synthesis (pKa & LogD Extraction) Step2->Step5 Yasuda-Shedlovsky Plot Step4 LC-MS/MS Quantification (Phase Analysis) Step3->Step4 Phase Separation Step4->Step5 Concentration Ratio

Diagram 2: High-throughput physicochemical characterization workflow for lipophilic heterocycles.

Handling and Formulation Considerations

While the hydrobromide salt mitigates some solid-state issues, it introduces hygroscopicity. The compound should be stored desiccated at 2-8°C. For in vivo dosing formulations, avoid purely aqueous vehicles. A standard formulation of 5% DMSO, 10% Solutol HS15 (or Tween 80), and 85% Saline provides a thermodynamically stable microemulsion, preventing the free base from crashing out of solution upon physiological dilution.

References

  • Title: 4-Amino-7-chloroquinoline | CID 94711 - PubChem Source: nih.gov URL: [Link]

  • Title: Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review Source: PMC / nih.gov URL: [Link]

Sources

Technical Guide: Synthesis Architectures for Novel 7-Chloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Logic

The 7-chloroquinoline (7-CQ) scaffold remains a "privileged structure" in medicinal chemistry. Beyond its classical antimalarial role (via heme polymerization inhibition), modern applications target autophagy inhibition (cancer therapy) and broad-spectrum antiviral mechanisms.

This guide moves beyond textbook descriptions to provide a rigorous, field-validated synthesis architecture. We focus on the Gould-Jacobs reaction for scalable backbone construction, followed by divergent functionalization strategies: Nucleophilic Aromatic Substitution (


) , Palladium-Catalyzed Cross-Coupling , and Click Chemistry (CuAAC)  for generating novel molecular hybrids.

Phase I: Backbone Construction (The Gould-Jacobs Protocol)

The synthesis of the key intermediate, 4,7-dichloroquinoline (4,7-DCQ) , is the bottleneck of this pathway. While the Conrad-Limpach synthesis is an alternative, the Gould-Jacobs protocol offers superior scalability and regioselectivity for the 7-chloro isomer.

Mechanistic Causality

The reaction relies on the differing nucleophilicity of the aniline nitrogen and the electrophilicity of the malonate ester.

  • Condensation: m-Chloroaniline attacks the ethoxy group of diethyl ethoxymethylenemalonate (DEEM).

  • Cyclization: Thermal cyclization (250°C) is thermodynamically driven.[1] The high temperature is non-negotiable to overcome the activation energy for the formation of the pyridine ring.

  • Aromatization: Subsequent hydrolysis and decarboxylation yield the 4-hydroxy tautomer, which is chlorodehydroxylated to 4,7-DCQ.

Visualization: Gould-Jacobs Pathway

GouldJacobs Start m-Chloroaniline + DEEM Inter1 Anilidomethylenemalonate (Enamine) Start->Inter1 110°C, -EtOH Cyclized 7-Cl-4-OH-quinoline- 3-carboxylate Inter1->Cyclized Dowtherm A 250°C, Cyclization Acid 7-Cl-4-OH-quinoline- 3-carboxylic acid Cyclized->Acid NaOH, Hydrolysis Quinolinol 7-Chloro-4-quinolinol Acid->Quinolinol Heat, -CO2 Decarboxylation Product 4,7-Dichloroquinoline (4,7-DCQ) Quinolinol->Product POCl3, Reflux Chlorination

Figure 1: Step-wise workflow for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Phase II: Divergent Functionalization Architectures

Once 4,7-DCQ is secured, three distinct pathways exist for derivatization.

Pathway A: Classical (The Diamine Linker)
  • Mechanism: The chlorine at C-4 is highly labile due to the electron-withdrawing nitrogen in the quinoline ring.

  • Application: Ideal for aliphatic amines (e.g., 1,2-diaminoethane).

  • Limitation: Poor yields with electron-poor anilines or sterically hindered amines.

Pathway B: Buchwald-Hartwig Amination[2][3]
  • Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.

  • Catalyst System:

    
     with XPhos  or BINAP  ligands is superior for the quinoline scaffold.
    
  • Advantage: Enables coupling with unreactive aryl amines that fail under

    
     conditions.
    
Pathway C: Click Chemistry (Triazole Hybrids)
  • Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Route: 4,7-DCQ

    
     4-Azido-7-chloroquinoline 
    
    
    
    1,2,3-Triazole Hybrid.[2]
  • Significance: Triazole rings act as bioisosteres for amide bonds, improving metabolic stability.

Visualization: Divergent Synthesis Tree

DivergentSynthesis DCQ 4,7-Dichloroquinoline (Core Scaffold) SNAr Path A: SNAr (Aliphatic Amines) DCQ->SNAr Neat/Phenol 120-140°C Buchwald Path B: Buchwald-Hartwig (Aryl Amines) DCQ->Buchwald Pd(OAc)2, XPhos KOtBu, Toluene Click Path C: Click Chemistry (Triazole Hybrids) DCQ->Click NaN3, DMF Diamines Aminoalkyl-7-CQ (Linker Precursors) SNAr->Diamines ArylAmines N-Aryl-7-CQ (Direct Analogues) Buchwald->ArylAmines Azide 4-Azido-7-CQ (Intermediate) Click->Azide SNAr Triazole 7-CQ-1,2,3-Triazole (Hybrid Drug) Azide->Triazole Terminal Alkyne CuI, Ascorbate

Figure 2: Divergent synthetic strategies for functionalizing the 4,7-dichloroquinoline core.

Detailed Experimental Protocol: 7-CQ-Triazole Hybrid

Target Compound: 1-(7-Chloroquinolin-4-yl)-4-phenyl-1H-1,2,3-triazole. Rationale: This protocol demonstrates the "Click" pathway, currently the most relevant for generating novel chemical entities (NCEs) with dual-action potential.

Step 1: Synthesis of 4-Azido-7-chloroquinoline

Reagents: 4,7-Dichloroquinoline (1.0 eq), Sodium Azide (


, 2.0 eq), DMF.
  • Dissolve 4,7-DCQ (1.98 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (1.30 g, 20 mmol) carefully. Safety:  Azides are shock-sensitive; use a blast shield.
    
  • Heat the mixture to 60°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour into ice-cold water (100 mL). The product precipitates as a solid.[1][3]

  • Filter, wash with cold water, and dry under vacuum.

  • Yield: ~90-95%. Appearance: Pale yellow solid.

Step 2: CuAAC Click Reaction

Reagents: 4-Azido-7-chloroquinoline (1.0 eq), Phenylacetylene (1.2 eq),


 (0.1 eq), Sodium Ascorbate (0.2 eq), t-BuOH/Water (1:1).
  • Suspend 4-azido-7-chloroquinoline (204 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) in 10 mL of t-BuOH/Water (1:1).

  • Add fresh sodium ascorbate solution (0.2 mmol in 0.5 mL water), followed by

    
     solution (0.1 mmol in 0.5 mL water).
    
  • Stir vigorously at room temperature for 12 hours. The mixture will likely turn from a suspension to a distinct precipitate.

  • Workup: Dilute with water (20 mL) and ammonia solution (to remove Cu traces). Filter the precipitate.[3][4]

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the triazole singlet proton at

      
       ~9.0-9.2 ppm.
      
    • MS:

      
       expected at m/z 321.
      

Quantitative Data Summary

Comparison of synthetic efficiency across different methodologies for C-4 functionalization.

MethodologySubstrate ScopeReaction TimeTypical YieldKey Limitation
Classical

Aliphatic amines2-6 hours80-95%Fails with electron-poor anilines.
Acid-Catalyzed

Weak nucleophiles12-24 hours50-70%Harsh conditions (Phenol melt).
Buchwald-Hartwig Aryl amines / Amides1-4 hours75-90%Cost of Pd catalyst/ligands.
Microwave

General amines10-30 mins85-98%Scale-up limitations (<10g).
Click (CuAAC) Azide/Alkyne8-12 hours85-95%Requires azide intermediate safety.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5] Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline.[2][3][4][6][7] Journal of the American Chemical Society.[5] Link

  • Batra, N., et al. (2022).[8] Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids.[8] Future Medicinal Chemistry.[8] Link

  • Mola, A. A., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.[2] Molbank. Link

  • Paul, S., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews (Contextualizing Buchwald-Hartwig on Quinoline). Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Subject: 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4)

Executive Summary & Pharmacophoric Rationale

In the landscape of rational drug design, the hybridization of privileged scaffolds is a foundational strategy for developing targeted therapeutics. 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) represents a highly optimized small molecule that merges the robust, membrane-permeable core of a 7-chloroquinoline with the hydrogen-bond accepting capabilities of a morpholine ring[1].

As a Senior Application Scientist, I frequently evaluate such compounds for their utility in antimalarial screening and lipid kinase (e.g., PI3K/mTOR) inhibition assays. The strategic placement of the morpholine moiety at the C4 position serves a dual purpose: it acts as a critical hinge-binding motif in the ATP-binding pocket of kinases, and it drastically improves the kinetic solubility of the highly lipophilic quinoline core. Furthermore, formulating this compound as a hydrobromide salt ensures superior dissolution kinetics in aqueous biological media compared to its free base counterpart, making it highly desirable for in vitro and in vivo pharmacokinetic profiling.

SAR_Logic Core Quinoline Scaffold (Intercalation / Hinge Binding) Sub1 7-Chloro Substitution (Metabolic Stability) Core->Sub1 Sub2 4-Morpholinyl Group (Solubility & H-Bonding) Core->Sub2 Salt Hydrobromide Salt (Bioavailability) Core->Salt

Pharmacophoric rationale for 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide design.

Physicochemical Profiling

Understanding the exact salt form and its corresponding CAS registry number is critical for assay reproducibility. A common pitfall in high-throughput screening (HTS) is the inadvertent substitution of the free base for a halide salt, which skews molarity calculations and dissolution rates. Below is the comparative physicochemical data for the 7-chloro-4-(4-morpholinyl)quinoline series [1][2].

Table 1: Comparative Physicochemical Data
Chemical EntityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application / Advantage
7-Chloro-4-(4-morpholinyl)quinoline hydrobromide 853344-04-4 C₁₃H₁₄BrClN₂O329.62Optimal crystal habit; superior aqueous dissolution.
7-Chloro-4-(4-morpholinyl)quinoline hydrochloride853344-40-8C₁₃H₁₄Cl₂N₂O285.17Alternative salt form; high bioavailability.
7-Chloro-4-(4-morpholinyl)quinoline (Free Base)84594-64-9C₁₃H₁₃ClN₂O248.71Base material for custom salt screening and synthesis.

Synthetic Methodology & Validation Protocol

The synthesis of 7-chloro-4-(4-morpholinyl)quinoline relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr). The causality behind this selectivity lies in the electron-deficient nature of the C4 position, which is activated by the inductive and resonance pull of the adjacent quinoline nitrogen. The C7 chlorine remains inert under these conditions, allowing for clean, single-substitution products.

Protocol 3.1: Synthesis of the Free Base and Hydrobromide Salt

Phase 1: S_NAr Reaction

  • Reagent Preparation: Charge a round-bottom flask with 4,7-dichloroquinoline (1.0 equivalent) and morpholine (3.0 equivalents). Causality: Excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Thermal Activation: Heat the neat mixture to 120°C under an inert argon atmosphere for 4 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material spot (R_f ~0.8) is fully consumed, replaced by a highly UV-active product spot (R_f ~0.3).

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base (CAS: 84594-64-9).

Phase 2: Hydrobromide Salt Formation

  • Dissolution: Dissolve the crude free base in minimal absolute ethanol at 60°C.

  • Salt Precipitation: Add 48% aqueous Hydrobromic Acid (HBr) (1.1 equivalents) dropwise. Causality: Slow addition prevents amorphous crashing out, promoting the formation of a highly pure, crystalline lattice.

  • Isolation: Cool the mixture to 0°C for 2 hours. Filter the resulting precipitate under a vacuum, wash with cold diethyl ether, and dry under high vacuum to yield 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) .

Synthesis_Workflow SM 4,7-Dichloroquinoline (1.0 eq) SNAr SNAr Reaction (120°C, Solvent-Free) SM->SNAr Nuc Morpholine (3.0 eq) Nuc->SNAr FB Free Base Intermediate (CAS: 84594-64-9) SNAr->FB  Workup & Extraction SaltRxn Salt Formation (48% HBr, EtOH) FB->SaltRxn Prod Target Compound (CAS: 853344-04-4) SaltRxn->Prod  Crystallization

Step-by-step synthetic workflow from 4,7-dichloroquinoline to the hydrobromide salt.

Biological Screening: Kinase Inhibition Assay Protocol

Morpholine-substituted quinolines are frequently deployed as competitive inhibitors in lipid kinase assays [3]. The morpholine oxygen acts as a crucial hydrogen bond acceptor for the valine residue in the kinase hinge region. To evaluate the efficacy of CAS 853344-04-4, a self-validating luminescent ATP-depletion assay is recommended.

Protocol 4.1: Luminescent Kinase Assay Workflow
  • Compound Preparation:

    • Dissolve 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide in 100% DMSO to create a 10 mM stock.

    • Causality: Despite the HBr salt providing excellent aqueous solubility, initial DMSO stock creation ensures complete molecular dispersion before serial dilution into the aqueous assay buffer (final DMSO concentration <1% to prevent enzyme denaturation).

  • Assay Assembly (384-well plate):

    • Add 5 µL of recombinant kinase enzyme (e.g., PI3Kα) in assay buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂).

    • Add 2.5 µL of the serially diluted compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation:

    • Add 2.5 µL of ATP/PIP2 substrate mixture. Incubate for 60 minutes.

  • Detection & Validation:

    • Add 10 µL of Kinase-Glo® reagent (Promega) to halt the reaction and generate a luminescent signal inversely proportional to kinase activity.

    • Self-Validation System: Calculate the Z'-factor using DMSO-only wells (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Signaling_Pathway Drug Morpholino-Quinoline Kinase Lipid Kinase (e.g., PI3K) Drug->Kinase Competitive Inhibition Product PIP3 Kinase->Product Phosphorylation Substrate PIP2 Substrate->Product Effector AKT / mTOR Product->Effector Activation Outcome Cell Survival Effector->Outcome Signal Transduction

Mechanism of action for morpholine-substituted quinolines in lipid kinase inhibition.

Conclusion

The precise identification and application of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS: 853344-04-4) is a masterclass in rational drug design. By leveraging the S_NAr reactivity of the quinoline core and the pharmacokinetic benefits of the hydrobromide salt, researchers can achieve highly reproducible data in both antimalarial and kinase-targeted screening campaigns. Strict adherence to the physicochemical parameters and self-validating protocols outlined in this guide will ensure high-fidelity experimental outcomes.

References

Strategic In Silico ADME/Tox Profiling of 7-Chloroquinoline-Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of targeted therapeutics increasingly relies on molecular hybridization—the fusion of two or more distinct pharmacophores into a single chemical entity. Among the most promising of these are 7-chloroquinoline-benzimidazole hybrids , which have demonstrated profound efficacy as antiproliferative and antiplasmodial agents. However, the increased molecular weight and complexity of hybrid molecules often lead to poor pharmacokinetic profiles.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in silico workflow for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of these hybrids. By establishing causality between molecular structure and pharmacokinetic behavior, this guide enables researchers to rationally filter and optimize lead candidates prior to costly in vitro and in vivo testing.

The Pharmacological Imperative of Molecular Hybridization

The rationale for fusing 7-chloroquinoline with benzimidazole is rooted in overcoming drug resistance and achieving multi-target engagement .

  • 7-Chloroquinoline: The core pharmacophore of established antimalarials like chloroquine. Beyond inhibiting hemozoin formation in Plasmodium falciparum, it exhibits potent anticancer properties by disrupting lysosomal function and inhibiting autophagy.

  • Benzimidazole: A privileged nitrogen-containing heterocyclic scaffold that mimics nucleotide structures. It is highly effective at competitively binding to the ATP-binding pockets of various kinases (such as c-Src) and tubulin.

When hybridized, these moieties create a synergistic effect. However, combining two bulky, lipophilic aromatic systems inherently risks violating Lipinski’s Rule of Five. Therefore, rigorous in silico ADME/Tox profiling is not just a supplementary step; it is a mandatory gatekeeper in the drug discovery pipeline .

Self-Validating In Silico Workflow & Methodology

To ensure trustworthiness and reproducibility, the following protocol utilizes two extensively validated computational platforms: SwissADME (for physicochemical and pharmacokinetic properties) and pkCSM (for toxicity and metabolic site prediction) .

Step-by-Step Protocol

Step 1: Structural Curation and Translation

  • Draw the 2D structures of the synthesized 7-chloroquinoline-benzimidazole hybrids using a chemical drawing tool (e.g., ChemDraw).

  • Perform a preliminary 3D energy minimization using the MM2 force field to ensure stable conformers.

  • Convert the minimized structures into canonical SMILES (Simplified Molecular-Input Line-Entry System) strings. Causality note: Canonical SMILES ensure that the algorithms process a standardized, unambiguous topological representation of the molecule, eliminating input-based variance.

Step 2: Physicochemical & Pharmacokinetic Simulation (SwissADME)

  • Input the SMILES strings into the SwissADME web server.

  • Extract the Consensus LogP value. Causality note: SwissADME calculates lipophilicity using five distinct models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Using the arithmetic mean (Consensus LogP) mitigates the algorithmic bias of any single model, providing a highly reliable prediction of membrane permeability.

  • Evaluate the Topological Polar Surface Area (TPSA). Ensure values remain

    
     Ų for general intestinal absorption, or 
    
    
    
    Ų if Blood-Brain Barrier (BBB) penetration is desired.

Step 3: Predictive Toxicology & Metabolism (pkCSM)

  • Submit the same SMILES strings to the pkCSM server.

  • Analyze the graph-based signature outputs for AMES Mutagenicity and Hepatotoxicity . Causality note: pkCSM uses distance-based graph signatures to capture atomic environments. Because quinoline derivatives are historically flagged for potential hepatotoxicity, this specific algorithmic approach is critical for identifying toxicophores early.

Step 4: Multi-Parameter Optimization (MPO)

  • Cross-reference the data against Veber’s rules (Rotatable bonds

    
    , TPSA 
    
    
    
    Ų) to confirm oral bioavailability.
  • Advance only those candidates that pass both the SwissADME permeability thresholds and the pkCSM toxicity filters to molecular docking validation.

ADME_Workflow Start Hybrid Design & SMILES Generation SwissADME SwissADME Profiling (Lipophilicity, PK, Drug-likeness) Start->SwissADME pkCSM pkCSM Profiling (Hepatotoxicity, Mutagenicity) Start->pkCSM Filter Multi-Parameter Optimization (MPO) Filtering SwissADME->Filter pkCSM->Filter Docking Molecular Docking (e.g., c-Src Kinase) Filter->Docking Passed Filters Hit Lead Candidate Selection Docking->Hit High Affinity

In silico ADME/Tox workflow for evaluating 7-chloroquinoline-benzimidazole hybrids.

Quantitative ADME/Tox Data Interpretation

The structural linkers between the 7-chloroquinoline and benzimidazole moieties (e.g., 3-phenyl, 4-phenyl piperazine, or ethyl benzamidyl) drastically alter the compound's pharmacokinetic fate. Table 1 summarizes representative in silico data for optimized hybrids.

Table 1: Representative ADME/Tox Profile of Optimized Hybrids

Compound IDLinker TypeMW ( g/mol )Consensus LogPTPSA (Ų)GI AbsorptionBBB PermeableAMES Toxicity
Hybrid-5a 3-phenyl412.873.8562.4HighYesNo
Hybrid-8d 4-phenyl piperazine496.014.1275.2HighNoNo
Hybrid-12d ethyl benzamidyl455.943.9088.1HighNoNo
Mechanistic Insights from the Data
  • Lipophilicity (LogP) vs. Clearance: Notice that all candidates maintain a Consensus LogP between 3.8 and 4.2. A LogP

    
     would increase the likelihood of promiscuous binding to off-target proteins and rapid clearance via Cytochrome P450 enzymes. By keeping LogP near 4.0, we ensure sufficient lipophilicity to cross the lipid bilayer without triggering rapid metabolic degradation.
    
  • BBB Permeability: Hybrid-5a is predicted to cross the BBB (TPSA = 62.4 Ų). If the therapeutic goal is treating cerebral malaria or brain metastases, this is highly desirable. However, if the target is systemic leukemia (e.g., HuT78 cells), Hybrid-12d is superior as its lack of BBB permeability minimizes central nervous system (CNS) side effects.

Target Engagement & Pathway Modulation

Once a hybrid clears the in silico ADME/Tox filters, its biological efficacy is validated via molecular docking against targets like the c-Src tyrosine kinase —a critical driver of tumor proliferation and survival .

Because the optimized hybrids possess ideal hydrogen bond donor/acceptor ratios (dictated by the benzimidazole nitrogen atoms) and favorable spatial geometry, they act as potent competitive inhibitors at the ATP-binding site of c-Src. This halts the downstream PI3K/AKT and STAT3 signaling cascades, effectively arresting tumor cell proliferation.

cSrc_Pathway RTK Receptor Tyrosine Kinase (Upstream Signal) cSrc c-Src Kinase (Primary Target) RTK->cSrc Activation PI3K PI3K / AKT Pathway cSrc->PI3K STAT3 STAT3 Pathway cSrc->STAT3 Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation Hybrid 7-Chloroquinoline- Benzimidazole Hybrid Hybrid->cSrc Competitive Inhibition

Mechanism of c-Src kinase inhibition by 7-chloroquinoline-benzimidazole hybrids.

Conclusion

The rational design of 7-chloroquinoline-benzimidazole hybrids represents a formidable strategy against resistant malignancies and parasitic infections. By strictly adhering to the in silico ADME/Tox workflow outlined in this guide, researchers can establish a self-validating feedback loop—ensuring that only molecules with optimal lipophilicity, low toxicity, and high target affinity progress to clinical evaluation.

References

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking Source: MDPI Molecules (2023) URL:[Link]

  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids Source: MDPI Molecules (2024) URL:[Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: ACS Omega (2020) URL:[Link]

Optimizing the Quinoline Scaffold: A Technical Guide to Lipinski's Descriptors in Hit-to-Lead Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipinski’s Descriptors for Novel Quinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Quinoline Paradox

The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, forming the core of antimalarials (Chloroquine), anticancer agents (Lenvatinib), and antibacterials (Bedaquiline). However, its inherent lipophilicity and planar aromatic nature often push novel derivatives toward the boundaries of Lipinski’s Rule of Five (Ro5) , leading to late-stage attrition due to poor oral bioavailability or solubility issues.

This guide provides a rigorous, self-validating framework for assessing and optimizing Lipinski’s descriptors—Molecular Weight (MW), LogP, Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA) —specifically for novel quinoline libraries. It moves beyond simple compliance, offering a workflow to correlate calculated descriptors with experimental physicochemical reality.[1][2]

The Quinoline Baseline: Structural Implications

Before modification, one must understand the scaffold's baseline contribution to Ro5 parameters. The naked quinoline ring is lipophilic (LogP ~2.03) and lacks hydrogen bond donors.[3]

ParameterQuinoline Scaffold (Unsubstituted)Impact of Common Substitutions
MW 129.16 DaLow Baseline. Allows for significant decoration (e.g., sulfonamides, triazoles) before breaching the 500 Da limit.
LogP ~2.03Critical Control Point. Fusion with other aromatics or long alkyl chains rapidly pushes LogP > 5.
HBA 1 (Nitrogen)Modifiable. The N-atom is a weak acceptor. Substituents at C-2, C-4, and C-8 dominate the HBA count.
HBD 0Deficiency. Requires introduction of -OH, -NH₂, or amides to balance solubility.

Key Insight: The C-2 and C-4 positions are electronically distinct. Substitutions here not only affect potency but drastically alter the pKa of the ring nitrogen, influencing the ionized/unionized ratio at physiological pH (7.4), which ultimately dictates the effective lipophilicity (LogD).

Workflow Visualization: The Iterative Optimization Cycle

The following diagram outlines the integrated workflow for ensuring Lipinski compliance, moving from in silico design to experimental validation.

Quinoline_Optimization_Workflow Start Novel Quinoline Design Idea InSilico In Silico Screening (SwissADME) Start->InSilico Ro5_Check Lipinski Compliance Check InSilico->Ro5_Check Ro5_Check->Start Fail (>1 Violation) Synthesis Chemical Synthesis Ro5_Check->Synthesis Pass (0-1 Violations) Exp_LogP Exp. Validation (RP-HPLC LogP) Synthesis->Exp_LogP Exp_LogP->Start LogP > 5 (Feedback) Bio_Assay Biological Testing Exp_LogP->Bio_Assay LogP < 5 Lead_Cand Lead Candidate Selection Bio_Assay->Lead_Cand High Potency + Good ADME

Figure 1: Integrated In Silico to In Vitro workflow for quinoline derivative optimization.

Protocol A: Computational Prediction (SwissADME)

Objective: To filter virtual libraries before synthesis.

Rationale: Algorithms differ in how they treat the aromatic nitrogen of quinoline. A "Consensus LogP" is statistically more reliable than a single algorithm.

  • Input Generation: Convert your quinoline structures into SMILES format. Ensure explicit definition of stereochemistry if chiral centers are introduced (e.g., at the C-3 position).

  • Execution: Submit the SMILES list to the SwissADME server [1].

  • Data Interpretation:

    • Consensus LogP: Average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT. Target Range: 2.0 – 4.5.

    • Bioavailability Radar: Check if the molecule falls entirely within the pink area. For quinolines, the most common violation is INSATURATION (fraction of sp3 carbons < 0.25).

    • Actionable Step: If Consensus LogP > 5, introduce a polar heterocycle (e.g., morpholine, piperazine) at the C-4 position to lower lipophilicity without sacrificing the aromatic stack required for binding.

Protocol B: Experimental Validation (RP-HPLC Method)

Objective: To determine the actual lipophilicity, correcting for algorithmic errors regarding the quinoline nitrogen.

Rationale: The traditional Shake-Flask method is slow and prone to emulsion formation with amphiphilic quinolines. The RP-HPLC method is faster, requires less sample, and correlates retention time (


) with LogP [2].
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 mm x 4.6 mm).

  • Mobile Phase: Methanol/Water (varying ratios, typically 60:40 to 80:20) buffered at pH 7.4 (MOPS or Phosphate) to ensure the quinoline is in its non-ionized form.

  • Standards: A set of 5-6 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

Step-by-Step Methodology
  • Dead Time Determination (

    
    ):  Inject an unretained marker (e.g., Uracil or Sodium Nitrate) to measure the column dead time.
    
  • Calibration: Inject the standard mixture. Calculate the capacity factor (

    
    ) for each:
    
    
    
    
  • Curve Generation: Plot

    
     vs. Literature LogP of standards. Linear regression should yield 
    
    
    
    .
  • Sample Measurement: Inject the novel quinoline derivative. Calculate its

    
     and extrapolate the experimental LogP (
    
    
    
    ) using the calibration equation.
  • Validation: If

    
     differs from 
    
    
    
    by > 0.5 units, rely on the experimental value. Quinolines with intramolecular hydrogen bonds (e.g., 8-hydroxyquinolines) often show lower experimental lipophilicity than predicted [3].

Case Study: Optimization of an 8-Hydroxyquinoline Series

The following table illustrates the impact of structural modifications on Lipinski descriptors for a hypothetical anticancer series.

Compound IDStructure DescriptionMW (Da)Calc. LogPHBD/HBAOutcome
Q-01 (Hit) 8-hydroxy-2-methylquinoline159.182.321 / 2Pass. Good baseline, but likely low potency and high clearance.
Q-02 (Fail) 2-methyl-5,7-dibromo-8-benzyloxyquinoline421.085.85 0 / 3Fail. LogP violation. The benzyl ether masks the -OH, removing HBD and increasing lipophilicity drastically.
Q-03 (Lead) 5-((4-methylpiperazin-1-yl)methyl)-8-hydroxyquinoline257.331.851 / 4Optimal. Introduction of piperazine (polar/ionizable) lowers LogP and improves solubility while keeping MW < 500.

Analysis: Compound Q-02 illustrates a common trap: adding hydrophobic bulk to increase binding affinity often pushes LogP out of the druggable range. Q-03 represents a successful "scaffold hop" where a solubilizing group is added to the "solvent-exposed" region of the pharmacophore [4].

Strategic Recommendations

  • Monitor the pKa: The quinoline nitrogen has a pKa ~4.9. Electron-donating groups (e.g., -OCH3 at C-6) increase basicity, potentially increasing solubility in the stomach (pH 1.2) but not in the intestine (pH 7.4).

  • The "Rule of 4": For quinolines intended for complex targets (like kinases), aim for stricter limits (MW < 400, LogP < 4) during the Hit stage to allow room for the molecular weight gain that inevitably occurs during Lead Optimization.

  • Solubility vs. Permeability: If a derivative complies with LogP but shows poor cell permeability, check the Polar Surface Area (PSA) . Ensure PSA < 140 Ų.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note.

  • BenchChem. (2025).[5] Assessing the Drug-Likeness of Novel Quinoline Compounds: A Comparative Guide Using Lipinski's Rule of Five. BenchChem Technical Guides.

  • Musiol, R. (2017). Recent developments in the design of anticancer agents targeting the quinoline scaffold. Molecules, 22(12), 2058.

Sources

An In-Depth Technical Guide to the Structural Characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1.1 Chemical Identity and Significance of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline

7-chloro-4-(4-methyl-1-piperazinyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom and a methylpiperazine group. This molecule is of significant interest as it represents a key structural fragment of piperaquine, a 4-aminoquinoline class antimalarial drug. As a simplified analog, it serves as a crucial model system for investigating the physicochemical properties, intermolecular interactions, and structural behavior of the parent drug and other related therapeutic agents. A thorough structural characterization is imperative to understand its chemical reactivity, potential biological activity, and to establish a comprehensive quality control profile.[1][2][3]

1.2 The Imperative of Rigorous Structural Characterization in Drug Discovery and Development

In the pharmaceutical sciences, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite for further development. Structural integrity directly impacts a compound's efficacy, safety, and stability. A comprehensive structural dossier, built upon orthogonal analytical techniques, provides the foundational data for patent applications, regulatory submissions, and the rational design of new chemical entities. For researchers, a well-characterized molecule ensures the reliability and reproducibility of experimental results.

1.3 Overview of the Orthogonal Analytical Approach

No single analytical technique can provide a complete structural picture. This guide, therefore, advocates for an orthogonal approach, where multiple, independent methods are employed to probe different aspects of the molecule's structure. By combining data from chromatography, mass spectrometry, NMR spectroscopy, vibrational spectroscopy, and X-ray diffraction, we can construct a self-validating and definitive structural profile of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline.

Foundational Physicochemical Properties

Before delving into complex spectroscopic analysis, it is essential to establish the fundamental physicochemical properties of the compound. These data provide the first layer of identification and are critical for quality control.

2.1 Molecular Formula, Weight, and Physical State

The compound has a molecular formula of C₁₄H₁₆ClN₃. This corresponds to a monoisotopic mass of 261.1033 g/mol . At room temperature, it typically presents as a pale yellow or white crystalline solid.[4] It is important to note that this compound can exist as a monohydrate, which will affect its molecular weight and physical properties.[1][2][3]

2.2 Solubility and Melting Point

Solubility profiling is crucial for selecting appropriate solvents for analysis and formulation. 7-chloro-4-(4-methyl-1-piperazinyl)quinoline is generally soluble in organic solvents like methanol, ethanol, and acetonitrile.[5] The melting point is a key indicator of purity. For the monohydrate form, the melting point has been reported in the range of 82.8–83.5 °C.[6]

2.3 Tabulated Summary of Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₆ClN₃
Monoisotopic Mass261.1033 g/mol
AppearancePale yellow to white crystalline solid
Melting Point (Monohydrate)82.8–83.5 °C[6]
Common SolventsMethanol, Ethanol, Acetonitrile[5]

Chromatographic Purity and Separation Science

3.1 The "Why": Establishing a Purity Baseline

3.2 High-Performance Liquid Chromatography (HPLC) Method Development

For a compound like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.[7] This technique separates compounds based on their hydrophobicity.

Protocol: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of a 7-chloro-4-(4-methyl-1-piperazinyl)quinoline sample by calculating the area percentage of the main peak.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution, for example, from 30% to 90% acetonitrile over 20 minutes, is often effective for separating the main compound from potential impurities.[7]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 254 nm, as quinoline derivatives typically exhibit strong absorbance at this wavelength.[7][8]

    • Set the injection volume to 10 µL.

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Data Interpretation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

3.3 Workflow Diagram: Chromatographic Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve sample (1 mg/mL) in Acetonitrile filter_sample Filter through 0.45 µm filter prep_sample->filter_sample hplc_inject Inject 10 µL filter_sample->hplc_inject prep_mobile Prepare Acetonitrile/Water Mobile Phase hplc_column C18 Column (30°C) 1.0 mL/min hplc_inject->hplc_column hplc_detect UV Detection at 254 nm hplc_column->hplc_detect get_chromatogram Obtain Chromatogram hplc_detect->get_chromatogram calc_purity Calculate Area % Purity get_chromatogram->calc_purity

Caption: Workflow for HPLC purity analysis.

Spectroscopic Elucidation of the Molecular Skeleton

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

4.1.1 ¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, we expect to see signals in the aromatic region (downfield) corresponding to the quinoline ring protons and signals in the aliphatic region (upfield) for the methyl and piperazine protons. The splitting patterns (e.g., doublets, triplets) provide information about adjacent protons.[9][12]

4.1.2 ¹³C NMR: Carbon Framework Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering a direct way to verify the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbons of the aromatic quinoline ring will resonate at lower fields compared to the sp³-hybridized carbons of the piperazine ring.

4.1.3 2D NMR (COSY, HSQC): Unambiguous Assignment through Correlation

While 1D NMR provides foundational data, 2D NMR experiments are often necessary for unambiguous assignments, especially for complex molecules.[10][11]

  • COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, helping to identify adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

Protocol: NMR Sample Preparation and Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for structural elucidation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry NMR tube. Add TMS if required for chemical shift referencing (δ = 0.00 ppm).[9][13]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra (e.g., COSY, HSQC) using standard pulse programs.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

4.2 Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[13] It also provides structural information through the analysis of fragmentation patterns.

4.2.1 Electrospray Ionization (ESI) for Intact Mass Determination

ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the subject compound. It typically produces a protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.

4.2.2 Tandem MS (MS/MS): Probing the Molecular Fragmentation Pathway

In tandem MS, the [M+H]⁺ ion is isolated and fragmented. The resulting fragment ions provide valuable clues about the molecule's structure. For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, characteristic fragmentation would likely involve cleavage of the piperazine ring and the bond connecting it to the quinoline core.[13][14]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the elemental composition and study the fragmentation pattern of the compound.

Instrumentation:

  • A mass spectrometer capable of high resolution and tandem MS (e.g., Q-TOF, Orbitrap) with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled to an HPLC system.

  • Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Data Acquisition (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis:

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

4.3 Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

4.3.1 Interpreting the Spectrum of a Substituted Quinoline

The FTIR spectrum will display characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aliphatic C-H stretching (piperazine and methyl): Below 3000 cm⁻¹

  • C=C and C=N stretching (quinoline ring): In the 1650-1400 cm⁻¹ region[16]

  • C-N stretching: Around 1350-1250 cm⁻¹[16]

  • C-Cl stretching: Typically in the 800-600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an infrared spectrum to identify the functional groups present.

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[16]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Unambiguous Determination of Three-Dimensional Structure

5.1 Single-Crystal X-ray Diffraction: The Gold Standard

While spectroscopic methods provide excellent evidence for the chemical constitution and connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[17] It yields precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[1][2][3]

5.1.1 The Rationale: From Diffraction Pattern to Atomic Coordinates

When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, and from this, the positions of all atoms can be determined. For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a single-crystal X-ray study has confirmed that the piperazinyl ring adopts a chair conformation and revealed details of the hydrogen bonding network in its monohydrate form.[1]

Protocol: Crystal Growth and X-ray Data Collection

Objective: To grow a single crystal suitable for X-ray diffraction and determine the 3D molecular structure.

Procedure:

  • Crystal Growth:

    • The most critical and often challenging step is growing a high-quality single crystal. Slow evaporation is a common technique.[18]

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., isopropanol).[2]

    • Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial model.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

5.2 Diagram: Overall Structural Characterization Workflow

cluster_orthogonal Orthogonal Analytical Approach start Purified Sample of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline hplc HPLC (Purity Assessment) start->hplc ms HRMS (Molecular Formula) start->ms nmr NMR (1D & 2D) (Connectivity) start->nmr ftir FTIR (Functional Groups) start->ftir xray Single-Crystal X-ray Diffraction hplc->xray ms->xray nmr->xray ftir->xray conclusion Complete Structural Dossier xray->conclusion

Caption: Overall structural characterization workflow.

Conclusion: Synthesizing the Data for a Complete Structural Dossier

The structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. Chromatographic methods establish purity, a prerequisite for all subsequent analyses. High-resolution mass spectrometry confirms the elemental composition and provides fragmentation data consistent with the proposed structure. A comprehensive suite of NMR experiments elucidates the precise atomic connectivity and chemical environment of each atom. FTIR spectroscopy provides a rapid confirmation of the key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By integrating the data from each of these methods, a complete and self-validating structural dossier can be compiled, providing the authoritative foundation required for advanced research and development.

References

  • Rizzato, S.; Marinoni, F. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank2025 , 2025, M1833. [Link]

  • Rizzato, S.; Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate. [Link]

  • Request PDF | Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate | Find, read and cite all the research you need on ResearchGate. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. [Link]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 93. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). ResearchGate. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). R Discovery. [Link]

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). PMC. [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (2018). Madurai Kamaraj University. [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022). MDPI. [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012). Auburn University. [Link]

  • Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. (2020). Drug Development Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. (2011). Oriental Journal of Chemistry. [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. (2025). MDPI. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2013). ResearchGate. [Link]

  • 7-Chloro-4-(piperazin-1-yl)quinoline. (2012). PMC. [Link]

  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025). Preprints.org. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies. [Link]

  • X-ray crystallographic analysis of 3a. ResearchGate. [Link]

Sources

Methodological & Application

Advanced Profiling of 7-Chloroquinoline Derivatives: From Lysosomotropic Characterization to Autophagy Modulation in Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-chloroquinoline (7-CQ) scaffold, originally popularized by chloroquine (CQ) and hydroxychloroquine (HCQ), has evolved into a privileged structure in oncology drug discovery. Unlike their antimalarial predecessors, novel 7-CQ derivatives (e.g., hydrazones, chalcones, and urea hybrids) are designed to overcome poor microsomality and enhance lysosomotropism —the ability to accumulate in acidic organelles. This guide provides a rigorous framework for evaluating these derivatives, focusing on their primary mechanism: autophagy inhibition via lysosomal deacidification . We detail protocols for validating lysosomal trapping, assessing autophagic flux, and quantifying synergistic cytotoxicity.

Part 1: Chemical Basis & Mechanism of Action (MOA)

The "Proton Sponge" Mechanism

Cancer cells, particularly those with RAS mutations, often exhibit "lysosomal addiction" to recycle nutrients via autophagy. 7-CQ derivatives function as lipophilic weak bases.

  • Entry: At neutral pH (cytoplasm), they are uncharged and permeate membranes.

  • Trapping: Upon entering the acidic lysosome (pH ~4.5–5.0), the basic nitrogen of the side chain becomes protonated. The charged molecule cannot cross the membrane back out.

  • Effect: This accumulation raises lysosomal pH, inhibiting acid-dependent proteases (Cathepsins) and preventing the fusion of autophagosomes with lysosomes.

Structure-Activity Relationship (SAR) Insights
  • 7-Chloro Group: Essential for lipophilicity and preventing metabolic ring oxidation. It also enhances DNA intercalation potential in specific derivatives.

  • 4-Amino Side Chain: The "tuning knob" for pKa. Modifications here (e.g., adding hydrazone or triazole moieties) determine the extent of lysosomal accumulation and overcome transporter-mediated resistance (P-gp).

MOA Visualization

The following diagram illustrates the critical pathway from cellular entry to apoptotic cascade.

MOA_7CQ Compound 7-CQ Derivative (Uncharged) Lysosome Lysosomal Entry (Protonation/Trapping) Compound->Lysosome Passive Diffusion pH_Rise Lysosomal pH u2191 (Deacidification) Lysosome->pH_Rise Ion Trapping Fusion_Block Blockade of Autophagosome Fusion pH_Rise->Fusion_Block Enzyme Inactivation LC3_Accum LC3-II & p62 Accumulation Fusion_Block->LC3_Accum Flux Inhibition Stress Proteotoxic Stress & ROS Generation LC3_Accum->Stress Apoptosis Apoptosis / Cell Death Stress->Apoptosis

Figure 1: Mechanism of Action. 7-CQ derivatives accumulate in lysosomes, raising pH and blocking the degradation phase of autophagy, leading to proteotoxic stress.

Part 2: Critical Experimental Protocols

Protocol A: Lysosomal Integrity & Trapping Assay

Objective: Confirm that the derivative targets the lysosome and induces deacidification or membrane permeabilization (LMP).

Materials:

  • LysoTracker™ Deep Red (LTDR) - Ex/Em: 647/668 nm.

  • Acridine Orange (AO) - Metachromatic dye (Red = Acidic, Green = DNA/RNA).

  • Flow Cytometer or Confocal Microscope.

Procedure (Flow Cytometry):

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment: Treat with 7-CQ derivative (IC50 concentration) for 4h, 12h, and 24h.

    • Positive Control:[1][2][3] Chloroquine (

      
      ).
      
    • Negative Control:[1] DMSO (Vehicle).

  • Staining:

    • Wash cells with PBS.[2][4]

    • Incubate with 50 nM LysoTracker Deep Red for 30 mins at 37°C.

    • Note: Do not fix cells; fixation permeabilizes membranes and destroys the pH gradient.

  • Analysis: Harvest and analyze via Flow Cytometry (APC channel).

  • Interpretation:

    • Early Phase (1-4h): Increased fluorescence intensity indicates lysosomal expansion/swelling (accumulation).

    • Late Phase (>12h): Decreased fluorescence indicates deacidification (loss of proton gradient) or membrane rupture (LMP).

Protocol B: Autophagic Flux Analysis (The "Gold Standard")

Objective: Distinguish between autophagy induction and autophagy blockade. Mere accumulation of LC3-II can mean either.

Experimental Logic: You must compare the 7-CQ derivative against a known blocker (Bafilomycin A1).

  • If 7-CQ blocks flux: 7-CQ + Bafilomycin A1

    
     7-CQ alone (no additive effect).
    
  • If 7-CQ induces autophagy: 7-CQ + Bafilomycin A1

    
     7-CQ alone (additive accumulation).
    

Workflow:

  • Treatment Groups:

    • Group 1: Vehicle (DMSO)

    • Group 2: 7-CQ Derivative (

      
      )
      
    • Group 3: Bafilomycin A1 (100 nM) - Saturating blocker

    • Group 4: 7-CQ (

      
      ) + Bafilomycin A1 (100 nM)
      
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot Targets:

    • LC3B: Monitor conversion of LC3-I (cytosolic) to LC3-II (lipid-bound).

    • p62 (SQSTM1): An autophagy substrate.[4] Accumulation = Blockade.

  • Quantification: Densitometry of LC3-II/Actin ratio.

Protocol C: Synergistic Cytotoxicity (Combination Index)

Objective: 7-CQ derivatives are potent sensitizers. This protocol measures synergy with chemotherapeutics (e.g., Doxorubicin or Temozolomide).

Procedure:

  • Single Agent Curves: Determine IC50 for Drug A (7-CQ) and Drug B (Chemo) separately using MTT or CCK-8 assay (72h exposure).

  • Combination Matrix: Treat cells with constant ratio combinations (e.g., IC50_A : IC50_B, 0.5x, 0.25x, etc.).

  • Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism

Part 3: Data Analysis & Visualization

Experimental Workflow Diagram

This workflow ensures a logical progression from compound validation to mechanistic proof.

Workflow Step1 Step 1: Solubility & Stability (Check pKa & Lipophilicity) Step2 Step 2: Cytotoxicity Screen (MTT) Determine IC50 (24h/48h/72h) Step1->Step2 Step3 Step 3: Lysosomal Tropism (LysoTracker / Acridine Orange) Step2->Step3 Select Active Compounds Step4 Step 4: Autophagy Flux (Western Blot) (+/- Bafilomycin A1) Step3->Step4 Confirm Mechanism Step5 Step 5: Apoptosis Confirmation (Annexin V / Caspase 3/7) Step4->Step5 Link MOA to Cell Death

Figure 2: Sequential screening workflow for validating novel 7-chloroquinoline derivatives.

Key Derivatives & Comparative Data

The following table summarizes recent classes of 7-CQ derivatives and their reported efficacy ranges in cancer lines (e.g., MCF-7, HeLa, A549).

Derivative ClassStructural ModificationPrimary TargetTypical IC50 (

)
Key Reference
7-CQ Hydrazones Hydrazone linker at C4Lysosome + Mitochondria0.5 - 5.0[1]
7-CQ Chalcones Chalcone hybridTubulin + Autophagy1.0 - 10.0[2]
7-CQ Triazoles 1,2,3-Triazole linkerAutophagy (Late stage)2.0 - 8.0[3]
Chloroquine (Ref) N/ALysosome (Weak)20.0 - 60.0[4]

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. Int. J. Mol. Sci. 2023.[5][6] Link

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. 2025.[4] Link

  • Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells. ACS Med. Chem. Lett. 2015. Link

  • Lysosomal Trapping (Lysosomotropism) Assay. Evotec / Cyprotex Protocols.Link

  • Protocol for detecting lysosome quantity and membrane permeability. STAR Protocols. 2024.[7][8] Link

Sources

Application Note: Antimalarial Profiling of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the experimental protocols for utilizing 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide as a chemical probe in antimalarial drug discovery. Structurally related to chloroquine (CQ), this compound features a morpholine ring directly fused to the 4-aminoquinoline scaffold. This modification alters the lipophilicity and basicity (pKa) of the side chain compared to the diethylamino group of CQ, making it a critical tool for studying Structure-Activity Relationships (SAR) regarding vacuolar accumulation and resistance mechanisms.

Therapeutic Context[1][2][3][4][5][6]
  • Target: Heme detoxification pathway within the Plasmodium falciparum digestive vacuole.

  • Utility: Used to assess the impact of side-chain variation on cross-resistance in Chloroquine-Resistant (CQR) strains (e.g., Dd2, K1).

  • Mechanism: Inhibition of hemozoin (β-hematin) biocrystallization.[1]

Physicochemical Properties & Handling[8][9]

PropertySpecificationApplication Note
Molecular Formula C₁₃H₁₃ClN₂O · HBrSalt form enhances aqueous solubility compared to free base.
Solubility DMSO (>20 mM), Water (Moderate)Critical: Prepare 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles >3 times.
Stability HygroscopicStore desiccated at -20°C. Protect stock solutions from light.
pKa ~8.4 (Morpholine N)Lower than CQ side chain (~10.2), affecting pH trapping efficiency.

Mechanism of Action (MOA)

The primary mechanism of 7-Chloro-4-(4-morpholinyl)quinoline is the disruption of heme detoxification. During the intraerythrocytic stage, the parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[2] The parasite normally sequesters this into inert hemozoin crystals.

Pathway Dynamics:

  • Accumulation: The drug permeates the parasite's Digestive Vacuole (DV).

  • Protonation: The acidic DV (pH ~5.0) protonates the morpholine nitrogen, trapping the drug (Ion Trapping).

  • Binding: The drug complexes with free heme (FPIX) dimers.

  • Inhibition: This complex caps the growing hemozoin crystal face, halting polymerization.

  • Death: Accumulation of toxic free heme/drug-heme complexes causes membrane lysis and oxidative stress.

MOA Visualization

MOA Hemoglobin Host Hemoglobin FreeHeme Free Heme (FPIX) [TOXIC] Hemoglobin->FreeHeme Proteolysis DV Digestive Vacuole (pH 5.0) Complex Drug-Heme Complex Hemozoin Hemozoin (Beta-Hematin) [INERT] FreeHeme->Hemozoin Biocrystallization FreeHeme->Complex Death Parasite Death (Oxidative Stress) FreeHeme->Death Accumulation Drug 7-Cl-4-MQ-HBr (Drug) Drug->DV Diffusion & pH Trapping Drug->Complex Binds Complex->Hemozoin BLOCKS

Figure 1: Mechanism of Action. The compound interrupts the conversion of toxic heme into inert hemozoin.[3][1][4][5][6]

Protocol A: In Vitro Antiplasmodial Efficacy (SYBR Green I)

This protocol determines the IC50 (half-maximal inhibitory concentration) against P. falciparum.[7] It relies on SYBR Green I fluorescence, which is proportional to parasite DNA content.[8][9]

Materials
  • Parasites: P. falciparum cultures (strains 3D7 for sensitive, Dd2 for resistant).

  • Media: RPMI 1640 supplemented with 0.5% Albumax II.

  • Reagent: SYBR Green I nucleic acid gel stain (10,000x concentrate).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Step-by-Step Workflow
  • Synchronization:

    • Treat cultures with 5% D-sorbitol to synchronize parasites to the ring stage 48 hours prior to assay.

  • Drug Preparation:

    • Prepare a 10 mM stock of 7-Chloro-4-(4-morpholinyl)quinoline HBr in DMSO.

    • Perform 2-fold serial dilutions in culture media across a 96-well plate (Concentration range: 1000 nM to 1.9 nM).

    • Control: Include Chloroquine (positive control) and 0.5% DMSO (vehicle control).

  • Seeding:

    • Dilute synchronized parasite culture to 0.5% parasitemia and 2% hematocrit .

    • Dispense 90 µL of parasite suspension into drug-containing wells (Total volume: 100 µL).

  • Incubation:

    • Incubate plates at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂) for 72 hours .

  • Development:

    • Prepare Lysis/Dye solution: Dilute SYBR Green I (1:5000) into Lysis Buffer.

    • Add 100 µL of Lysis/Dye solution to each well.

    • Incubate in the dark at Room Temperature (RT) for 1 hour.

  • Readout:

    • Measure fluorescence using a plate reader.[10]

    • Excitation: 485 nm | Emission: 530 nm.[8][10]

Assay Workflow Diagram

Protocol Stock Drug Stock (10mM DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubation Incubation 72h @ 37°C Dilution->Incubation Culture Parasite Culture (Ring Stage) Culture->Dilution Add Parasites Lysis Lysis + SYBR Green Incubation->Lysis Read Fluorescence Read (Ex 485 / Em 530) Lysis->Read

Figure 2: High-Throughput SYBR Green I Assay Workflow.

Protocol B: Beta-Hematin Inhibition (Biochemical Verification)

To confirm the compound acts via the proposed mechanism (and not general cytotoxicity), this cell-free assay measures the inhibition of synthetic hemozoin formation.

Materials
  • Hemin Chloride: Dissolved in DMSO (freshly prepared).

  • Acetate Buffer: 0.5 M, pH 4.8.

  • Tween 20: Lipid mediator to catalyze crystallization.

Procedure
  • Mixture Setup: In a 96-well plate, mix:

    • 100 µL Hemin (100 µM final conc).

    • 100 µL Acetate Buffer (pH 4.[11]8) containing Tween 20.[2]

    • Test compound at varying concentrations (0.1 - 5 equivalents relative to heme).

  • Reaction: Incubate at 37°C for 18–24 hours .

  • Solubilization:

    • Add pyridine solution (5% v/v in HEPES) to solubilize unreacted free heme. Note: Beta-hematin (hemozoin) does not dissolve in pyridine.

  • Quantification:

    • Transfer supernatant to a new plate.

    • Measure absorbance at 405 nm .

    • Interpretation: Lower absorbance = High Beta-hematin formation (Low Drug Activity). Higher absorbance = High Free Heme (High Drug Activity).

Data Analysis & Resistance Profiling

IC50 Calculation

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression (Sigmoidal Dose-Response) in software like GraphPad Prism.



Resistance Index (RI)

To evaluate the compound's potential against resistant strains, calculate the RI:

ParameterFormulaInterpretation
Resistance Index

RI < 2.0: Excellent profile (No cross-resistance). RI > 5.0: Significant cross-resistance with Chloroquine.

Expected Outcome: 7-Chloro-4-(4-morpholinyl)quinoline typically shows a higher IC50 (lower potency) than Chloroquine against sensitive strains due to the lower basicity of the morpholine nitrogen (reducing vacuolar accumulation), but often maintains a better RI profile, retaining activity against some resistant strains where the Chloroquine Resistance Transporter (PfCRT) fails to export it efficiently.

References

  • Smilkstein, M., et al. (2004).[8][9] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[12] Antimicrobial Agents and Chemotherapy.[5][13]

  • Egan, T. J., et al. (2013). Insights into the role of heme in the mechanism of action of antimalarials. ACS Chemical Biology.[14]

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds.[15] Analytical Biochemistry.

  • Solomon, V. R., & Lee, H. (2009). Quinoline-based antimalarial drugs: A structure-activity relationship study. European Journal of Medicinal Chemistry.

  • WorldWide Antimalarial Resistance Network (WWARN). (2023). In Vitro Module: SYBR Green I Assay Protocol.

Sources

Analytical techniques for the characterization of synthesized quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of Synthesized Quinoline Derivatives

Abstract & Introduction

Quinoline (1-azanaphthalene) scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarials (chloroquine), antibacterials (ciprofloxacin), and emerging anticancer agents. However, the synthesis of quinoline derivatives often yields complex mixtures including regioisomers (e.g., 5- vs. 8-substituted), tautomers (quinolone vs. hydroxyquinoline), and unreacted precursors.

This guide provides a rigorous, field-proven protocol for the structural characterization and purity assessment of novel quinoline derivatives. Unlike generic organic characterization, this protocol addresses specific challenges inherent to the quinoline nucleus, such as nitrogen-induced deshielding, concentration-dependent


-stacking in NMR, and specific fragmentation pathways in MS.

Integrated Characterization Workflow

Effective characterization requires a funnel approach: moving from crude identification to absolute structural confirmation and finally purity quantification.

QuinolineWorkflow Start Crude Reaction Mixture TLC Step 1: TLC & LC-MS (Rapid ID & Reaction Monitoring) Start->TLC Purification Step 2: Purification (Flash Column / Recrystallization) TLC->Purification Target Identified NMR Step 3: 1D & 2D NMR (Structural Elucidation) Purification->NMR NMR->Purification Impurities Detected MS Step 4: HRMS (Elemental Composition) NMR->MS Structure Consistent HPLC Step 5: HPLC-PDA (Purity Profiling >98%) MS->HPLC Mass Confirmed HPLC->Purification Purity < 95% XRD Step 6: X-Ray Crystallography (Absolute Config / Tautomer Check) HPLC->XRD Solid State Required?

Figure 1: The hierarchical workflow for characterizing synthesized quinoline derivatives, ensuring no step is skipped before validation.

Structural Elucidation (Spectroscopy)

Nuclear Magnetic Resonance (NMR) Protocol

Causality & Rationale: The quinoline nitrogen atom exerts a strong electron-withdrawing inductive effect ($ -I $) and a mesomeric effect. This significantly deshields the protons at the C2 and C8 positions. Furthermore, quinolines are planar aromatic systems prone to


-

stacking in solution, which can cause concentration-dependent chemical shift changes.

Protocol:

  • Solvent Selection: Use DMSO-d

    
      as the primary solvent.
    
    • Why? Quinolines often have poor solubility in CDCl

      
      , leading to aggregation and broad peaks. DMSO disrupts aggregation and provides sharp signals for exchangeable protons (NH, OH).
      
  • Sample Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL).

    • Why? High concentrations promote stacking, shifting aromatic peaks upfield (shielding) and complicating assignment [1].

  • Acquisition:

    • 
      H NMR (1D):  16-32 scans.
      
    • 
      C NMR (1D):  >512 scans (Quaternary carbons C8a/C4a are slow to relax).
      
    • 2D Experiments: COSY (proton connectivity), HSQC (C-H correlation), HMBC (long-range C-H).

Data Interpretation Logic:

PositionProton Shift (

ppm)
MultiplicityMechanistic Explanation
H-2 8.8 – 9.2Doublet / SingletMost deshielded due to adjacent Nitrogen (

effect).
H-8 8.0 – 8.3DoubletDeshielded by Nitrogen lone pair "peri-effect".
H-3 7.4 – 7.6DD or MultipletShielded by resonance;

-position to Nitrogen.
H-4 8.0 – 8.5DoubletDeshielded; para to Nitrogen (resonance).

Critical Check: If the H-2 signal is absent, you have successfully substituted the 2-position or formed a 2-quinolone tautomer (check for Carbonyl in


C ~160-165 ppm).

NMRLogic Input Unknown Quinoline Derivative CheckH2 Check > 8.8 ppm (H-2 Signal) Input->CheckH2 H2Present H-2 Present: 2-Position Unsubstituted CheckH2->H2Present Signal Found H2Absent H-2 Absent CheckH2->H2Absent No Signal CheckC13 Check 13C ~160-165 ppm H2Absent->CheckC13 Quinolone 2-Quinolone (Tautomer) CheckC13->Quinolone Peak Present Substituted 2-Substituted Quinoline CheckC13->Substituted Peak Absent

Figure 2: Decision logic for determining substitution status at the critical C-2 position using NMR data.

Mass Spectrometry (MS) Protocol

Causality & Rationale: Quinolines are nitrogenous bases and ionize readily in Electrospray Ionization (ESI+) mode. In Electron Impact (EI), they exhibit a characteristic fragmentation pattern involving the destruction of the pyridine ring.

Protocol:

  • Method: ESI-TOF (Time of Flight) for High-Resolution Mass Spectrometry (HRMS).

  • Mobile Phase: 0.1% Formic Acid in Methanol/Water (promotes protonation

    
    ).
    
  • Fragmentation Analysis (EI/CID):

    • Look for the loss of HCN (27 Da) . This is the diagnostic cleavage of the pyridine ring in quinolines [2].

    • Secondary loss of C

      
      H
      
      
      
      is common.

Purity & Separation (Chromatography)

HPLC Method Development

Causality & Rationale: Quinoline derivatives are basic (


 for quinoline). On standard C18 columns, residual silanols can interact with the protonated nitrogen, causing severe peak tailing.

Protocol:

  • Column Selection: Use a Base-Deactivated Silica (BDS) C18 column or a column with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase Buffer:

    • High pH (Preferred): 10mM Ammonium Bicarbonate (pH 10). At basic pH, the quinoline is uncharged (free base), improving peak shape and retention.

    • Low pH (Alternative): 0.1% Formic Acid. Ensure the column is compatible with 100% aqueous conditions if starting a gradient there.

  • Gradient:

    • 0 min: 5% B (ACN)

    • 15 min: 95% B

    • Flow: 1.0 mL/min

    • Detection: UV 254 nm (aromatic) and 320 nm (extended conjugation).

Acceptance Criteria:

  • Purity > 95% for biological screening.

  • Purity > 98% for publication/lead optimization.

  • Tailing Factor (

    
    ) < 1.5.
    

Solid State Characterization (X-Ray)

When to use: If the derivative has potential for tautomerism (e.g., 4-hydroxyquinoline vs. 4-quinolone), solution-phase NMR may show an average. Single Crystal X-Ray Diffraction (SC-XRD) is the only technique to determine the fixed tautomeric form in the solid state [3].

Crystallization Protocol:

  • Solvent: Slow evaporation of Ethanol or Ethyl Acetate.

  • Vapor Diffusion: Dissolve sample in minimal DCM (inner vial); place in a jar containing Hexane (outer reservoir).

  • Analysis: Refine structure to check bond lengths (C-O single bond vs C=O double bond) to confirm tautomer.

References

  • Abraham, R. J., & Mobli, M. (2008). "1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. Link

  • BenchChem Technical Support.[1][2][3][4] (2025).[1][2][4][5][6] "Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide." Link

  • Nugrahani, I., et al. (2020). "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction." Crystals, MDPI. Link

  • Sielc Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." Link

Sources

Application Notes & Protocols: A Systematic Approach for Evaluating the Anti-inflammatory Properties of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mechanism, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2][3][4] Current anti-inflammatory therapies, primarily steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects, necessitating the search for novel therapeutic agents with improved safety profiles.[3]

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[5] Quinoline derivatives have demonstrated a wide array of pharmacological activities, with many exhibiting potent anti-inflammatory effects.[6][7][8] These compounds can modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][9] A primary mechanism of action for many of these compounds is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory gene expression program.[6][10][11]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel quinoline compounds. We will detail a tiered approach, beginning with robust in vitro screening assays to establish mechanism and potency, followed by validation in a well-established in vivo model of acute inflammation.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are the cornerstone of initial screening. They offer a cost-effective and high-throughput method to identify promising compounds, elucidate their mechanisms of action, and eliminate compounds with unfavorable cytotoxicity profiles before committing to more complex and resource-intensive animal studies.[12][13]

Foundational Assay: Determining Cytotoxicity

Causality: Before assessing anti-inflammatory properties, it is imperative to determine the cytotoxic profile of the test compounds. A reduction in inflammatory mediators could be a false positive resulting from cell death rather than a specific inhibitory effect. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Quinoline test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[17][18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[19] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C.[15][16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][18] A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot a dose-response curve to determine the concentration at which 50% of cell growth is inhibited (IC₅₀). For subsequent anti-inflammatory assays, use non-toxic concentrations of the compounds (e.g., concentrations that result in >90% cell viability).

Core Assays: Quantifying the Inflammatory Response

The most widely used in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[19] LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[19][20]

Causality: In inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS).[21] Overproduction of NO contributes to tissue damage. Therefore, inhibiting NO production is a key target for anti-inflammatory drugs. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[22]

Materials:

  • RAW 264.7 cells cultured and treated as described above

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent: Typically a two-part solution.

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[22]

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[22]

  • Sodium Nitrite (NaNO₂) for standard curve

Step-by-Step Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT protocol. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the quinoline compounds or vehicle (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 0.5-1 µg/mL.[20][23]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[22]

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in fresh culture medium to create a standard curve (e.g., 0-100 µM).[22] Add 50 µL of each standard to empty wells.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to all samples and standards.[22]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.[22]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[22][24]

  • Data Analysis: Plot the standard curve of absorbance versus nitrite concentration. Use the curve to determine the nitrite concentration in your samples. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated group.

Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that mediate and amplify the inflammatory response.[19] Measuring the levels of these cytokines provides direct evidence of a compound's ability to suppress inflammatory signaling. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative "sandwich" immunoassay used for this purpose.[25]

Materials:

  • Cell culture supernatants collected as described in Protocol 2.

  • Commercially available ELISA kit for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards).

Step-by-Step Methodology (General Protocol, follow manufacturer's instructions):

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[6]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of your collected cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[26]

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate. Add the substrate solution (e.g., TMB) and incubate until a sufficient color change is observed (typically 15-20 minutes).[27]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in your samples from this curve and determine the percentage inhibition.

Visualizations & Data Summary: In Vitro Screening

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory response.[10] LPS binding to TLR4 initiates a cascade that culminates in the release and nuclear translocation of NF-κB, where it drives the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[28][29] Many quinoline compounds exert their anti-inflammatory effects by inhibiting key steps in this pathway.[6]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Signaling Cascade IkB IκBα IKK->IkB Phosphorylates NFkB_active p50/p65 (Active) IkB_p P-IκBα (Degraded) IkB->IkB_p NFkB_inactive p50/p65 (Inactive) NFkB_inactive->IkB Bound NFkB_inactive->NFkB_active Released NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocates Quinoline Quinoline Compound Quinoline->IKK Inhibits Quinoline->NFkB_active Inhibits Translocation DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription In_Vitro_Workflow start Start: Quinoline Compound cytotoxicity 1. Cell Viability Assay (MTT on RAW 264.7) start->cytotoxicity decision Is Compound Toxic? cytotoxicity->decision stop Stop / Redesign decision->stop Yes inflammation 2. Induce Inflammation (RAW 264.7 + LPS + Non-toxic Compound Conc.) decision->inflammation No supernatant 3. Collect Supernatant inflammation->supernatant assays 4. Perform Assays supernatant->assays griess Griess Assay (NO) assays->griess elisa ELISA (TNF-α, IL-6) assays->elisa analysis 5. Data Analysis (Calculate % Inhibition, IC50) griess->analysis elisa->analysis end End: Promising Candidate analysis->end

Caption: A logical workflow for the in vitro screening of quinoline compounds.

Table 1: Illustrative In Vitro Anti-inflammatory Activity Data
Compound IDCytotoxicity IC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
QC-001 > 1008.575.2 ± 5.168.9 ± 4.7
QC-002 45.215.240.1 ± 3.835.5 ± 6.2
QC-003 > 100> 5010.5 ± 2.18.3 ± 1.9
Indomethacin > 10012.180.5 ± 6.572.4 ± 5.3
Note: Data are hypothetical and for illustrative purposes only. Indomethacin is used as a standard reference drug.

Part 2: In Vivo Validation of Anti-inflammatory Efficacy

After identifying promising candidates from in vitro screening, the next critical step is to evaluate their efficacy in a living organism. [2]In vivo models are essential for understanding a compound's activity within a complex physiological system, providing insights into its bioavailability, metabolism, and overall therapeutic effect. [4]

Standard Model: Carrageenan-Induced Paw Edema in Rodents

Causality: The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory drugs. [1][5]The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by localized swelling (edema), which can be quantified over time. [5][21]The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory potential in vivo. [5]

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Promising quinoline compounds from in vitro studies

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose, or 1% Tween 80 in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Reference drug: Indomethacin or Diclofenac Sodium

  • Pletysmometer or digital calipers for measuring paw volume/thickness

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Provide free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping and Fasting: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Quinoline Compound (e.g., at 10, 25, and 50 mg/kg doses) Fast the animals overnight before the experiment but allow access to water.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) according to the assigned groups. [5]The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-carrageenan paw volume.

    • Calculate the Percentage Inhibition of Edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

  • Optional Biomarker Analysis: At the end of the experiment (e.g., 4 or 5 hours), animals can be euthanized, and blood and paw tissue can be collected to measure levels of NO, TNF-α, IL-6, and COX-2 expression to correlate the physical anti-edema effect with biochemical markers. [21]

Visualization & Data Summary: In Vivo Validation

In Vivo Experimental Workflow

In_Vivo_Workflow start Start: Promising Candidate from In Vitro acclimatize 1. Animal Acclimatization & Grouping start->acclimatize baseline 2. Measure Baseline Paw Volume (0 hr) acclimatize->baseline dosing 3. Administer Compound (p.o. or i.p.) baseline->dosing inflammation 4. Induce Inflammation (Carrageenan Injection) dosing->inflammation measure 5. Measure Paw Volume (1, 2, 3, 4 hr) inflammation->measure analysis 6. Data Analysis (Calculate % Inhibition) measure->analysis biomarkers 7. Optional: Collect Blood/Tissue for Biomarker Analysis analysis->biomarkers end End: In Vivo Efficacy Confirmed analysis->end

Caption: A streamlined workflow for the in vivo validation of anti-inflammatory efficacy.

Table 2: Illustrative In Vivo Anti-edema Activity Data
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
QC-001 100.51 ± 0.0540.0%
QC-001 250.32 ± 0.04 62.4%
QC-001 500.24 ± 0.0371.8%
Indomethacin 100.30 ± 0.04**64.7%
Note: Data are hypothetical and for illustrative purposes only. Values are mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Conclusion: An Integrated Strategy for Drug Discovery

The systematic evaluation of quinoline compounds for anti-inflammatory properties requires a multi-tiered approach. The strategy outlined in this guide, beginning with foundational cytotoxicity testing followed by a battery of in vitro mechanistic assays and culminating in in vivo efficacy validation, provides a robust and reliable pathway for identifying and advancing promising therapeutic candidates. [6]This integrated methodology ensures that resources are focused on compounds with genuine therapeutic potential, characterized by both high potency and low toxicity. By adhering to these self-validating protocols, researchers can confidently generate the comprehensive data package needed to propel novel quinoline-based anti-inflammatory agents through the drug development pipeline.

References

  • Benchchem. The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Benchchem. Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone.
  • Bio-protocol. Nitric Oxide Griess Assay.
  • Scientific Reports. Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Merck.
  • Abcam. MTT assay protocol.
  • Medicinal Research Reviews.
  • NEUROFIT.
  • Bio-protocol. LPS-Induced RAW 264.
  • Cellular & Molecular Immunology.
  • protocols.io. (2019, December 8). Protocol Griess Test.
  • Molecules. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • International Journal of Pharmaceutical Research.
  • Benchchem.
  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22).
  • Molecules. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Frontiers in Immunology. (2018).
  • Frontiers in Bioscience. (2018).
  • Molecules. (2022, December 2).
  • International Journal of Molecular Sciences. (2024, March 11).
  • Research Journal of Pharmacy and Technology. (2020, December 23).
  • The Journal of Clinical Investigation. (2001, January 1).
  • IBL Intern
  • WuXi AppTec. Advanced Inflammation and Autoimmune Disease Animal Models for Drug Discovery.
  • Journal of Pharmaceutical and Biological Sciences. (2025, February 26).
  • Bio-protocol. 2.6.
  • BMC Molecular and Cell Biology. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • International Journal of Molecular Sciences. (2020).
  • Sigma-Aldrich. Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • UAE Ministry of Health and Prevention. (2019, September 15). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Journal of Ayurveda and Integrative Medicine. (2020). In vitro anti-inflammatory activity of Ficus racemosa L.
  • MilliporeSigma. Nitrite Assay Kit (Griess Reagent).
  • Frontiers in Pharmacology. (2021, October 11). Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages.
  • R&D Systems. Nitric Oxide (NO2 /NO3 ) Assay.
  • Journal of the Korean Society of Food Science and Nutrition. (2019, November 25). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.
  • Molecules. (2016, February 4).
  • PLoS ONE. (2023, July 13). A novel co-culture model for investigation of the effects of LPS-induced macrophage-derived cytokines on brain endothelial cells.
  • Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Drug Design, Development and Therapy. (2024, June 3). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)
  • R&D Systems. Human TNF-α Quantikine ELISA.
  • Invitrogen - ThermoFisher.
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Journal of Nanobiotechnology. (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
  • Letters in Drug Design & Discovery.

Sources

Application Note: Advanced Formulation Strategies for Enhancing Bioavailability of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Quinoline Paradox

Quinoline scaffolds form the backbone of essential therapeutics, ranging from antimalarials (Chloroquine) to modern MDR-TB drugs (Bedaquiline) and tyrosine kinase inhibitors (Bosutinib). However, a persistent "Quinoline Paradox" exists in development: the very lipophilicity that drives their high cellular potency and membrane permeability often results in prohibitive aqueous solubility (BCS Class II) or P-gp efflux susceptibility (BCS Class IV).

This guide details three field-validated formulation protocols designed to disrupt the crystal lattice energy of quinolines, thereby enhancing their kinetic solubility and oral bioavailability.

Formulation Decision Matrix

Before selecting a protocol, characterize your specific quinoline derivative. Use the logic flow below to select the optimal strategy.

FormulationStrategy Start Quinoline Candidate Characterization Solubility Aqueous Solubility < 100 µg/mL? Start->Solubility Permeability Permeability (Caco-2) > 10⁻⁶ cm/s? Solubility->Permeability Yes Salt Standard Salt Formation (e.g., Fumarate) Solubility->Salt No (Soluble) LogP LogP > 4.0? Permeability->LogP Yes (BCS II) SLN STRATEGY 1: Lipid Nanocarriers (SLN/NLC) (Bypasses First Pass) Permeability->SLN No (BCS IV/Efflux) Mp Melting Point > 200°C? LogP->Mp No (<4.0) LogP->SLN Yes (>4.0) ASD STRATEGY 2: Amorphous Solid Dispersion (Hot Melt Extrusion) Mp->ASD No (<200°C) CD STRATEGY 3: Cyclodextrin Complex (Kneading Method) Mp->CD Yes (>200°C)

Figure 1: Decision tree for selecting formulation strategies based on physicochemical properties of the quinoline API.

Strategy I: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

Best For: Highly crystalline quinolines (e.g., Bedaquiline) with moderate melting points (< 200°C). Mechanism: Immobilizes the drug in a high-energy amorphous state within a polymer matrix, preventing recrystallization and enhancing the dissolution rate via the "spring and parachute" effect.

Materials
  • API: Quinoline derivative (micronized).

  • Polymer: HPMC-AS (L or M grade) for pH-dependent release, or PVP-VA64 (Copovidone) for immediate release.

  • Plasticizer: Triethyl citrate (TEC) (Optional, 5-10% w/w if torque is high).

Protocol: Hot Melt Extrusion (HME)[1][2]
  • Pre-Mixing (Critical Quality Attribute - Homogeneity):

    • Blend API and Polymer (Ratio 1:3 or 1:4) in a V-blender for 15 minutes.

    • Note: Bedaquiline is often formulated with HPMC-AS to prevent precipitation in the acidic gastric environment [1].

  • Extruder Setup:

    • Use a co-rotating twin-screw extruder (11mm or 16mm).

    • Zone Temperatures: Set a gradient.

      • Feed Zone: 50°C (Cool to prevent bridging).

      • Mixing Zone:

        
         (Typically 140–160°C for PVP-VA64).
        
      • Die Zone: 150°C.

  • Extrusion Process:

    • Feed rate: 2.0 g/min .

    • Screw speed: 100–200 RPM.

    • In-Process Control: Monitor Torque. Stable torque indicates uniform melt. Spikes indicate recrystallization or degradation.

  • Downstream Processing:

    • Cool extrudates immediately on a chilled conveyor belt (Air cooled).

    • Mill extrudates using a hammer mill to pass through a #60 mesh sieve.

Validation Parameters
ParameterMethodAcceptance Criteria
Crystallinity XRD (Powder X-Ray Diffraction)Absence of characteristic Bragg peaks (Halo pattern).
Glass Transition mDSC (Modulated DSC)Single

indicating miscibility.
Drug Content HPLC95.0% – 105.0% of label claim.

Strategy II: Solid Lipid Nanoparticles (SLN)

Best For: Extremely lipophilic quinolines (LogP > 4) or those requiring lymphatic transport to bypass hepatic first-pass metabolism. Mechanism: Mimics chylomicrons to enter the lymphatic system; the solid lipid core protects the drug from chemical degradation.

Materials
  • Lipid Phase: Compritol 888 ATO or Precirol ATO 5 (Melting point > 50°C).

  • Surfactant (Aqueous Phase): Poloxamer 188 or Tween 80 (1-2% w/v).

  • Equipment: High-Pressure Homogenizer (e.g., GEA Niro or Avestin).

Protocol: Hot High-Pressure Homogenization

SLN_Protocol cluster_0 Phase Preparation Lipid Melt Lipid + Drug (75-80°C) PreEmulsion High Shear Mixing (Ultra-Turrax) 8000 RPM, 5 min Lipid->PreEmulsion Aqueous Heat Aqueous Surfactant (80°C) Aqueous->PreEmulsion HPH High Pressure Homogenization (500 Bar, 3 Cycles) PreEmulsion->HPH Hot Transfer Cooling Rapid Cooling (4°C) Recrystallization HPH->Cooling Final SLN Dispersion (Mean Size < 200nm) Cooling->Final

Figure 2: Workflow for Hot High-Pressure Homogenization of Quinoline SLNs.

  • Melt Preparation:

    • Melt Compritol 888 ATO at 80°C (approx 10°C above melting point).

    • Dissolve the Quinoline drug into the molten lipid. Tip: If solubility in lipid is low, add a co-solvent like Transcutol P (max 5%).

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 in deionized water and heat to 80°C (must match lipid temperature to prevent premature solidification).

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under high-shear stirring (Ultra-Turrax) at 8,000 RPM for 3 minutes. This creates a coarse O/W emulsion.

  • Homogenization (Critical Step):

    • Pass the hot pre-emulsion through a High-Pressure Homogenizer at 500–800 bar for 3 cycles.

    • Caution: Maintain temperature > 75°C during this process.

  • Solidification:

    • Discharge the nanoemulsion into a cold water bath (2–5°C) under gentle stirring. This rapid cooling crystallizes the lipid, trapping the drug inside the matrix [2].

Strategy III: Cyclodextrin Inclusion Complex (Kneading Method)

Best For: Quinolines with high melting points where thermal processing (HME) might degrade the drug. Mechanism: Encapsulates the hydrophobic quinoline moiety into the hydrophobic cavity of cyclodextrin, presenting a hydrophilic exterior to the solvent.

Materials
  • Host:

    
    -Cyclodextrin (
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD).
  • Solvent: Ethanol/Water (1:1 mixture).

Protocol: Kneading (Paste Complexation)

Why Kneading? It is scalable and often yields higher complexation efficiency than physical mixing for quinolines [3].

  • Molar Calculation:

    • Calculate a 1:1 molar ratio of Drug:CD.

  • Paste Formation:

    • Place the Cyclodextrin in a mortar. Add small amounts of Ethanol/Water (1:1) while triturating until a paste consistency is achieved.

  • Incorporation:

    • Slowly add the Quinoline drug to the paste.

    • Knead vigorously for 45–60 minutes . Note: The paste may dry out; add solvent dropwise to maintain consistency.

  • Drying:

    • Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Pulverization:

    • Crush the dried cake and pass through a #100 mesh sieve.

Analytical Validation & References

Biorelevant Dissolution Testing

Standard pharmacopeial buffers often fail to predict in vivo performance for lipophilic quinolines. Use FaSSIF (Fasted State Simulated Intestinal Fluid) for realistic profiling.

Setup:

  • Apparatus: USP II (Paddle).

  • Speed: 50–75 RPM.

  • Media: FaSSIF (pH 6.5) containing 3mM Taurocholate and 0.75mM Lecithin.

  • Timepoints: 5, 10, 15, 30, 60, 120 min.

References
  • Vertex AI Search. (2023). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug. National Institutes of Health. 1[2]

  • MDPI. (2018).[3] Solid Lipid Nanoparticles for Dibucaine Sustained Release. Pharmaceutics Journal. 3[2]

  • ScienSage. (2022). Formulating β-Cyclodextrin Inclusion Complexes for Solution Stability Enhancement. Journal of Advanced Scientific Research. 4

  • BenchChem. (2025).[5] Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. Technical Support Center. 5

Sources

Advanced Structure-Activity Relationship (SAR) Profiling of 7-Chloroquinoline Analogs: Synthesis, Mechanistic Validation, and Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for 7-Chloroquinoline in SAR Studies

The 7-chloroquinoline (7-CQ) scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial mainstays like chloroquine and hydroxychloroquine. In modern drug discovery, SAR studies leverage the 7-CQ core to develop novel therapeutics targeting drug-resistant Plasmodium strains and aggressive solid tumors.

The structural logic behind utilizing 7-CQ analogs relies on two critical functional domains:

  • The C7 Chlorine Atom: This halogen is non-negotiable for baseline activity. It acts as an electron-withdrawing group that enhances the lipophilicity of the quinoline ring, facilitating membrane permeability. More importantly, it fine-tunes the electron density of the aromatic system, optimizing

    
     stacking interactions with the porphyrin ring of free heme (ferriprotoporphyrin IX).
    
  • The C4 Position: The C4 carbon is highly electrophilic, making it the primary site for structural diversification. By introducing bulky, basic, or hybrid substituents (e.g., piperazine-linked triazoles or hydrazones) at C4, researchers can modulate the compound's pharmacokinetic profile and introduce secondary mechanisms of action, such as1 [1] or 2 [2].

Mechanistic Pathway & Structural Logic

The diagram below illustrates the divergent biological outcomes achieved by regioselective modifications of the 4,7-dichloroquinoline precursor.

SAR_Mechanism CQ_Core 4,7-Dichloroquinoline (Precursor) C4_Sub C4 Substitution (Amines, Triazoles) CQ_Core->C4_Sub Ultrasound SNAr C7_Cl C7 Chlorine (Lipophilicity) CQ_Core->C7_Cl Conserved Target1 Hemozoin Inhibition C4_Sub->Target1 Target2 Falcipain-2 Inhibition C4_Sub->Target2 C7_Cl->Target1 pi-pi Stacking Efficacy Pathogen/Cell Clearance Target1->Efficacy Target2->Efficacy

Logical workflow of 7-chloroquinoline SAR modifications and their dual-target biological outcomes.

Quantitative SAR Data Summary

The following table synthesizes the biological efficacy of distinct C4-substituted 7-chloroquinoline analogs, demonstrating how specific structural modifications dictate target affinity and therapeutic application.

Compound DesignationC4 Substituent ModificationAntimalarial Activity (

)
Anticancer Activity (

, MCF-7)
Mechanistic Notes & Source
Chloroquine (Ref) 4-diethylamino-1-methylbutylamino~0.02 µMN/AStandard heme polymerization inhibitor.
Compound 9 Tetrahydro-6-methyl-2-thioxopyrimidin< 50 µM21.41 µM2 [2].
QP11 Piperazine-linked triazole (

-

)
Highly PotentN/A1 [1].
Hydrazone 23 1-methyl-5-methoxyindole hydrazoneN/A< 1.0 µM3 [3].

Validated Experimental Methodologies

Protocol A: Ultrasound-Assisted Regioselective Synthesis

Causality & Rationale: Traditional reflux methods for synthesizing 7-CQ derivatives often require harsh conditions (120°C+ for 24 hours), leading to product degradation and poor yields. 4 [4], creating localized thermal spikes that drive Nucleophilic Aromatic Substitution (


) specifically at the highly electrophilic C4 position, reducing reaction times from days to minutes while preserving the C7 chlorine.

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq, 0.01 mol) and the desired nucleophile (e.g., appropriate amine or triazole precursor, 1.0 eq, 0.01 mol) in 15 mL of absolute ethanol.

  • Sonication: Place the sealed vessel in a temperature-controlled ultrasonic bath. Sonicate the mixture at ambient temperature (or up to 90°C for sterically hindered amines) for 30–40 minutes.

  • Monitoring: Track reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane gradient until the 4,7-dichloroquinoline spot is fully consumed.

  • Workup: Quench the reaction by adding 150 mL of chloroform (

    
    ). Wash the organic layer with 1N NaOH (150 mL) to neutralize any generated HCl and remove unreacted starting materials.
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 7-chloroquinoline analog. Recrystallize from ethanol.
    

Self-Validation Checkpoint: Perform


 NMR on the purified product. The quinoline C4 position is highly deshielded; successful 

is validated by the disappearance of the C4 proton/chlorine signature and the retention of the C8 doublet (~8.1 ppm), confirming that the C7 chlorine remains intact and regioselectivity was achieved.
Protocol B: Cell-Free -Hematin Polymerization Assay

Causality & Rationale: The primary mechanism of 7-CQ antimalarials is the inhibition of heme crystallization into non-toxic hemozoin within the parasite's food vacuole. This assay mimics the acidic environment of the food vacuole (pH 5.0). If the 7-CQ analog successfully binds free heme, it prevents precipitation, leaving the heme soluble and detectable via spectrophotometry.

Step-by-Step Procedure:

  • Hemin Preparation: Dissolve hemin (porphyrin precursor) in 0.1 M NaOH to a final concentration of 2 mM. Note: Hemin must be prepared fresh daily to prevent auto-oxidation.

  • Compound Incubation: In a 96-well microplate, add 50 µL of the hemin solution to 50 µL of the synthesized 7-CQ analog (dissolved in DMSO at varying concentrations, e.g., 1–100 µM).

  • Initiation: Induce polymerization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to each well. The acidic shift mimics the parasite vacuole, triggering

    
    -hematin formation.
    
  • Maturation: Incubate the microplate at 37°C for 18–24 hours to allow complete crystallization.

  • Separation & Readout: Centrifuge the plate at 3000 rpm for 10 minutes to pellet the polymerized

    
    -hematin. Transfer 100 µL of the supernatant (containing unpolymerized, soluble heme) to a new plate and measure absorbance at 405 nm using a microplate reader.
    

Self-Validation Checkpoint: The assay must include two strict controls to validate the dynamic range:

  • Positive Control (Chloroquine): Must yield high absorbance at 405 nm (heme remains soluble; polymerization successfully inhibited).

  • Negative Control (Vehicle/DMSO): Must yield near-zero absorbance at 405 nm (all heme has polymerized and pelleted out of the supernatant).

References

  • Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjug
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI.
  • High-Yield Synthesis of Functionalized 7-Chloroquinolines: Applic

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 7-chloroquinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for the synthesis of 7-chloroquinoline derivatives. Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical pain points in the synthesis of 4,7-dichloroquinoline and its derivatives, primarily via the Gould-Jacobs protocol. As a key scaffold for antimalarials (Chloroquine, Hydroxychloroquine) and kinase inhibitors, the 7-chloroquinoline moiety requires precise control over regiochemistry and moisture sensitivity.

Module 1: The Optimized Gould-Jacobs Protocol

User Question: “I am seeing low yields and significant tar formation during the thermal cyclization step. How can I stabilize this process?”

The Scientist’s Perspective

The Gould-Jacobs reaction involves a condensation followed by a high-temperature electrocyclic ring closure.[1] The "tar" you observe is often polymerized intermediate caused by localized overheating or insufficient dilution. The cyclization is exothermic and requires a heat sink.

Optimized Workflow
  • Condensation (100–110°C):

    • React m-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

    • Critical Control: You must remove the ethanol byproduct continuously. Use a Dean-Stark trap or vacuum to drive the equilibrium forward.[1] If ethanol remains, the reaction stalls.

  • Thermal Cyclization (250–260°C):

    • The Fix: Do not run this neat. Use a high-boiling solvent like Dowtherm A (eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone.[1]

    • Dilution Factor: Maintain a concentration of ~10% w/v. This acts as a heat sink, preventing runaway polymerization (tar).

    • Addition Rate: Add the acrylate intermediate dropwise to the already boiling solvent. This ensures immediate cyclization rather than accumulation of unreacted material.

  • Saponification & Decarboxylation:

    • Hydrolyze the ester with NaOH, then acidify to precipitate the acid.

    • Decarboxylate by heating in Dowtherm A or mineral oil at 250°C until CO₂ evolution ceases.

Workflow Visualization

GouldJacobs cluster_0 Troubleshooting Zone Start m-Chloroaniline + EMME Inter Anilinoacrylate (Intermediate) Start->Inter 110°C, -EtOH Cycle 4-Hydroxy-7-chloro- 3-ester Inter->Cycle 250°C, Dowtherm A (Dilution Critical) Prod 4,7-Dichloroquinoline Cycle->Prod 1. Hydrolysis 2. Decarboxylation 3. POCl3

Figure 1: Stepwise progression of the Gould-Jacobs synthesis highlighting the critical thermal cyclization node.

Module 2: The Isomer Challenge (5-Cl vs 7-Cl)

User Question: “My final product contains 10-15% of the 5-chloro isomer. Recrystallization isn't removing it effectively.[1] How do I improve regioselectivity?”

The Regiochemistry Mechanism

m-Chloroaniline is asymmetrical.[1] Cyclization can occur at two ortho positions:

  • Para to Cl (Position 6): Leads to the desired 7-chloroquinoline .[1]

  • Ortho to Cl (Position 2): Leads to the undesired 5-chloroquinoline .[1]

While steric hindrance generally disfavors the 5-chloro isomer, high thermal energy (250°C) can overcome this barrier, leading to mixtures (typically 80:20 or 90:10 favoring 7-Cl).

Purification Protocols

If standard recrystallization fails, employ these chemical resolution strategies:

MethodProtocol DetailsEfficiency
Tartaric Acid Resolution Dissolve crude base in acetone.[1] Add L-(+)-tartaric acid (0.5 eq). The 7-chloro isomer crystallizes out as the tartrate salt, while the 5-chloro remains in solution [1].[1][2]High (>98% purity)
Selective Acidification During the hydrolysis of the ester (Step 3), acidify slowly to pH 2–3 . The 7-chloro-4-hydroxy-3-carboxylic acid precipitates first.[1] The 5-chloro isomer is more soluble and remains in the mother liquor.Medium
Solvent Switch Recrystallize the final 4,7-dichloroquinoline from Skellysolve B (heptanes) or Glacial Acetic Acid. The 5-chloro isomer is significantly more soluble in these non-polar/polar aprotic environments.[1]High
Isomer Formation Pathway

Isomers Input m-Chloroaniline Intermediate split Cyclization Path Input->split PathA Path A: Less Steric Hindrance (Thermodynamic) split->PathA PathB Path B: Steric Clash with Cl (Kinetic Impurity) split->PathB Prod7 7-Chloro Isomer (Major Product) PathA->Prod7 Prod5 5-Chloro Isomer (Minor Impurity) PathB->Prod5

Figure 2: Bifurcation of the cyclization pathway showing the steric origin of the 5-chloro impurity.[1]

Module 3: Chlorination Dynamics (POCl₃)

User Question: “The conversion of 4-hydroxy-7-chloroquinoline to 4,7-dichloroquinoline is incomplete, and the workup is violent. What are the best conditions?”

Optimization & Safety

The reaction follows a Vilsmeier-Haack type mechanism.[1] The hydroxy group attacks the electrophilic phosphorus, forming a phosphate leaving group which is displaced by chloride.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Black/Dark Reaction Temperature too high (>120°C) or moisture ingress.[1]Maintain 100–110°C. Dry glassware overnight.[1] Use fresh POCl₃ (clear, not yellow).
Incomplete Conversion "Old" POCl₃ (hydrolyzed) or insufficient electrophilicity.Add PCl₅ (0.1–0.5 eq) to the POCl₃. This regenerates reactive species and drives the reaction [2].
Violent Workup Exothermic hydrolysis of excess POCl₃.Do not add water to the reaction. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring, keeping T < 25°C.
Reversion to Hydroxy Hydrolysis of the product during workup.The 4-chloro group is labile in hot acid.[1] Keep the quench cold and neutralize to pH 7–8 quickly with NH₄OH.

Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis for the cyclization step? A: Yes. Microwave irradiation (MW) is highly effective for the Gould-Jacobs cyclization.[1] It allows for rapid heating (reaching 250°C in seconds), which minimizes the contact time of the intermediate with high heat, often reducing tar formation and improving yield. However, for multi-gram scale-up, the Dowtherm A thermal method is generally more scalable.

Q: Why does my m-chloroaniline starting material look dark? A: Anilines oxidize rapidly.[1] Impure starting material leads to lower yields and difficult purification. Distill m-chloroaniline under vacuum before use if it is not a clear/pale yellow liquid.[1]

Q: Is the isolation of the carboxylic acid intermediate necessary? A: Strictly speaking, no. You can perform a "telescoped" process where you hydrolyze and decarboxylate in one pot. However, isolating the acid (7-chloro-4-hydroxy-3-quinolinecarboxylic acid) provides a crucial purification point to remove the 5-chloro isomer via selective precipitation before the final chlorination.[1]

References

  • Patent US5066806A.Novel separation process (Tartaric Acid Resolution).
  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955). 4,7-Dichloroquinoline. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][3][4][5][6][7] I. The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

Sources

Troubleshooting low yield in 4,7-dichloroquinoline substitution reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,7-dichloroquinoline substitution reactions. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement field-proven protocols.

Mechanistic Grounding: The "Why" Behind the Reaction

4,7-Dichloroquinoline is a critical intermediate in the synthesis of antimalarial drugs (e.g., chloroquine, hydroxychloroquine) and various biologically active heterocycles[1]. The core reaction utilized is a Nucleophilic Aromatic Substitution (S_NAr) .

A frequent point of confusion is regioselectivity. The chlorine atom at the C4 position is significantly more reactive than the chlorine at the C7 position[2]. This is because the C4 position is vinylogous para to the electron-withdrawing quinoline ring nitrogen. The nitrogen acts as an electron sink, stabilizing the negatively charged Meisenheimer complex intermediate during nucleophilic attack[1]. The C7 position lacks this direct resonance activation and remains inert under standard S_NAr conditions[3].

SNAr_Mechanism A 4,7-Dichloroquinoline (Electrophile) C Meisenheimer Complex (C4 Addition) A->C Nucleophilic Attack (Rate Limiting) B Amine (Nucleophile) B->C D 4-Amino-7-chloroquinoline (Product) + HCl C->D Chloride Elimination (Fast)

Caption: S_NAr mechanism at the highly electrophilic C4 position of 4,7-dichloroquinoline.

Quantitative Data: Comparative Yields by Methodology

Low yields are often a direct result of choosing a methodology that does not match the nucleophilicity of your amine. The table below summarizes validated reaction conditions and their expected yields to help you benchmark your experiments.

MethodologyNucleophileSolvent / CatalystConditionsReported YieldRef
Conventional Heating 1,3-DiaminopropaneNeat (Solvent-free)Reflux, 2h83%[2]
Base-Promoted S_NAr MorpholineDMF / K₂CO₃Reflux 120°C, 24h92%[4]
Microwave-Accelerated AnilineNeat (Solvent-free)600W, 15 min90%[3]
Ultrasound-Assisted 3-Amino-1,2,4-triazoleEthanol90°C, 30 min78–89%[5]
Phenol-Catalyzed 4-chlorophenylglycinePhenol180°C, 7hHigh (~85%)[6]

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies tailored to overcome poor reactivity.

Protocol A: Microwave-Accelerated Solvent-Free Amination

Best for: Weak nucleophiles (e.g., anilines) and minimizing thermal degradation (tar formation).

  • Preparation: Combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (2.0 equivalents) in a microwave-safe quartz or heavy-walled glass vessel[3].

  • Irradiation: Irradiate the neat mixture using a dedicated laboratory microwave reactor at 600 W output power for 15 minutes[3].

  • Cooling: Allow the reaction vessel to cool to room temperature. The product will typically solidify.

  • Purification: Dissolve the crude solid in dichloromethane, wash sequentially with 5% aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2]. Causality Check: Solvent-free microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier of the S_NAr reaction without the prolonged thermal exposure that leads to product decomposition[3].

Protocol B: Base-Promoted Amination in Polar Aprotic Solvent

Best for: Secondary aliphatic amines (e.g., morpholine, piperidine) and scale-up.

  • Preparation: Dissolve 4,7-dichloroquinoline (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF)[4].

  • Activation: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution[4].

  • Reaction: Heat the mixture to reflux (approx. 120°C) under a nitrogen atmosphere for 24 hours[4].

  • Workup: Cool the reaction mixture to room temperature and pour it into crushed ice water to precipitate the product[4]. Filter the solid, wash with cold water, and dry under vacuum. Causality Check: DMF stabilizes the highly polar Meisenheimer transition state. K₂CO₃ acts as an acid scavenger, neutralizing the HCl byproduct and preventing the amine nucleophile from being deactivated via protonation[4].

Troubleshooting Guide & Diagnostic Workflow

Troubleshooting_Workflow Start Low Yield in S_NAr Check1 Is starting material consumed? Start->Check1 No No: Poor Reactivity Check1->No TLC shows SM Yes Yes: Side Reactions / Loss Check1->Yes TLC shows no SM Sol1 Increase Temp / Microwave / Phenol No->Sol1 Sol2 Check TLC for Tars / Isomers Yes->Sol2 Sol3 Optimize Workup / Protect Amine Sol2->Sol3 Adjust Conditions

Caption: Diagnostic workflow for troubleshooting low yields in 4,7-dichloroquinoline S_NAr.

Issue 1: Incomplete Reaction (Starting Material Remains)

  • Cause: Poor nucleophilicity of the amine or insufficient electrophilic activation of the quinoline core[7].

  • Solution: Switch to a phenol-catalyzed system. Phenol acts as both a high-boiling solvent (180°C) and a weak acid catalyst. It protonates the quinoline nitrogen, drastically increasing the electrophilicity of the C4 carbon[6]. Alternatively, utilize ultrasound irradiation (90°C, 30 min) to accelerate reaction kinetics[5].

Issue 2: Multiple Spots on TLC / Over-alkylation

  • Cause: When using primary diamines, the initial mono-substituted product contains a secondary amine that is often more nucleophilic than the starting primary amine. This leads to di-substituted or over-alkylated byproducts[7].

  • Solution: Use a large stoichiometric excess of the diamine (2 to 10 equivalents) to statistically favor mono-substitution[2]. Additionally, employ a "slow addition" technique where 4,7-dichloroquinoline is added dropwise to the amine solution to keep the electrophile concentration low[7].

Issue 3: Reaction Turns Dark / Tar Formation

  • Cause: Thermal decomposition of reactants or products due to prolonged heating at high temperatures (e.g., >130°C for >12 hours)[7].

  • Solution: Reduce the reaction time by switching to microwave irradiation[3]. Ensure the reaction is conducted under an inert nitrogen atmosphere to prevent oxidative degradation[6],[8].

Frequently Asked Questions (FAQs)

Q: Can I substitute the C7 chlorine atom using S_NAr? A: No. Under standard S_NAr conditions, the C4 position is exclusively substituted due to its vinylogous para relationship with the ring nitrogen[3],[1]. The C7 chlorine is unactivated. If you need to functionalize the C7 position, you must use transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig cross-coupling) after the C4 position has been substituted[2].

Q: My product is highly basic, and I lose it during aqueous workup. How can I improve recovery? A: 4-Aminoquinolines readily form highly water-soluble hydrochloride salts during the reaction. If you wash your organic layer with water or weak acid, the product will partition into the aqueous phase. Ensure the aqueous phase is strongly basified (e.g., with 8% NaOH or saturated NaHCO₃) prior to extraction with organic solvents like dichloromethane or diethyl ether[2],[6].

Q: What should I do if my amine is highly sterically hindered and S_NAr fails completely? A: If conventional heating, microwave, and phenol catalysis fail due to steric hindrance, abandon S_NAr and utilize a Palladium-catalyzed Buchwald-Hartwig amination. This shifts the mechanism from nucleophilic addition-elimination to an oxidative addition/reductive elimination cycle, which is far more tolerant of weak or bulky nucleophiles[2].

References

  • Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline. Benchchem.
  • Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Benchchem.
  • 4-(ethyl-p-chlorophenylglycinylamino)
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradi
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines. Australian Journal of Chemistry.
  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.
  • 4,7-Dichloroquinoline. Wikipedia.

Sources

Strategies to reduce the cytotoxicity of 7-chloroquinoline compounds in normal cell lines.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Cytotoxicity in Normal Cell Lines for Research & Drug Development

Welcome to the technical support guide for researchers working with 7-chloroquinoline (7-CQ) derivatives. As a Senior Application Scientist, I've designed this resource to address the common challenges associated with the off-target cytotoxicity of these promising compounds. This guide moves beyond simple protocols to explain the underlying mechanisms, helping you make informed decisions to improve the therapeutic index of your molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature and mechanisms of 7-chloroquinoline cytotoxicity.

Q1: What are 7-chloroquinoline (7-CQ) compounds and why are they cytotoxic to normal cells?

A: The 7-chloroquinoline scaffold is a core component of many biologically active compounds, most famously the antimalarial drug chloroquine (CQ)[1]. In recent years, its derivatives have gained significant interest as potential anticancer agents due to their ability to induce apoptosis and cell cycle arrest in tumor cells[1][2].

However, this cytotoxic activity is often not exclusive to cancer cells. Normal, healthy cells can also be affected, leading to a narrow therapeutic window. The cytotoxicity stems from several mechanisms, primarily the compound's basic nature, which causes it to accumulate in acidic organelles like lysosomes, and its ability to induce oxidative stress[3][4][5]. This off-target toxicity is a major hurdle in their clinical development.

Q2: What are the primary molecular mechanisms of 7-CQ-induced cytotoxicity in normal cells?

A: The toxicity of 7-CQ compounds is multifactorial, but two primary mechanisms are consistently observed:

  • Lysosomal Dysfunction: As weak bases, 7-CQ compounds readily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes[3][6]. This accumulation, known as lysosomotropism, neutralizes the lysosomal pH. The consequences are severe:

    • Inhibition of Autophagy: The fusion of autophagosomes with lysosomes is impaired, blocking the final degradation step of the autophagic flux. This is a key anti-cancer mechanism but can also harm normal cells that rely on autophagy for homeostasis[7][8][9].

    • Enzyme Inactivation: Lysosomal hydrolases require a low pH to function. Neutralization inhibits their ability to break down cellular waste, leading to the accumulation of undegraded material[3].

  • Induction of Oxidative Stress: 7-CQ compounds can trigger the production of reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses[4][10]. This leads to:

    • Lipid and Protein Oxidation: ROS can damage cellular membranes and proteins, disrupting their function[11].

    • DNA Damage: While less direct, sustained oxidative stress can lead to DNA damage, potentially triggering apoptosis[12].

    • Mitochondrial Dysfunction: Oxidative stress is closely linked to mitochondrial damage, which can initiate the intrinsic apoptotic pathway[1].

The interplay of these mechanisms often culminates in cell cycle arrest and programmed cell death (apoptosis) in normal cells[2][13].

CQ 7-Chloroquinoline Compound Lysosome Lysosomal Accumulation (Lysosomotropism) CQ->Lysosome ROS Reactive Oxygen Species (ROS) Generation CQ->ROS pH Increased Lysosomal pH Lysosome->pH OxidativeStress Oxidative Stress ROS->OxidativeStress Autophagy Autophagy Inhibition pH->Autophagy Enzyme Enzyme Inactivation pH->Enzyme Apoptosis Apoptosis & Cell Death in Normal Cells Autophagy->Apoptosis Enzyme->Apoptosis Damage Macromolecular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Damage->Apoptosis

Caption: Core mechanisms of 7-CQ cytotoxicity in normal cells.

Q3: How do I accurately measure the cytotoxicity of my 7-CQ compound?

A: A quantitative assessment is crucial. The most common method is the MTT (or similar MTS) assay, a colorimetric assay that measures the metabolic activity of living cells[1][2]. A reduced metabolic rate is indicative of cytotoxicity or a reduction in cell proliferation.

Key Experimental Considerations:

  • Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 (or GI50) value—the concentration that inhibits 50% of cell growth or viability[2][12].

  • Time-Course: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) as some effects may be delayed[13].

  • Controls: Always include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin)[2].

  • Normal vs. Cancer Cell Lines: To determine selectivity, always test your compound in parallel on your target cancer cell line(s) and one or more relevant normal cell lines (e.g., MRC-5, BJ fibroblasts, or cell lines from the tissue of origin for the cancer)[12][14].

A detailed protocol for the MTT assay is provided in Part 3 of this guide.

Part 2: Troubleshooting Guide: High Cytotoxicity in Normal Cells

This section provides actionable strategies in a Q&A format to address specific experimental challenges.

Q4: My compound shows high toxicity to normal cells. Which mitigation strategy should I try first?

A: The best strategy depends on your experimental goals, resources, and whether you are in the early discovery or later development phase. Use the following workflow to guide your decision.

Start High Cytotoxicity Observed in Normal Cells Decision1 Can you modify the compound's structure? Start->Decision1 Strategy1 Strategy 1: Structural Modification (SAR-guided synthesis) Decision1->Strategy1 Yes Decision2 Is this for an in vivo study? Decision1->Decision2 No End Reduced Cytotoxicity & Improved Selectivity Strategy1->End Strategy2 Strategy 2: Drug Delivery System (e.g., Nanoparticles) Decision2->Strategy2 Yes Strategy3 Strategy 3: Co-administration (e.g., Antioxidants) Decision2->Strategy3 No (in vitro) Strategy2->End Strategy3->End

Caption: Decision workflow for selecting a cytotoxicity mitigation strategy.

Q5: How can I use antioxidants to protect my normal cell lines?

A: Since oxidative stress is a key mechanism of 7-CQ toxicity, co-administering an antioxidant can be a highly effective in vitro and in vivo strategy. Antioxidants neutralize the excess ROS generated by the 7-CQ compound, thereby preventing downstream damage to lipids, proteins, and DNA.

Recommended Approaches:

  • Co-administration of Natural Flavonoids: Quercetin has been shown to drastically reduce the oxidative stress and hepatotoxicity caused by high doses of chloroquine[4]. This approach is particularly useful for in vivo studies where systemic protection is desired.

  • Use of Selenium-Containing Analogs: Incorporating selenium into the quinoline structure itself can confer protective antioxidant properties. The compound 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) has demonstrated a protective effect against chemotherapy-induced toxicity by reducing lipid and protein oxidation and modulating antioxidant enzyme activity[2][11]. This organoselenium compound has been shown to attenuate liver and kidney damage in animal models[11][15].

A protocol for co-administering quercetin with your 7-CQ compound is available in Part 3 .

Q6: Can structural modification of my 7-CQ compound reduce its cytotoxicity?

A: Yes, this is one of the most powerful strategies during the lead optimization phase. Structure-Activity Relationship (SAR) studies aim to identify which parts of the molecule contribute to toxicity versus efficacy. By making targeted chemical changes, you can often dissociate the two.

Key Insights from SAR Studies:

  • Modify the Side Chain: The nature and length of the basic amine side chain at the C4 position significantly influence the compound's properties[16]. Altering this chain can reduce toxicity. For example, creating hybrid molecules like "reversed chloroquines" has been shown to maintain efficacy against resistant strains with potentially different toxicity profiles[16].

  • Introduce Different Functional Groups: The addition of different groups to the quinoline core can modulate activity and toxicity. For instance, studies on 7-chloroquinoline-1,2,3-triazoyl-carboxamides and 7-chloro-(4-thioalkylquinoline) derivatives have shown that modifications can lead to compounds with high selectivity for cancer cells over normal cells[12][13].

  • Create Hybrids: Fusing the 7-CQ scaffold with other pharmacophores, such as benzimidazole, can generate novel compounds with strong and selective cytotoxic effects on tumor cell lines[14][17].

The data below summarizes how modifications can impact cytotoxicity.

Compound TypeModificationEffect on Cytotoxicity/SelectivityReference
7-CQ-Triazoyl-CarboxamidesAddition of a triazoyl-carboxamide moietyShowed major dose- and time-dependent cytotoxic effects in bladder cancer cells with only minimal effects observed on normal cells.[13]
7-CQ-Thioalkyl-DerivativesModification of the C4 sidechain with sulfur-containing groupsSulfonyl N-oxide derivatives showed higher cytotoxicity; some compounds showed good selectivity over cancer cell lines with low toxicity to non-malignant fibroblasts.[12]
4-((7-chloroquinolin-4-yl)amino)phenolReplacement of the standard CQ side chain with aminophenolThe synthesized analog was found to be much less toxic than chloroquine in murine fibroblast (L929) and human lung adenocarcinoma (A549) cell lines.[18][19]
7-CQ-Benzimidazole HybridsFusing 7-CQ with a benzimidazole moietyShowed strong cytotoxic effects on both non-tumor and tumor cell lines, indicating the need for further optimization for selectivity.[14]
Q7: How can I formulate my 7-CQ compound to reduce its off-target effects?

A: Advanced drug delivery systems are an excellent strategy, particularly for transitioning from in vitro to in vivo models. By encapsulating the 7-CQ compound, you can control its release and potentially target it to tumor tissue, thereby reducing its exposure to healthy cells.

Formulation Strategy: Nanoparticle Encapsulation

Encapsulating 7-CQ derivatives in biodegradable polymer-based nanoparticles offers several advantages:

  • Reduced Systemic Toxicity: The drug is contained within the nanoparticle, minimizing its interaction with healthy tissues during circulation[18][20].

  • Sustained Release: The polymer matrix can be designed to release the drug slowly over time, maintaining a therapeutic concentration at the target site without high systemic peaks[21].

  • Improved Bioavailability: Nanocarriers can protect the drug from premature degradation and improve its solubility[20].

Example: A study involving the analog 4-((7-chloroquinolin-4-yl)amino)phenol incorporated the compound into polycaprolactone (PCL)-based nanoparticles. This system allowed for the prolonged release of the analog without evidence of adverse effects on normal murine fibroblast or human lung cell lines, showcasing a much safer profile than free chloroquine[18][19].

FreeDrug Free 7-CQ Compound (High Systemic Exposure) NormalCell Normal Cell FreeDrug->NormalCell High Uptake TumorCell Tumor Cell FreeDrug->TumorCell High Uptake Toxicity High Off-Target Cytotoxicity NormalCell->Toxicity ReducedToxicity Reduced Off-Target Cytotoxicity NormalCell->ReducedToxicity NanoDrug Nanoparticle-Encapsulated 7-CQ Compound Targeting Sustained Release & Passive Targeting (EPR Effect) NanoDrug->Targeting Targeting->NormalCell Reduced Uptake Targeting->TumorCell Preferential Accumulation

Caption: Nanoparticle delivery reduces normal cell uptake of 7-CQ.

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments discussed in this guide.

Protocol 1: Standard MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a 7-CQ derivative by measuring cell viability[1].

Materials:

  • Normal and cancer cell lines

  • 96-well plates

  • Complete culture medium

  • 7-CQ compound stock solution (e.g., in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (for formazan solubilization)

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment[2].

  • Compound Treatment: Prepare serial dilutions of your 7-CQ compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (DMSO control) and untreated wells (no-drug control).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂[2].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Protocol 2: Co-administration of Quercetin to Mitigate Oxidative Stress

Objective: To assess if the antioxidant quercetin can protect normal cells from 7-CQ-induced cytotoxicity[4].

Procedure:

  • Experimental Setup: Plate your normal cell line in a 96-well plate as described in Protocol 1.

  • Treatment Groups: Design your experiment to include the following groups:

    • Untreated Control

    • Vehicle Control (DMSO)

    • 7-CQ Compound alone (at its IC50 or a relevant concentration)

    • Quercetin alone (e.g., at 10-50 µM, a non-toxic concentration you should pre-determine)

    • 7-CQ Compound + Quercetin (co-administered)

  • Administration: Add the respective compounds to the wells. For the co-administration group, add both the 7-CQ compound and quercetin to the medium at the same time.

  • Incubation & Analysis: Incubate for 48 hours (or your standard endpoint). Perform an MTT assay as described in Protocol 1 to measure cell viability.

  • Interpretation: Compare the viability of the "7-CQ alone" group to the "7-CQ + Quercetin" group. A significant increase in viability in the co-treated group suggests that oxidative stress is a major component of the cytotoxicity and that quercetin provides a protective effect.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if the 7-CQ compound induces cell cycle arrest in normal cells[1].

Materials:

  • Cells treated with the 7-CQ compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the 7-CQ compound at its IC50 concentration for 24 hours. Include an untreated control[2].

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C[1].

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[1]. An accumulation of cells in a specific phase indicates cell cycle arrest.

References

  • Kumar, A., & Singh, R. K. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry. Available at: [Link]

  • Pinto, M. F. S., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. Available at: [Link]

  • Gómez-Sintes, R., et al. (2016). Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Sestito, S., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]

  • Carroll, B., et al. (2018). Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]

  • Sartori, G., et al. (2021). Role of 7-chloro-4-(phenylselanyl) quinoline in the treatment of oxaliplatin-induced hepatic toxicity in mice. Life Sciences, 271, 119183. Available at: [Link]

  • Perković, I., et al. (2024). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 29(13), 2997. Available at: [Link]

  • Ilies, M., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]

  • Olasunkanmi, O. I., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. Available at: [Link]

  • Pinz, J., et al. (2020). Role of 7-chloro-4-(phenylselanyl) quinoline as an anti-aging drug fighting oxidative damage in different tissues of aged rats. Experimental Gerontology, 130, 110804. Available at: [Link]

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. Available at: [Link]

  • Lemos, L., et al. (2021). 7-Chloro-4-(phenylselanyl) quinoline reduces renal oxidative stress induced by oxaliplatin in mice. Canadian Journal of Physiology and Pharmacology, 99(10), 1102-1111. Available at: [Link]

  • Jeon, S., et al. (2022). Trehalose Suppresses Lysosomal Anomalies in Supporting Cells of Oocytes and Maintains Female Fertility. International Journal of Molecular Sciences. Available at: [Link]

  • Long, L., et al. (2013). Chloroquine Prevents Progression of Experimental Pulmonary Hypertension via Inhibition of Autophagy and Lysosomal Bone Morphogenetic Protein Type II Receptor Degradation. Circulation Research, 112(8), 1158-1170. Available at: [Link]

  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect. Available at: [Link]

  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect, 7(15). Available at: [Link]

  • Rodrigues, K. C., et al. (2021). 7-chloro-4-(phenylselanyl) quinoline incorporation into polymeric nanocapsules improves its pharmacological action: Physicochemical, toxicological, and behavioral studies. ResearchGate. Available at: [Link]

  • Mishra, S. K., et al. (2013). Protective Effect of Quercetin on Chloroquine-Induced Oxidative Stress and Hepatotoxicity in Mice. Malaria Research and Treatment. Available at: [Link]

  • Date, A. A., et al. (2014). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. Journal of Biomedical Nanotechnology. Available at: [Link]

  • Singh, S., et al. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Scientific Reports. Available at: [Link]

  • Liu, J., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. Available at: [Link]

  • Perković, I., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 527. Available at: [Link]

  • Vogt, A. S., et al. (2019). Role of 7-chloro-4-(phenylselanyl) quinoline as an anti-aging drug fighting oxidative damage in different tissues of aged rats. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Chinese Chemical Society, 65(8), 929-937. Available at: [Link]

  • Gomha, S. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available at: [Link]

  • Tritto, I., et al. (2020). Oxidative Stress, Proton Fluxes, and Chloroquine/Hydroxychloroquine Treatment for COVID-19. Antioxidants, 9(9), 896. Available at: [Link]

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and nanoparticle drug delivery: A promising combination. Journal of Nanomaterials. Available at: [Link]

  • Peters, C., et al. (2020). Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Cancers. Available at: [Link]

  • Al-Harthi, S. E., et al. (2023). Mitigating Hydroxychloroquine-Induced Oxidative Liver Damage: The Roles of Adenosine Triphosphate, Liv-52, and Their Combination in Rats. Medicina, 59(8), 1475. Available at: [Link]

  • Rao, B., & Lain, S. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle. Available at: [Link]

  • Taylor, A. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. Available at: [Link]

  • Al-Dhubiab, B. E., et al. (2020). COVID 19: Resveratrol as a Potential Supplement to Mitigate the Cardiotoxicity Associated with Chloroquine and Hydroxychloroquine Treatment. Journal of Biomaterials and Tissue Engineering. Available at: [Link]

  • Kumar, A., et al. (2022). Chloroquine chaos and COVID-19: Smart delivery perspectives through pH sensitive polymers/micelles and ZnO nanoparticles. Arabian Journal of Chemistry, 15(8), 104005. Available at: [Link]

  • Sharma, P., et al. (2021). Repurposing Chloroquine Against Multiple Diseases With Special Attention to SARS-CoV-2 and Associated Toxicity. Frontiers in Pharmacology. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Novel Quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support center dedicated to addressing the multifaceted challenges encountered during the purification of novel quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this vital class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your purification workflows.

The inherent basicity of the quinoline nitrogen, coupled with the diverse functionalities that can be incorporated into the quinoline scaffold, often presents unique purification hurdles.[1][2] This guide is structured in a user-friendly question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Troubleshooting Guides

This section provides in-depth solutions to common and complex purification problems.

Issue 1: My quinoline analog is a persistent oil and resists crystallization.

This is one of the most frequently encountered challenges. The inability of a compound to crystallize can be due to the presence of impurities, inherent structural properties, or the selection of an inappropriate solvent system.

Q: I've tried numerous single and binary solvent systems for recrystallization without success. What are my next steps?

A: When direct crystallization fails, a systematic approach is necessary. Here is a decision-making workflow to guide you:

G start Start: Oily Quinoline Analog crystallization Attempt Crystallization: Solvent Screening (e.g., DCM/Hexane, EtOH/Water) start->crystallization salt_formation Attempt Salt Formation (e.g., HCl, Picric Acid) crystallization->salt_formation Failure solid_product1 Solid Product Obtained crystallization->solid_product1 Success chromatography Purify by Column Chromatography salt_formation->chromatography Failure regenerate Regenerate Free Base salt_formation->regenerate Success solidifies Solidifies chromatography->solidifies Solidifies upon solvent removal pure_oil Pure Oily Product chromatography->pure_oil Remains oil but is pure remains_oil Remains Oil chromatography->remains_oil Still an impure oil failure1 Failure success1 Success solid_product2 Solid Product Obtained regenerate->solid_product2 failure2 Failure success2 Success

Caption: Decision workflow for oily quinoline analogs.

  • Solvent Screening Strategy: For non-polar oils, attempt to dissolve the compound in a minimum amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane until turbidity is observed.[3] For polar oils, a similar approach can be used with a pair of polar solvents, such as ethanol and water.[3]

  • Salt Formation for Purification and Solidification: The basic nitrogen of the quinoline ring provides a convenient handle for salt formation.[3] This can be an excellent method for both purification and inducing crystallinity.

    • Hydrochloride Salts: Dissolve the oily product in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[3]

    • Picrate Salts: Picric acid often forms highly crystalline salts with quinolines, which can be filtered off. The free base can then be regenerated by treatment with a base.[3]

  • Chromatographic Purification as a Precursor to Crystallization: If both direct crystallization and salt formation fail, column chromatography is the next logical step. Even if the purified fractions yield an oil upon solvent removal, the increased purity may make it more amenable to crystallization.[3]

Issue 2: My quinoline analog is decomposing on the silica gel column.

The acidic nature of standard silica gel can lead to the degradation of sensitive quinoline derivatives. The lone pair of electrons on the quinoline nitrogen can interact with the acidic silanol groups on the silica surface, potentially catalyzing decomposition.[4]

Q: How can I prevent my compound from decomposing during column chromatography?

A: There are several effective strategies to mitigate on-column decomposition:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine.[5]

  • Use of Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds like quinolines.[4]

    • Reverse-Phase C18 Silica: For more polar quinoline analogs, reverse-phase chromatography can be a suitable option.[5]

  • Rapid Purification: Minimize the residence time of your compound on the column by using flash chromatography with an optimized solvent system that provides good separation and a reasonable elution rate.

Issue 3: My purified quinoline analog has a persistent color.

Colored impurities are a common issue in quinoline synthesis, often arising from side reactions or the use of certain reagents like nitrobenzene in Skraup-type syntheses.[6][7]

Q: I've purified my quinoline analog by column chromatography, but it remains colored. How can I remove the color?

A: Several techniques can be employed to decolorize your product:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir or gently heat the mixture. The colored impurities adsorb onto the surface of the charcoal. A subsequent hot filtration will remove the charcoal, and the decolorized product can be recovered from the filtrate.

  • Distillation: For volatile quinoline analogs, distillation (including steam or vacuum distillation) can be a highly effective method for separating the desired product from non-volatile colored impurities and tars.[4][6]

  • Crystallization: Often, the colored impurities are present in small amounts and can be removed through careful recrystallization. The desired compound crystallizes out, leaving the impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinoline analog?

A1: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, which may have similar polarities to the product, complicating purification.[6]

  • Regioisomers: Syntheses like the Combes or Friedländer can produce regioisomers if unsymmetrical reactants are used.[6]

  • Polymerization Products: Acid-catalyzed reactions such as the Doebner-von Miller synthesis are prone to polymerization of carbonyl substrates.[6]

  • Over-oxidation or Incomplete Oxidation Products: Reactions involving oxidizing agents, like the Skraup synthesis, can result in undesired oxidation states of the quinoline ring or substituents.[6]

  • Side-Reaction Products: Self-condensation of reactants (e.g., aldol condensation) can lead to byproducts.[6]

  • Residual Metal Catalysts: If transition metal catalysts are used in the synthesis, they may need to be removed during purification.[8]

Q2: How can I effectively separate regioisomers of my quinoline analog?

A2: The separation of regioisomers can be challenging due to their similar physical properties.

  • Chromatography: Careful optimization of the solvent system for column chromatography is often the most effective method. Experimenting with different solvent systems on TLC to maximize the difference in Rf values is crucial before scaling up.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.

  • Selective Crystallization: In some cases, it may be possible to find a solvent system from which one regioisomer selectively crystallizes.

Q3: My TLC shows a single spot, but the NMR spectrum indicates impurities. What's happening?

A3: This is a common scenario and highlights the limitations of TLC.

  • Co-elution: The impurities may have the same Rf value as your product in the chosen TLC solvent system. Try developing the TLC in several different solvent systems of varying polarity and composition.

  • Non-UV Active Impurities: If the impurities do not have a chromophore, they will not be visible under UV light. Staining the TLC plate with reagents like potassium permanganate or iodine can help visualize these compounds.

  • Proton-less Impurities: If the impurity lacks protons, it will not be visible in the ¹H NMR spectrum. Check the ¹³C NMR or other analytical data like mass spectrometry.

Q4: What is a good starting point for developing an HPLC method for my quinoline analog?

A4: For many quinoline derivatives, a reversed-phase C18 column is a good starting point.[9] A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[9] Depending on the pKa of your analog, you may need to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to ensure good peak shape by keeping the quinoline nitrogen protonated.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with Triethylamine Deactivation

This protocol is suitable for quinoline analogs that are prone to decomposition on standard silica gel.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Equilibration: Elute the packed column with at least 3-5 column volumes of your starting eluent system (e.g., 98:2 hexane:ethyl acetate) containing 1% triethylamine. This step is crucial for deactivating the silica gel.

  • Sample Loading: Dissolve your crude quinoline analog in a minimum amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.[5]

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to separate the components.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Hydrochloride Salt Formation and Regeneration of the Free Base

This protocol is useful for purifying and solidifying oily quinoline analogs.

  • Dissolution: Dissolve the crude oily quinoline analog in a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of HCl (e.g., 2M in diethyl ether) to the stirred solution of the quinoline analog.

  • Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the salt under vacuum.

  • Regeneration of Free Base: Suspend the dried salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extraction: Stir the mixture vigorously until all the solid has dissolved. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified quinoline analog, which may now be a solid or a significantly purer oil that is more amenable to crystallization.

Data Presentation

Purification Challenge Recommended Technique Key Considerations Expected Outcome
Oily ProductCrystallization (Solvent Screening), Salt FormationChoice of solvent pair is critical; salt formation leverages the basic nitrogen.Solid, crystalline product.
On-Column DecompositionDeactivated Silica (Triethylamine), Alumina ChromatographyNeutralizes acidic sites on the stationary phase.Improved recovery and purity.
Colored ImpuritiesActivated Charcoal, Distillation, RecrystallizationAdsorption of chromophores; separation based on volatility or solubility differences.Colorless or significantly less colored product.
Regioisomer ContaminationOptimized Column Chromatography, Preparative HPLCRequires high-resolution separation techniques.Isolation of pure regioisomers.

Visualization of Purification Workflow

G crude Crude Quinoline Analog analysis1 Initial Analysis (TLC, NMR) crude->analysis1 decision1 Purity Assessment analysis1->decision1 chromatography Column Chromatography (Silica or Alumina) decision1->chromatography Impure crystallization Recrystallization / Salt Formation decision1->crystallization Mostly Pure distillation Distillation (if applicable) decision1->distillation Colored & Volatile analysis2 Purity Check (TLC, NMR, HPLC) chromatography->analysis2 crystallization->analysis2 distillation->analysis2 analysis2->chromatography Still Impure pure_product Pure Quinoline Analog analysis2->pure_product Pure repurify Repurify

Caption: General purification workflow for novel quinoline analogs.

References

Sources

In Vivo Pharmacology Support Center: Antinociceptive & Anti-Inflammatory Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize in vivo pharmacology models. We focus on bridging the gap between theoretical assay design and the physiological realities of murine models, ensuring your data is robust, reproducible, and translationally relevant.

Experimental Design & Dose Selection (FAQs)

Q: How do I accurately translate my in vitro IC50 or animal NOAEL to an in vivo starting dose? A: Direct milligram-per-kilogram (mg/kg) scaling between species is scientifically flawed due to non-linear differences in basal metabolic rates, receptor densities, and pharmacokinetics. Instead, you must use Allometric Scaling based on Body Surface Area (BSA). According to the FDA's guidance on estimating the maximum safe starting dose[1][2], the Human Equivalent Dose (HED) is calculated by multiplying the animal dose by the ratio of the animal's


 factor to the human 

factor. Establishing a self-validating dose-response curve requires bracketing this calculated dose (e.g., 0.5x, 1x, and 3x the scaled IC50) to account for in vivo clearance rates and plasma protein binding.

Q: What are the maximum safe vehicle volumes for systemic and local administration, and why do they matter? A: Exceeding physiological volume limits introduces severe mechanical and systemic artifacts that will invalidate your data. For systemic intravenous (IV) dosing in mice, exceeding 5–10 mL/kg causes acute right heart overload and pulmonary edema, which can be falsely interpreted as drug toxicity. For local intraplantar (i.pl.) injections used in pain models, exceeding 20 µL in mice (or 100 µL in rats) physically distends the plantar aponeurosis. This mechanical stress activates local mechanoreceptors, inducing baseline hyperalgesia (a false-positive nociceptive response) that confounds the chemical nociception of agents like formalin or carrageenan.

Quantitative Data: Dose Translation & Vehicle Limits

Table 1: FDA Allometric Scaling Factors for Dose Translation | Species | Body Weight (kg) | Body Surface Area (m²) |


 Factor | Equivalent Dose Calculation |
|---------|------------------|------------------------|--------------|-----------------------------|
| Mouse | 0.02 | 0.007 | 3 | Animal Dose × (3 ÷ 37) |
| Rat | 0.15 | 0.025 | 6 | Animal Dose × (6 ÷ 37) |
| Dog | 10.0 | 0.400 | 20 | Animal Dose × (20 ÷ 37) |
| Human | 60.0 | 1.620 | 37 | N/A |

Table 2: Maximum Recommended Administration Volumes

Route Species Optimal Volume Absolute Maximum Physiological Consequence of Exceeding Limit
Intravenous (IV) Mouse 5 mL/kg 10 mL/kg Right heart overload, pulmonary edema
Oral (PO) Mouse 10 mL/kg 20 mL/kg Gastric distension, altered absorption kinetics
Intraplantar (i.pl.) Mouse 10 µL 20 µL Mechanical allodynia, tissue necrosis

| Intraplantar (i.pl.) | Rat | 50 µL | 100 µL | Compartment syndrome, false-positive edema |

DoseWorkflow A In Vitro Data (IC50 / NOAEL) B Allometric Scaling (Km Factor) A->B C Vehicle Selection & Volume Limits B->C D In Vivo PK/PD Tolerability C->D E Efficacy Assays (Pain/Inflammation) D->E

Figure 1: Stepwise workflow for translating in vitro pharmacological data to in vivo efficacy models.

Antinociceptive Assay Troubleshooting: The Formalin Test

Q: My formalin test results show high variability in the late (inflammatory) phase. Why is this happening? A: The formalin test is biphasic. Phase I (0–5 min) reflects acute neurogenic pain driven by direct chemical activation of TRPA1 channels on C-fibers. Phase II (15–45 min) is driven by a combination of peripheral inflammation (prostaglandin release) and central sensitization in the spinal dorsal horn[3][4]. High variability in Phase II is typically caused by three methodological flaws:

  • Inconsistent Injection Depth: The injection must be strictly subcutaneous in the plantar surface. Intramuscular injection alters the absorption kinetics and dampens the inflammatory cascade.

  • Formalin Concentration: Using concentrations

    
     causes rapid tissue necrosis, which paradoxically blunts the Phase II response. A 2.5% solution is optimal for evaluating NSAIDs and COX inhibitors[3][5].
    
  • Stress-Induced Analgesia: If animals are not habituated to the observation chamber for at least 20–30 minutes prior to testing, elevated endogenous cortisol and endorphins will artificially suppress Phase II nociceptive behaviors (licking/biting)[3].

SignalingPathway cluster_phase1 Phase I: Acute/Neurogenic (0-10 min) cluster_phase2 Phase II: Inflammatory (15-300 min) Stimulus Noxious Stimulus (Formalin / Carrageenan) TRPA1 TRPA1 Activation (Direct Nerve Stimulation) Stimulus->TRPA1 Mediators1 Histamine, Serotonin, Bradykinin Release Stimulus->Mediators1 COX2 COX-2 Upregulation Stimulus->COX2 Delayed Response Quantifiable Readout (Paw Licking / Edema Volume) TRPA1->Response Mediators1->Response PGE2 Prostaglandin E2 (PGE2) & Nitric Oxide (NO) COX2->PGE2 Central Central Sensitization (Spinal Cord) PGE2->Central Central->Response

Figure 2: Biphasic signaling pathways governing nociceptive and inflammatory in vivo responses.

Anti-Inflammatory Assay Troubleshooting: Carrageenan Paw Edema

Q: The paw edema in my carrageenan model peaks too early or lacks a sustained plateau. How can I optimize this? A: Carrageenan-induced edema is a classic biphasic inflammatory model. The initial phase (0–2 hours) is mediated by the rapid release of histamine, serotonin, and bradykinin from mast cells. The delayed phase (3–5 hours), which is the primary target for evaluating anti-inflammatory drugs like NSAIDs, is sustained by the upregulation of Cyclooxygenase-2 (COX-2) and the subsequent overproduction of Prostaglandin E2 (PGE2) and Nitric Oxide (NO)[6][7]. If you are missing the 3–5 hour plateau, check your irritant preparation. Carrageenan must be prepared as a 1% suspension in sterile saline and allowed to hydrate completely (often requiring stirring for several hours or overnight at 4°C) to ensure uniform viscosity. Incompletely hydrated carrageenan fails to trigger a sustained macrophage and neutrophil infiltration, truncating the COX-2 dependent phase[7][8].

Validated Experimental Methodologies

Protocol A: Biphasic Formalin Test in Mice

Self-Validating Design: Always include a vehicle control (negative) and Morphine (3 mg/kg, i.p., blocks both phases) or Indomethacin (10 mg/kg, i.p., blocks only Phase II) as positive controls[3][9].

  • Habituation: Place mice individually in transparent acrylic observation chambers for 30 minutes to minimize stress-induced analgesia.

  • Pre-treatment: Administer the test compound or vehicle via the predetermined route (e.g., p.o., i.p.) at the appropriate

    
     prior to formalin injection.
    
  • Preparation: Prepare a 2.5% formalin solution by diluting 37% formaldehyde in sterile 0.9% saline.

  • Injection: Restrain the mouse gently and inject exactly 20 µL of the 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle[3][5].

  • Observation: Immediately return the mouse to the chamber. Record the time spent licking, biting, or flinching the injected paw during Phase I (0–5 min) and Phase II (15–45 min)[3][4].

Protocol B: Carrageenan-Induced Paw Edema in Rats

Self-Validating Design: Include a vehicle control and Celecoxib (50 mg/kg, p.o.) or Indomethacin (5 mg/kg, i.p.) as positive controls[6][7].

  • Baseline Measurement: Measure the basal volume of the right hind paw (

    
    ) of all rats using a water plethysmometer.
    
  • Pre-treatment: Administer the test compound or vehicle 30 to 60 minutes prior to carrageenan injection[7].

  • Induction: Inject 100 µL of a freshly hydrated 1%

    
    -carrageenan suspension (in 0.9% saline) into the sub-plantar tissue of the right hind paw[7][8].
    
  • Quantification: Measure the paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-injection.
    
  • Analysis: Calculate the degree of edema as the difference in volume (

    
    ). The anti-inflammatory effect is expressed as the percentage inhibition of edema compared to the vehicle-treated control group[6][7].
    

References

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers, fda.gov, 2

  • Formalin Murine Model of Pain, nih.gov, 3

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition, frontiersin.org, 6

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats, nih.gov, 7

Sources

Technical Support Center: Refinement of Analytical Methods for 7-Chloroquinoline Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical method development. As a Senior Application Scientist, I have designed this resource to assist researchers, scientists, and drug development professionals in overcoming the unique chromatographic and mass spectrometric challenges associated with 7-chloroquinoline derivatives.

Compounds sharing the 4-amino-7-chloroquinoline pharmacophore—such as chloroquine (CQ), hydroxychloroquine (HCQ), and their primary active metabolites desethylchloroquine (DCQ), bisdesethylchloroquine (BDCQ), and desethylhydroxychloroquine (DHCQ)—present specific analytical hurdles. Their highly basic nature, extensive intracellular accumulation, and distinct isotopic signatures require precise, mechanistically sound analytical strategies.

Core Methodologies & Workflows

To ensure data integrity, every bioanalytical assay must be a self-validating system. The following step-by-step methodology incorporates internal validation mechanisms to guarantee extraction efficiency and compensate for matrix effects.

Protocol: Self-Validating Whole Blood Extraction Strategy

Objective: Extract 7-chloroquinoline metabolites from whole blood while inherently validating recovery and monitoring for ionization suppression.

  • Step 1: Matrix Aliquoting & Osmotic Lysis. Aliquot 50 µL of human whole blood into a 96-well plate. Add 50 µL of LC-MS grade water. Causality: Water induces osmotic lysis of erythrocytes, ensuring the complete release of intracellularly sequestered metabolites into the analytical pool.

  • Step 2: Internal Standard (IS) Spiking (The Validation Step). Add 10 µL of a deuterated internal standard working solution (e.g., DCQ-D4, 100 ng/mL) directly to the lysed matrix prior to any precipitation. Causality: Spiking the IS before extraction ensures that any subsequent volumetric losses, incomplete protein disruption, or MS ion suppression will affect the analyte and IS proportionally. This self-validates the extraction recovery for every individual sample (1)[1].

  • Step 3: Protein Precipitation (PPT). Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic organic environment denatures plasma proteins and disrupts the strong binding of the basic drugs to α1-acid glycoprotein.

  • Step 4: Centrifugation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Supernatant Transfer & Dilution. Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Diluting the high-organic extract with aqueous buffer matches the initial LC gradient conditions, preventing solvent-induced peak broadening and breakthrough upon injection.

G A 1. Sample Aliquot Whole Blood (50 µL) B 2. Internal Standard Addition (e.g., DCQ-D4) A->B C 3. Protein Precipitation (Acetonitrile + 0.1% FA) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. Chromatographic Separation (PFP or Biphenyl Column) D->E F 6. MS/MS Detection (ESI+, MRM Mode) E->F

Experimental workflow for LC-MS/MS quantification of 7-chloroquinoline metabolites.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing for DCQ and BDCQ on my standard C18 column, and how do I resolve it? A: 7-chloroquinoline metabolites contain basic secondary or primary amines with pKa values often exceeding 9.0. At the acidic pH typically used in LC-MS/MS (pH 2-3 with 0.1% formic acid), these amines are fully protonated. Standard C18 silica columns possess residual surface silanols (Si-O⁻) that act as weak cation exchangers. The protonated basic nitrogen of your metabolites engages in strong secondary electrostatic interactions with these free silanols, causing severe peak tailing. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) or Biphenyl column. These columns provide alternative retention mechanisms (π-π and dipole-dipole interactions) that do not rely solely on hydrophobic interactions, effectively shielding the basic amines from silanol interactions and yielding sharp, symmetrical peaks (2)[2].

Q2: We are seeing significant ion suppression in our patient samples. Why is this happening, and how can we mitigate it? A: Ion suppression in whole blood extracts is primarily caused by endogenous glycerophospholipids co-eluting with your analytes and competing for charge droplets in the Electrospray Ionization (ESI) source. Solution: To validate this, perform a post-column infusion experiment: continuously infuse a pure standard of DCQ into the MS source while injecting a blank blood extract through the LC. A drop in the baseline signal indicates the exact retention time of the suppressive matrix components. To mitigate this, either implement a slower washout gradient to separate the analytes from the late-eluting phospholipids, or upgrade your sample preparation from simple protein precipitation to Solid-Phase Extraction (SPE) to actively remove the lipid fraction (3)[3].

G Issue Observation: Ion Suppression in LC-MS/MS Cause Root Cause: Co-eluting Endogenous Phospholipids Issue->Cause Test Validation: Post-Column Infusion Experiment Cause->Test Sol1 Mitigation 1: Switch to Solid-Phase Extraction (SPE) Test->Sol1 Sol2 Mitigation 2: Adjust LC Gradient (Slower Washout) Test->Sol2

Logical pathway for troubleshooting matrix effects and ion suppression in LC-MS/MS.

Q3: Why is whole blood universally recommended over plasma for 7-chloroquinoline therapeutic drug monitoring? A: Chloroquine and its metabolites are highly lysosomotropic, meaning they become trapped in acidic intracellular compartments. Consequently, they accumulate extensively within erythrocytes (red blood cells) and platelets. The concentration of these drugs in whole blood can be vastly higher than in plasma. If you analyze plasma, minor variations in sample handling (e.g., centrifugation speed, temperature, or delays in processing) can cause partial cell lysis, leaking unpredictable amounts of the drug into the plasma and destroying assay reproducibility. Whole blood analysis bypasses this by intentionally lysing all cells, ensuring the entire physiological drug pool is accurately quantified (1)[1].

Q4: I'm observing a false positive signal in my internal standard (IS) channel at the Upper Limit of Quantification (ULOQ). How do I fix this isotope cross-talk? A: This is a classic mass spectrometry artifact caused by the natural isotopic distribution of chlorine. Chlorine consists of two stable isotopes: ³⁵Cl (~76%) and ³⁷Cl (~24%). When you use a D4-labeled internal standard, its mass is shifted by +4 Da. However, the unlabeled natural analyte has a significant M+2 peak (due to ³⁷Cl) and a non-negligible M+4 peak (due to ³⁷Cl combined with ¹³C isotopes). At the ULOQ, this natural M+4 envelope bleeds into your D4 IS channel, causing a false positive. Solution: Select the less abundant ³⁷Cl precursor ion for your deuterated IS. By monitoring the transition of the ³⁷Cl-D4 isotope (which is effectively M+6 relative to the most abundant natural isotope), you move the IS detection window completely out of the natural isotopic envelope of the unlabeled analyte, eliminating cross-talk (4)[4].

Quantitative Reference Data

To aid in your method setup, the following tables summarize validated quantitative parameters and Multiple Reaction Monitoring (MRM) transitions derived from authoritative pharmacokinetic studies.

Table 1: Optimized MRM Transitions for 7-Chloroquinoline Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Preferred Column ChemistryReference
Chloroquine (CQ) 320.2247.2Biphenyl / PFP[3]
Desethylchloroquine (DCQ) 292.2179.1Biphenyl / PFP[3]
Bisdesethylchloroquine (BDCQ) 264.1179.1PFP[4]
Hydroxychloroquine (HCQ) 336.1247.1PFP[4]
Desethylhydroxychloroquine (DHCQ) 308.1179.1PFP[4]

Table 2: Typical Bioanalytical Method Validation Parameters

AnalyteLower Limit of Quantification (LLOQ)Validated Linearity RangeAverage Extraction RecoveryReference
CQ 1.82 - 2.56 ng/mL2.5 - 1000 ng/mL> 89.0%[3]
DCQ 0.40 - 2.95 ng/mL1.0 - 1000 ng/mL> 88.0%[5],[4]
BDCQ 0.50 ng/mL0.5 - 250 ng/mL88.7 - 90.9%[4]
HCQ 2.00 ng/mL2.0 - 1000 ng/mL88.9 - 94.4%[4]

References

  • Source: PubMed (nih.gov)
  • Application Note: Quantification of Desethylchloroquine in Whole Blood using a Deuterated Internal Standard by LC-MS/MS Source: Benchchem URL
  • Source: Siriraj Medical Journal (tci-thaijo.org)
  • High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS Source: Taylor & Francis URL
  • Source: eScholarship.org (PLOS ONE)

Sources

Improving the selectivity of 7-chloroquinoline-based kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the selectivity of 7-chloroquinoline-based kinase inhibitors.

The 7-chloroquinoline scaffold is a highly privileged, yet notoriously promiscuous, heterocyclic motif. While it forms the core of several approved kinase inhibitors (e.g., Lenvatinib, Bosutinib), achieving kinome-wide selectivity requires precise structural tuning and rigorous assay validation[1][2].

Below, you will find expert troubleshooting guides, structural strategies, and self-validating protocols to overcome common selectivity hurdles.

Structural Optimization & SAR Troubleshooting

Q: My 7-chloroquinoline hit exhibits low nanomolar potency in biochemical assays but shows promiscuous "pan-kinase" activity across our kinome profiling panel. How can I structurally modify the core to improve selectivity?

A: The fundamental issue with early-stage 7-chloroquinoline hits is that they typically act as Type I inhibitors, binding directly to the highly conserved ATP-binding pocket (orthosteric site) in its active (DFG-in) conformation[3]. Because this pocket is structurally homologous across the kinome, pan-kinase activity is a common artifact.

  • Target the P-loop (Phosphate-binding loop): The primary sequence of the P-loop varies significantly among kinases. Appending functional groups to the 7-chloroquinoline core that extend into the P-loop can drastically differentiate between closely related kinases. For example, extending the scaffold to interact with the P-loop of c-Src successfully eliminated off-target binding to c-Abl, a common cross-reactive kinase[4].

  • Exploit the Solvent-Exposed Region: Modifying the solvent-exposed vectors of the molecule can prevent binding to off-targets due to steric clashes or rigid microenvironments. In the development of Salt-Inducible Kinase (SIK) inhibitors, replacing a simple methoxy group with a difluoromethoxy group on a benzimidazole-7-chloroquinoline hybrid significantly enhanced selectivity against off-targets like ABL1 and ALK5[5].

  • Shift to Type II Inhibition: Design your linker to stabilize the inactive (DFG-out) conformation. The inactive state of kinases is far less conserved than the active state, providing a wider therapeutic window for selectivity[3].

Mechanism ATP Intracellular ATP (1-5 mM) Kinase Target Kinase (e.g., c-Src, SIK) ATP->Kinase Binds Active Site Substrate Downstream Effectors Kinase->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation TypeI Type I 7-CQ Inhibitor (Orthosteric) TypeI->Kinase Competes with ATP (Low Selectivity) TypeII Type II 7-CQ Inhibitor (DFG-out / Allosteric) TypeII->Kinase Binds Inactive State (High Selectivity)

Mechanism of Type I vs. Type II 7-chloroquinoline inhibitors in kinase signaling.

Q: How do specific side-chain modifications impact the quantitative selectivity of 7-chloroquinoline hybrids?

A: The addition of specific bulky or halogenated moieties directly dictates the Selectivity Index (SI). Below is a summarized data table demonstrating how targeted Structure-Activity Relationship (SAR) modifications on the 7-chloroquinoline (7-CQ) and related scaffolds shift the IC50 values to favor the target kinase over common off-targets[4][5].

Compound ClassTarget KinasePrimary Off-TargetTarget IC50 (nM)Off-Target IC50 (nM)Selectivity IndexModification Strategy
Unsubstituted 7-CQc-Srcc-Abl~250~3001.2None (Orthosteric binding)
P-loop targeted 7-CQc-Srcc-Abl175>10,000>57.1Appended P-loop interaction moiety
Benzimidazole-7-CQSIK1/2/3ABL115453.0Methoxy substitution
Optimized Pan-SIKSIK1/2/3ABL1<5>500>100Difluoromethoxy at ortho position

Assay Troubleshooting & Validation

Q: Our optimized lead shows excellent selectivity in biochemical assays (low ATP), but fails to inhibit the target in live-cell assays. Is this a permeability issue?

A: While poor cell permeability is a possibility, the most common culprit for this specific discrepancy is ATP competition . Biochemical kinase assays are often run at artificially low ATP concentrations (e.g., 10 µM) or at the


 for ATP to maximize the assay window[3]. However, intracellular ATP concentrations are massive—typically between 1 to 5 mM.

If your 7-chloroquinoline derivative is a competitive Type I inhibitor, it will be outcompeted by endogenous ATP in the cell.

  • Troubleshooting Step: Re-run your biochemical assay at 1 mM ATP. If the IC50 shifts by more than 10-fold, your compound is highly susceptible to ATP competition. You must optimize the binding affinity (

    
    ) or shift toward allosteric/Type II inhibition[6].
    

Q: We suspect our 7-chloroquinoline derivative is acting as a colloidal aggregator rather than a true selective inhibitor. How do we validate this?

A: Promiscuous "frequent hitter" behavior is often caused by the compound forming colloidal aggregates that non-specifically sequester the kinase[3].

  • Troubleshooting Step: Add a non-ionic detergent (0.01% Triton X-100 or CHAPS) to your assay buffer. If the inhibitory activity disappears, the compound is an aggregator. You can orthogonally confirm this using Dynamic Light Scattering (DLS) to detect aggregate particles in the buffer.

OptimizationWorkflow Start Initial 7-Chloroquinoline Hit InVitro In Vitro Kinase Panel (Low ATP) Start->InVitro Decision1 High Off-Target Cross-Reactivity? InVitro->Decision1 SAR SAR Optimization: Target P-Loop / Allosteric Sites Decision1->SAR Yes CellAssay Cellular Target Engagement (High ATP) Decision1->CellAssay No SAR->InVitro Iterative Design Decision2 Cellular Selectivity Achieved? CellAssay->Decision2 Lead Selective Lead Compound Decision2->Lead Yes Fail Re-evaluate Scaffold (Check for Aggregation) Decision2->Fail No

Iterative SAR workflow for optimizing 7-chloroquinoline kinase inhibitor selectivity.

Standard Operating Procedure: Cellular Target Engagement

To bridge the gap between biochemical selectivity and true intracellular efficacy, you must utilize a self-validating cellular assay. The NanoBRET Target Engagement (TE) assay is the gold standard for quantifying kinase inhibitor selectivity in live cells, as it inherently accounts for cellular permeability, ATP competition, and intracellular compound stability.

Protocol: Step-by-Step NanoBRET Kinase Selectivity Assay

Causality Note: This assay relies on Bioluminescence Resonance Energy Transfer (BRET). A cell-permeable fluorescent tracer binds the kinase. When your 7-chloroquinoline inhibitor enters the cell and competitively displaces the tracer, the BRET signal drops. This proves the drug physically bound the target inside a living cell.

Step 1: Cell Plating & Transfection

  • Plate HEK293T cells in a 96-well white plate at a density of

    
     cells/well.
    
  • Transfect cells with a plasmid encoding your target Kinase fused to NanoLuc luciferase (e.g., NanoLuc-c-Src).

  • Self-Validation Control: Transfect a separate set of wells with a NanoLuc-Off-Target fusion (e.g., NanoLuc-c-Abl) to measure selectivity in parallel. Incubate for 24 hours at 37°C.

Step 2: Tracer Titration & Incubation

  • Replace media with Opti-MEM lacking phenol red (phenol red quenches the BRET signal).

  • Add the appropriate NanoBRET Kinase Tracer at a concentration equal to its pre-determined

    
     for the specific kinase.
    
  • Add your 7-chloroquinoline inhibitor in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

  • Incubate for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium.

Step 3: BRET Measurement & Analysis

  • Add the NanoBRET substrate (furimazine) to all wells.

  • Read the plate on a luminescence microplate reader equipped with BRET filters (Donor: 450 nm, Acceptor: 610 nm).

  • Calculate the BRET Ratio: Divide the Acceptor emission by the Donor emission.

  • Data Validation: Calculate the assay window. The signal-to-background ratio (wells with tracer vs. wells without tracer) must be

    
     for the data to be considered valid. Plot the BRET ratio against the log of the inhibitor concentration to determine the intracellular 
    
    
    
    .

References

  • Taylor & Francis. Integrating QSAR into machine learning for kinase-targeted drug discovery.
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Benchchem. 7-Chloroquinoline-4-carboxylic acid literature review.
  • ACS Chemical Biology. Development of a Highly Selective c-Src Kinase Inhibitor.
  • Semantic Scholar. Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors.
  • PubMed. Approach in Improving Potency and Selectivity of Kinase Inhibitors.
  • PMC - NIH. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth.

Sources

Validation & Comparative

A Comparative Guide to 7-Chloroquinoline Analogs and Chloroquine as Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of chloroquine and its synthetic 7-chloroquinoline analogs as inhibitors of the SARS-CoV-2 Main Protease (Mpro). We will delve into the experimental data, structure-activity relationships, and the underlying methodologies used to evaluate these compounds, offering researchers and drug development professionals a detailed perspective on this important class of potential antiviral agents.

The Rationale: Targeting the Main Protease (Mpro)

The SARS-CoV-2 Main Protease (Mpro), also known as the 3C-like protease (3CLpro), is a viral cysteine protease essential for the viral life cycle.[1][2] It functions by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are required to form the replication-transcription complex. The indispensable role of Mpro in viral replication and its high conservation across coronaviruses make it a prime target for antiviral drug development.[1][3]

The 7-chloroquinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[4] Early in the COVID-19 pandemic, chloroquine was investigated for its potential antiviral effects, which were thought to occur through multiple mechanisms, including the inhibition of Mpro.[3][5] This spurred further investigation into novel 7-chloroquinoline analogs designed to enhance potency and selectivity for the Mpro enzyme while potentially reducing the toxicity associated with chloroquine.[6][7][8]

Chloroquine: The Benchmark for Mpro Inhibition

Chloroquine and its hydroxylated analog, hydroxychloroquine, were identified as inhibitors of SARS-CoV-2 Mpro. Experimental studies have demonstrated their ability to directly bind to the enzyme and disrupt its catalytic activity. While their clinical utility for treating COVID-19 has been a subject of debate due to mixed results and safety concerns, their in vitro activity provides a crucial benchmark for the development of more potent analogs.[9][10]

One study reported that chloroquine and hydroxychloroquine are potent inhibitors of SARS-CoV-2 Mpro, with experimentally determined inhibitor constants (Kᵢ) of 0.56 µM and 0.36 µM, respectively.[3] This direct enzymatic inhibition is a distinct mechanism from the more widely known effect of these drugs on endosomal acidification, which can prevent viral entry into host cells.[5]

Comparative Analysis of 7-Chloroquinoline Analogs

The core strategy behind developing analogs of chloroquine is to improve upon the parent molecule's Mpro inhibitory activity and overall drug-like properties.[6][7] By systematically modifying the 7-chloroquinoline scaffold, researchers aim to enhance binding affinity within the Mpro active site. This is often achieved through a combination of computational (in silico) design and experimental validation.[11]

Below is a summary of Mpro inhibitory data for chloroquine and selected analogs from various studies.

CompoundStructure/ModificationMpro Inhibitory PotencyMethodReference
Chloroquine Parent CompoundKᵢ = 0.56 µMEnzymatic Assay[3]
Binding Energy = -6.1 kcal/molMolecular Docking[12]
Hydroxychloroquine Hydroxylated analogKᵢ = 0.36 µMEnzymatic Assay[3]
Binding Energy = -6.8 kcal/molMolecular Docking[12]
4-((7-chloroquinolin-4-yl)amino)phenol Phenol group modificationPredicted IC₅₀ = 12 nMQSAR Model[7]
Binding Affinity = -7.8 kcal/molMolecular Docking[7]
Various Analogs Modifications at 4-amino positionBetter binding energies than CQ/HCQMolecular Docking[11]
Structure-Activity Relationship (SAR) Insights

The data reveals that modifications to the 4-aminoquinoline core can significantly influence Mpro binding.

  • Enhanced Binding: The introduction of specific functional groups can lead to more favorable interactions with the active site residues of Mpro. For example, the design of 4-((7-chloroquinolin-4-yl)amino)phenol, based on a quantitative structure-activity relationship (QSAR) model, yielded a compound with a predicted IC₅₀ value in the nanomolar range, a significant improvement over chloroquine's micromolar activity.[7]

  • Key Interactions: Computational studies show that these compounds interact with key residues in the Mpro active site, particularly the catalytic dyad, Cys145 and His41.[11] The planar quinoline ring often engages in π-stacking or hydrophobic interactions, while side chains can form hydrogen bonds, stabilizing the enzyme-inhibitor complex.

Caption: General structure of the 7-chloroquinoline scaffold.

Experimental & Computational Methodologies

The evaluation of Mpro inhibitors relies on a combination of robust biochemical assays and computational modeling. This dual approach allows for both the prediction and the experimental validation of a compound's inhibitory potential.

A. Mpro Inhibition Assay (FRET-Based Workflow)

A common method to quantify Mpro inhibition is the Förster Resonance Energy Transfer (FRET) assay. This technique uses a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher dampens the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Protocol:

  • Protein Expression and Purification: Recombinant SARS-CoV-2 Mpro is expressed (e.g., in E. coli) and purified to ensure a high-purity enzyme for the assay.

  • Compound Preparation: The test compounds (chloroquine and its analogs) are prepared in a series of dilutions to determine dose-dependency.

  • Assay Reaction: The purified Mpro enzyme is pre-incubated with the test compounds for a set period.

  • Substrate Addition: The FRET peptide substrate is added to the mixture to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The reaction is monitored in real-time using a fluorescence plate reader, measuring the increase in fluorescence intensity over time.

  • Data Analysis: The rate of reaction is calculated from the fluorescence data. These rates are then plotted against the inhibitor concentrations to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

FRET_Assay_Workflow A Purified Mpro Enzyme C Pre-incubation A->C B Test Compound (7-CQ Analog) B->C D Add FRET Substrate C->D E Monitor Fluorescence (Plate Reader) D->E F Calculate IC50 Value E->F Mpro_Active_Site cluster_Mpro Mpro Active Site Cys145 Cys145 His41 His41 His163 His163 Gly143 Gly143 Inhibitor 7-Chloroquinoline Analog Inhibitor->Cys145 Covalent or H-bond Inhibitor->His41 H-bond Inhibitor->His163 π-alkyl Inhibitor->Gly143 H-bond

Caption: Key interactions between an inhibitor and Mpro active site residues.

Conclusion and Future Directions

The exploration of 7-chloroquinoline derivatives as SARS-CoV-2 Mpro inhibitors has demonstrated the scaffold's significant potential. While chloroquine and hydroxychloroquine exhibit modest inhibitory activity, targeted synthetic modifications can yield analogs with substantially improved potency, as evidenced by both computational predictions and experimental data. [7][11] The most promising analogs, such as 4-((7-chloroquinolin-4-yl)amino)phenol, showcase nanomolar predicted inhibitory concentrations, marking a significant advancement over the parent compound. [7]These findings underscore the value of a rational, structure-based drug design approach.

Moving forward, the critical next steps involve the synthesis and in vitro validation of computationally designed analogs, followed by rigorous preclinical evaluation of their efficacy, pharmacokinetics, and safety profiles. The 7-chloroquinoline scaffold, a long-standing tool in medicinal chemistry, continues to prove its versatility and relevance in the ongoing search for effective antiviral therapies.

References

  • Title: Chloroquine and hydroxychloroquine were identified as SARS-CoV-2 M pro... Source: ResearchGate URL: [Link]

  • Title: A pharmacological perspective of chloroquine in SARS-CoV-2 infection: An old drug for the fight against a new coronavirus? Source: PMC URL: [Link]

  • Title: Understanding the binding mechanism for potential inhibition of SARS‐CoV‐2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine Source: PMC URL: [Link]

  • Title: What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology Source: Oxford Academic URL: [Link]

  • Title: Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor Source: PMC URL: [Link]

  • Title: Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection Source: Bentham Science URL: [Link]

  • Title: (PDF) Synthesis of Quinoline Derivatives as Potential Cysteine Protease Inhibitors Source: ResearchGate URL: [Link]

  • Title: Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo effic Source: bioRxiv URL: [Link]

  • Title: Potential Inhibitors of SARS-CoV-2 Main Protease (M pro ) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives Source: MDPI URL: [Link]

  • Title: Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases Source: PMC URL: [Link]

  • Title: (PDF) Molecular Docking Analysis of Chloroquine and Hydroxychloroquine and Design of Anti-SARS-CoV2 Protease Inhibitor Source: ResearchGate URL: [Link]

  • Title: Investigation of structural analogs of hydroxychloroquine for SARS-CoV-2 main protease (Mpro): A computational drug discovery study Source: PubMed Central URL: [Link]

  • Title: Theoretical Insights into the Anti-SARS-CoV-2 Activity of Chloroquine and Its Analogs and In Silico Screening of Main Protease Inhibitors Source: ACS Publications URL: [Link]

  • Title: Blind docking of 4-Amino-7-Chloroquinoline analogs as potential dengue virus protease inhibitor using CB Dock a web server Source: Indian Journal of Biochemistry and Biophysics (IJBB) URL: [Link]

Sources

Validating the anticancer activity of 7-chloroquinoline derivatives against different tumor cell lines.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Anticancer Activity of 7-Chloroquinoline Derivatives Content Type: Publish Comparison Guide

A Comparative Guide to Derivatives, Mechanisms, and Validation Protocols[1]

Executive Summary: The Strategic Pivot

The 7-chloroquinoline (7-CQ) ring, historically the engine of chloroquine (antimalarial), has emerged as a privileged scaffold in oncology. Its intrinsic ability to accumulate in lysosomes (lysosomotropism) allows it to inhibit autophagy—a survival mechanism often upregulated in resistant tumors. However, 7-CQ alone (e.g., chloroquine or hydroxychloroquine) often requires high micromolar doses for cytotoxicity, leading to off-target toxicity.

The Solution: Hybridization.[1][2][3] By fusing 7-CQ with other pharmacophores (chalcones, hydrazones, triazoles), researchers create "dual-action" agents that simultaneously block autophagy and target specific oncogenic pathways (e.g., tubulin polymerization, kinases).

This guide objectively compares three leading classes of 7-CQ derivatives, providing experimental data and self-validating protocols for their characterization.

Comparative Analysis: 7-CQ Hybrid Classes

The following data aggregates performance metrics against standard chemotherapeutics (Doxorubicin, Cisplatin, 5-FU) across key tumor lines.

Table 1: Potency Comparison (IC50 in µM)
Derivative ClassLead CompoundTarget MechanismMCF-7 (Breast)A549 (Lung)MDA-MB-231 (TNBC)Reference Std. (IC50)
7-CQ-Chalcone Compound 12e G2/M Arrest + ROS5.21 3.91N/A5-FU (11.1)
7-CQ-Hydrazone Compound 23 DNA Intercalation0.850.60 1.20Doxorubicin (0.50)
7-CQ-Triazole QTCA-1 PARP-1/Src Inhibition>50N/A19.91 Chloroquine (>50)

Analyst Insight:

  • 7-CQ-Chalcones (12e): Outperform 5-FU in gastric and breast lines. The chalcone moiety likely destabilizes microtubules, while the 7-CQ moiety prevents autophagic recycling of damaged organelles.

  • 7-CQ-Hydrazones (23): Exhibit sub-micromolar potency comparable to Doxorubicin but often with a better toxicity profile in normal cells (e.g., fibroblasts).

  • 7-CQ-Triazoles (QTCA-1): While less potent overall, they show distinct selectivity for Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231), which are typically resistant to hormonal therapies.

Mechanistic Validation: The "Dual-Hit" Hypothesis

To validate these derivatives, one must prove they act differently than the parent 7-CQ. The primary hypothesis is a "Dual-Hit":

  • Hit 1 (Pharmacophore): Induces cellular stress (e.g., ROS, DNA damage).

  • Hit 2 (7-CQ): Blocks the lysosomal degradation (autophagy) required to recover from that stress.

Visualization: Signaling Pathway & Mechanism[1][5][6][7]

G cluster_0 Hit 1: Stress Induction cluster_1 Hit 2: Survival Blockade Hybrid 7-CQ Hybrid (Chalcone/Hydrazone) ROS ROS Generation (Mitochondria) Hybrid->ROS DNA_Damage DNA Damage (G2/M Arrest) Hybrid->DNA_Damage Block 7-CQ Accumulation (pH Elevation) Hybrid->Block Moiety B Autophagy_Init Autophagy Initiation (Survival Signal) ROS->Autophagy_Init Triggers DNA_Damage->Autophagy_Init Lysosome Lysosome (Degradation) Autophagy_Init->Lysosome Flux Apoptosis Apoptosis / Cell Death Lysosome->Apoptosis If Blocked (Accumulation of Toxic Waste) Block->Lysosome Inhibits Function

Figure 1: The synergistic mechanism where the 7-CQ moiety prevents the cancer cell from recycling the damage caused by the hybrid pharmacophore.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Cytotoxicity Screening (MTT)

Objective: Determine the Selectivity Index (SI) between tumor cells and normal fibroblasts.

Step-by-Step Workflow:

  • Seeding: Plate tumor cells (e.g., MCF-7) and normal fibroblasts (e.g., MRC-5) at

    
     cells/well in 96-well plates.
    
    • Causality: Low density ensures cells are in exponential growth phase, where antimetabolites are most effective.

  • Treatment: After 24h, treat with serial dilutions (0.1 µM – 100 µM) of the derivative.

    • Control 1: Vehicle (DMSO < 0.5%).[4]

    • Control 2: Parent 7-Chloroquine (to prove hybrid superiority).

    • Control 3: Doxorubicin (Positive Control).

  • Incubation: 48h to 72h.

  • Readout: Add MTT reagent; solubilize formazan with DMSO. Read Absorbance at 570 nm.[4]

  • Calculation:

    
    . A valid candidate must have 
    
    
    
    .
Protocol B: Autophagic Flux Confirmation (Western Blot)

Objective: Distinguish between autophagy induction and autophagy blockade.

The "Bafilomycin Clamp" Logic:

  • If a drug induces autophagy, adding Bafilomycin A1 (a late-stage blocker) will further increase LC3-II levels.

  • If a drug blocks autophagy (like 7-CQ), adding Bafilomycin A1 will show no significant difference in LC3-II levels compared to the drug alone, as the pathway is already saturated.

Workflow:

  • Treatment Groups:

    • Vehicle[1][4]

    • Derivative (IC50 concentration)[5][2][3][6][7]

    • Bafilomycin A1 (10 nM)

    • Derivative + Bafilomycin A1

  • Lysis: Harvest cells after 24h; lyse in RIPA buffer with protease inhibitors.

  • Blotting: Probe for LC3-II (autophagosome marker) and p62/SQSTM1 (substrate).

  • Interpretation:

    • Valid 7-CQ Hybrid: High LC3-II + High p62 (indicates blockade).

    • Invalid Mechanism: High LC3-II + Low p62 (indicates induction/successful turnover).

Visualization: Validation Workflow

Workflow Start Compound Synthesis Step1 MTT Assay (Tumor vs Normal) Start->Step1 Decision1 SI > 2.0? Step1->Decision1 Step2 Autophagy Flux (Western Blot) Decision1->Step2 Yes Discard Refine Structure Decision1->Discard No Decision2 p62 Accumulation? Step2->Decision2 Step3 Apoptosis Assay (Annexin V/PI) Decision2->Step3 Yes (Blocker) Decision2->Discard No (Inducer) Final Lead Candidate Step3->Final

Figure 2: The "Go/No-Go" decision tree for validating 7-chloroquinoline derivatives.

References

  • Ferroli, A. et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Pharmaceuticals.[5][1][8][9][10][11][12] Link

  • Wang, J. et al. (2021).[10] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Link

  • Collares, T. et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy.[1][2][8][12][13][14] Link

  • BenchChem Protocols. (2025). Applications of 7-Chloroquinoline Derivatives in Cancer Research: Application Notes and Protocols. Link

  • Mao, J. et al. (2020).[12] Discovery of Autophagy-Inducing Chloroquine Analogs with Potent Anticancer Activity. Hilaris Publisher. Link

Sources

Comparing the efficacy of different 7-substituted 4-aminoquinoline analogs as antimalarials.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline (4-AQ) scaffold remains one of the most privileged structures in medicinal chemistry for targeting the intraerythrocytic stage of Plasmodium falciparum. While Chloroquine (CQ) defined this class, widespread resistance mediated by the PfCRT transporter (specifically the K76T mutation) has necessitated the exploration of structural analogs.

This guide objectively compares the efficacy of 4-aminoquinoline analogs derivatized at the critical 7-position .[1][2] Contrary to the assumption that the 7-chloro substituent is irreplaceable, experimental data indicates that 7-Bromo and 7-Iodo analogs retain equipotent antimalarial activity. Conversely, strong electron-donating groups (e.g., 7-Methoxy ) abolish activity, while bulky electron-withdrawing groups (e.g., 7-Trifluoromethyl ) show variable efficacy dependent on side-chain pairing.

Part 1: The Pharmacophore & Resistance Landscape

To understand the efficacy differences, one must first grasp the structure-activity relationship (SAR) of the core scaffold. The antimalarial activity of 4-AQs relies on two synergistic mechanisms:

  • pH Trapping: The basic side chain allows the drug to accumulate in the acidic digestive vacuole (pH ~5.0) of the parasite.[3][4][5][6][7][8][9][10]

  • Heme Capping: The quinoline ring forms

    
    -
    
    
    
    stacking complexes with free heme (ferriprotoporphyrin IX), inhibiting its detoxification into inert hemozoin crystals.[7]
The Role of the 7-Position

The substituent at position 7 is not merely structural; it is an electronic regulator.

  • Electron Withdrawal (EWG): Groups like Cl, Br, and I withdraw electron density from the quinoline ring. This increases the acidity (lowers the pKa) of the conjugate acid, optimizing the ratio of charged/uncharged species for membrane permeation and vacuolar trapping.

  • Lipophilicity: The 7-substituent significantly alters ClogP, affecting the drug's ability to cross the erythrocyte membrane and, crucially, its interaction with the resistance transporter PfCRT.

Mechanism of Action & Resistance Pathway

The following diagram illustrates the drug's target and the efflux mechanism responsible for resistance.

MOA_Resistance RBC Red Blood Cell Cytosol (pH 7.4) Drug_Un 4-AQ (Uncharged) RBC->Drug_Un Passive Diffusion DV Digestive Vacuole (pH 5.0) Drug_Ch 4-AQ++ (Charged) DV->Drug_Ch Protonation (pH Trap) Hb Hemoglobin Heme Free Heme (Toxic Fe3+) Hb->Heme Proteolysis Hz Hemozoin (Inert Crystal) Heme->Hz Biocrystallization Drug_Un->DV Enters DV Drug_Ch->Heme Caps Heme (Inhibits Polymerization) PfCRT PfCRT Transporter (K76T Mutation) Drug_Ch->PfCRT Efflux in Resistant Strains PfCRT->RBC Drug Expelled

Figure 1: Mechanism of action of 4-aminoquinolines involving heme capping within the digestive vacuole and the efflux route via mutant PfCRT.

Part 2: Comparative Efficacy Analysis

The following analysis isolates the impact of the 7-substituent , assuming a standard N',N'-diethyl-1,4-pentanediamine side chain (identical to Chloroquine) unless otherwise noted.

Comparative Data: 7-Substituted Analogs

Data aggregated from standard SAR studies (e.g., De et al., J. Med. Chem., O'Neill et al.).[11]

7-SubstituentElectronic EffectIC50 (nM) [3D7 Sensitive]IC50 (nM) [Dd2 Resistant]Resistance Index (RI)Efficacy Verdict
-Cl (Chloro) Weak EWG3 – 12150 – 300High (>20)Benchmark. Potent but compromised by resistance.
-Br (Bromo) Weak EWG3 – 12140 – 280HighEquipotent. Identical profile to CQ; no advantage against resistance.
-I (Iodo) Weak EWG4 – 15140 – 280HighEquipotent. Retains potency; heavier halogen does not disrupt binding.
-CF3 (Trifluoromethyl) Strong EWG15 – 5018 – 500*VariableModerate. Lower intrinsic potency than Cl.[12] Note: Efficacy against resistant strains varies significantly by side-chain pairing.[12][13]
-F (Fluoro) Weak EWG15 – 50> 500Very HighInferior. Poor activity against resistant strains.[12][13]
-OMe (Methoxy) Electron Donating> 150> 1000N/AInactive. Loss of EWG disrupts heme binding affinity.
-H (Unsubstituted) Neutral> 100> 1000N/AWeak. The 7-position substituent is essential for activity.
Technical Interpretation[2][6][14]
  • The Halogen Equivalence: The 7-Bromo and 7-Iodo derivatives are statistically indistinguishable from Chloroquine in vitro. This suggests the binding pocket on the heme dimer is tolerant of bulkier halogens, provided the electron-withdrawing character remains to maintain the quinoline ring's pKa.

  • The Electronic Threshold: The failure of 7-Methoxy (OMe) analogs confirms that electron density on the quinoline ring must be reduced. An electron-rich ring (via OMe donation) likely weakens the

    
    -
    
    
    
    interaction with the electron-deficient porphyrin macrocycle of heme.
  • The Resistance Paradox: Simply changing the halogen (Cl -> Br -> I) does not overcome PfCRT-mediated resistance. The recognition motif for the mutant transporter appears to accommodate these halogens similarly. Overcoming resistance typically requires modification of the side chain (e.g., shortening the carbon linker) rather than the 7-position alone.

Part 3: Experimental Protocols

To validate these efficacy claims in your own laboratory, use the following self-validating protocols.

Protocol A: SYBR Green I Fluorescence Assay (Cellular Efficacy)

This assay measures parasite proliferation by quantifying DNA content. Since mature erythrocytes lack DNA, the fluorescence signal is strictly proportional to parasite load.

Workflow Diagram:

SYBR_Protocol Step1 Culture Preparation (P. falciparum 3D7 & Dd2) Sync: Ring Stage, 0.5% Parasitemia Step2 Drug Dosing (96-well plate) Serial Dilutions (0.5 nM - 1000 nM) Step1->Step2 Step3 Incubation 72 Hours @ 37°C Gas: 90% N2, 5% O2, 5% CO2 Step2->Step3 Step4 Lysis & Staining Add Lysis Buffer + SYBR Green I (Tris, EDTA, Saponin, Triton X-100) Step3->Step4 Step5 Development Incubate 1h @ RT (Dark) Step4->Step5 Step6 Read Fluorescence Ex: 485 nm | Em: 530 nm Step5->Step6

Figure 2: High-throughput screening workflow for antimalarial IC50 determination.

Reagent Formulation (Lysis Buffer):

  • 20 mM Tris-HCl (pH 7.5)

  • 5 mM EDTA (Chelates Mg2+ to protect DNA from nucleases)

  • 0.008% Saponin (Lyses RBC membrane but leaves parasite intact initially)

  • 0.08% Triton X-100 (Lyses parasite membrane)

  • SYBR Green I (1x final concentration from 10,000x stock)

Validation Step: Include a "No Drug" control (100% growth) and a "No Parasite" (uninfected RBC) control to subtract background fluorescence from hemoglobin quenching.

Protocol B: -Hematin Inhibition Assay (Mechanistic Validation)

This cell-free assay confirms if the analog acts via the classical heme-capping mechanism.

  • Substrate: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

  • Reaction: Mix Hemin solution with drug analogs in varying concentrations in 3 M Acetate Buffer (pH 5.0, mimicking the digestive vacuole).

  • Initiation: Add Tween-20 (mediator) to trigger polymerization.

  • Incubation: 12–24 hours at 37°C.

  • Quantification:

    • Wash the pellet with 2.5% SDS (dissolves free heme/drug, leaves hemozoin).

    • Dissolve pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .[8]

  • Interpretation: Lower absorbance compared to control = High inhibition of hemozoin formation.

References

  • De, D., Krogstad, F. M., Cogswell, F. B., & Krogstad, D. J. (1998). Aminoquinolines that circumvent resistance in Plasmodium falciparum in vitro. The American Journal of Tropical Medicine and Hygiene, 55(6), 579-583.[13]

  • O'Neill, P. M., et al. (2006). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Current Topics in Medicinal Chemistry, 6(5), 479-507.[11]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.

  • Egan, T. J., et al. (2000). Role of Haem in the Action of Antimalarial Quinoline Drugs. Journal of Inorganic Biochemistry, 80(3-4), 189-195.

  • WWARN (Worldwide Antimalarial Resistance Network). In Vitro Module: SYBR Green I Assay Protocol.

Sources

In vitro versus in vivo correlation of the anti-inflammatory activity of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro versus in vivo correlation of the anti-inflammatory activity of quinoline derivatives. Content Type: Technical Comparison Guide.

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its versatile binding affinity for inflammatory targets, particularly Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4). However, a recurring challenge in drug development is the translation gap —where high nanomolar potency in enzymatic assays (in vitro) fails to replicate efficacy in animal models (in vivo).

This guide provides a comparative analysis of quinoline derivatives against standard NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).[1] It details the experimental frameworks required to establish a valid In Vitro-In Vivo Correlation (IVIVC), focusing on the mechanistic bridge between COX-2 enzymatic inhibition and the Carrageenan-induced paw edema model.

Mechanistic Architecture: The Quinoline Intervention

To understand the correlation, we must first map where quinoline derivatives intervene in the inflammatory cascade. Unlike traditional NSAIDs that often bind the Arg120 residue of COX enzymes, novel quinoline derivatives (specifically 2- and 4-substituted analogs) frequently target the hydrophobic side pocket of COX-2, offering selectivity that reduces gastric toxicity.

Signaling Pathway Diagram

The following diagram illustrates the Arachidonic Acid pathway and the specific intervention point of Quinoline derivatives compared to the downstream physiological effects measured in vivo.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Quinoline Quinoline Derivatives (Inhibitor) Quinoline->COX2 Competitive Inhibition (In Vitro Readout) PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Peroxidation Edema Vasodilation & Edema (In Vivo Readout) PGE2->Edema Receptor Activation

Figure 1: The inflammatory cascade showing the direct enzymatic target (COX-2) measured in vitro and the downstream physiological phenotype (Edema) measured in vivo.

Comparative Analysis: Performance Data

The following data synthesizes performance metrics from recent studies on 7-chloro-4-substituted quinolines and quinoline-hydrazone hybrids , comparing them against the standard drug Indomethacin .

Objective: To demonstrate the correlation (or lack thereof) between enzymatic inhibition (


) and edema reduction (% Inhibition).
Table 1: Comparative Efficacy Data

Data represents composite values from validated pharmacological screenings [1, 2].

Compound ClassTest CodeIn Vitro Potency (COX-2

)
Selectivity Index (COX-2/COX-1)In Vivo Efficacy (Edema Inhibition @ 3h)Correlation Status
Standard NSAID Indomethacin 0.48 µM 2.5 58 - 60% Benchmark
Standard NSAID Celecoxib 0.05 µM >200 60 - 65% High
Quinoline-PiperazineQ-Pip-050.11 µM14.564%Strong Positive
Quinoline-HydrazoneQ-Hyd-120.89 µM5.231%Moderate
Quinoline-AcidQ-Acid-080.09 µM8.0< 15%Poor (False Positive)

Analysis of Correlation:

  • Strong Positive (Q-Pip-05): The piperazine derivative shows superior in vitro potency (

    
    ) compared to Indomethacin and translates this effectively to in vivo models (
    
    
    
    inhibition). This suggests optimal lipophilicity (LogP ~3.5) allowing membrane permeability.
  • False Positive (Q-Acid-08): Despite high enzymatic potency (

    
    ), this compound fails in vivo (
    
    
    
    ). This is a classic "Translation Failure" often caused by poor bioavailability or rapid metabolic clearance (short half-life) in the rat model.
  • Structural Insight: Quinolines with basic side chains (piperazine) tend to show better IVIVC than acidic derivatives due to improved pharmacokinetic profiles in the acidic environment of inflamed tissue.

Detailed Experimental Protocols

To replicate these results and validate the correlation, the following protocols must be executed. These are designed to be self-validating systems.

Protocol A: In Vitro COX-2 Colorimetric Inhibition Assay

Purpose: To determine the intrinsic affinity of the quinoline derivative for the COX-2 isozyme. Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.[2][3]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[3][4]

  • Arachidonic Acid (Substrate).[3][4][5]

  • Colorimetric Substrate (TMPD).[3]

  • Heme (Cofactor).

Workflow Steps:

  • Preparation: Dissolve Quinoline derivatives in DMSO. Dilute to 10x final concentration.

  • Enzyme Activation: In a 96-well plate, add

    
     Assay Buffer, 
    
    
    
    Heme, and
    
    
    Enzyme (COX-1 or COX-2).
  • Inhibitor Incubation: Add

    
     of test compound (or solvent control).[3][4][6] Incubate for 5 minutes at 25°C.
    
    • Control: Use DuP-697 or Celecoxib as a positive control.

  • Reaction Initiation: Add

    
     Colorimetric Substrate (TMPD) followed immediately by 
    
    
    
    Arachidonic Acid.
  • Measurement: Shake plate for 5 seconds. Incubate for exactly 2 minutes. Read Absorbance at 590 nm (

    
    ).[3]
    
  • Calculation:

    
    [7]
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema

Purpose: To evaluate anti-inflammatory efficacy in a physiological system (Gold Standard). Ethical Note: Must follow IACUC guidelines.

Workflow Steps:

  • Animal Selection: Wistar albino rats (150–200g). Fasted for 12h prior to experiment.

  • Grouping (n=6):

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test Quinolines (Variable doses: 10, 30, 50 mg/kg, p.o.).

  • Drug Administration: Administer compounds orally 1 hour before induction.

  • Edema Induction: Inject

    
     of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.[8][9]
    
  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    
    • Critical Check: The 3rd hour represents the peak release of prostaglandins (COX-2 dependent phase).

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time t, and
    
    
    is initial paw volume.[7][9]
Experimental Workflow & Correlation Logic

The following diagram outlines the decision tree for validating quinoline derivatives.

Workflow Start Quinoline Library Synthesis InVitro In Vitro Screen (COX-1 vs COX-2) Start->InVitro Filter Selectivity Index > 5? InVitro->Filter IC50 Determination InVivo In Vivo Model (Carrageenan Rat Paw) Filter->InVivo Yes Fail Discard / Redesign Filter->Fail No (Toxic/Non-selective) ADME ADME Profiling (Solubility/Metabolism) InVivo->ADME Edema Inhibition < 30% Success Lead Candidate (High Correlation) InVivo->Success Edema Inhibition > 50% ADME->Start SAR Optimization ADME->Fail Poor Bioavailability

Figure 2: Integrated workflow for establishing IVIVC. Note the feedback loop from In Vivo failure to ADME profiling.

Critical Discussion: The Correlation Gap

Why do some quinolines fail the correlation test?

  • Lipophilicity (LogP): Quinolines are inherently lipophilic. If LogP > 5, the compound may become trapped in adipose tissue or bind excessively to plasma proteins (high protein binding), reducing the free fraction available to inhibit COX-2 at the site of inflammation.

  • Metabolic Stability: The quinoline ring is susceptible to oxidation by CYP450 enzymes. Derivatives without blocking groups (e.g., halogens at C-7 or C-8) may have a half-life too short to suppress the 3-hour peak of carrageenan edema.

  • Solubility: High crystal lattice energy in planar quinolines can lead to poor dissolution in gastric fluids, mimicking low efficacy.

Recommendation: For optimal IVIVC, prioritize quinoline derivatives with a calculated LogP between 3.0 and 4.0 and incorporate solubilizing groups (e.g., piperazine, morpholine) at the C-4 position.

References
  • Abdel-Aziz, M., et al. (2021). "Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives." Bioorganic Chemistry.

  • Gouda, M.A., et al. (2018). "Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview." Current Medicinal Chemistry.

  • Cayman Chemical. (2023).[4] "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

  • Creative Biolabs. (2024). "Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service." Creative Biolabs In Vivo Services.

Sources

Benchmarking the antileishmanial activity of 7-chloro-4-quinolinyl hydrazones against standard drugs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Comparison Guide & Experimental Methodology

Executive Summary

The therapeutic landscape for leishmaniasis is currently constrained by the severe limitations of standard-of-care drugs. First-line treatments such as pentavalent antimonials, amphotericin B, and miltefosine are increasingly compromised by high host toxicity, prolonged administration regimens, and the rapid emergence of resistant Leishmania strains[1][2].

In the search for safer and more effective alternatives, quinoline derivatives have gained significant traction. Specifically, 7-chloro-4-quinolinyl hydrazones have emerged as a highly potent class of antileishmanial compounds[3]. This guide benchmarks the performance of these novel synthetic derivatives against standard reference drugs, detailing their mechanisms of action, comparative efficacy, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: Why 7-Chloro-4-quinolinyl Hydrazones?

The antileishmanial superiority of 7-chloro-4-quinolinyl hydrazones stems from their dual-action mechanism. Unlike miltefosine, which primarily targets lipid metabolism, these hydrazone derivatives act directly on the unique bioenergetic pathways of the parasite while simultaneously modulating the host's immune response.

  • Mitochondrial Dysfunction: Trypanosomatids possess a single mitochondrion that is highly susceptible to oxidative stress. Compounds in this class (such as Compound 2a) have been shown to induce a severe oxidative imbalance in the parasite, driving the overproduction of reactive oxygen species (ROS) and causing a rapid collapse of the mitochondrial membrane potential[4].

  • Host Macrophage Activation: Efficacy is not solely reliant on direct toxicity. Certain derivatives also stimulate the production of nitric oxide (NO) within infected murine macrophages, enhancing the host cell's natural leishmanicidal capacity[3].

MoA Compound 7-Chloro-4-quinolinyl Hydrazones Mito Parasite Mitochondrion Compound->Mito Targets Macro Macrophage Activation (NO Production) Compound->Macro Immunomodulation ROS ROS Overproduction Mito->ROS Induces MMP Loss of Membrane Potential Mito->MMP Uncouples Death Amastigote Death ROS->Death MMP->Death Macro->Death Nitric Oxide Stress

Caption: Mechanism of action of 7-chloro-4-quinolinyl hydrazones in Leishmania amastigotes.

Comparative Efficacy Data (The Benchmark)

To objectively evaluate 7-chloro-4-quinolinyl hydrazones, their performance must be contextualized against clinical standards. The table below synthesizes in vitro data from recent foundational studies evaluating these compounds against intracellular amastigotes—the clinically relevant form of the parasite found in the mammalian host[3][4][5].

Table 1: In Vitro Benchmarking of Key Compounds vs. Standard Drugs
Compound / DrugTarget Species (Amastigote)IC₅₀ ValueCC₅₀ (Macrophages)Selectivity Index (SI)Key Advantage
Compound 6 L. braziliensis30 ng/mL> 10 µg/mLHighNanomolar potency; NO induction[3].
Compound 7 L. braziliensis20 ng/mL> 10 µg/mLHighHighest potency in class[3].
Compound 2a L. amazonensis8.1 µM> 100 µM> 12.3Selective mitochondrial disruption[4].
Hydraqui L. amazonensis≤ 10 µMLow ToxicityHigh93.8% in vivo parasite reduction[5].
Amphotericin B (Standard)L. spp. (Broad)~0.1 - 0.5 µMHighly ToxicNarrowGold standard efficacy, but high host toxicity.
Miltefosine (Standard)L. spp. (Broad)~5.0 - 15.0 µMModerately ToxicModerateOral administration, but emerging resistance.

Analytical Insight: Compounds 6 and 7 demonstrate extraordinary potency (nanogram levels) against L. braziliensis, significantly outperforming the IC₅₀ of Miltefosine[3]. Furthermore, Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) bridges the gap between in vitro promise and in vivo reality, showing a 48.3% reduction in lesion size in murine models without inducing hepatic or renal toxicity[5].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of novel antileishmanial agents must follow a self-validating workflow. Do not rely solely on axenic promastigote assays, as they do not accurately reflect the acidic, nutrient-deprived environment of the macrophage phagolysosome.

Workflow InVitro In Vitro Screening (Promastigotes) ExVivo Intracellular Assay (Amastigotes in Macrophages) InVitro->ExVivo Tox Cytotoxicity Assay (CC50 & Selectivity Index) ExVivo->Tox InVivo In Vivo Efficacy (BALB/c Murine Model) Tox->InVivo

Caption: Sequential benchmarking workflow for evaluating novel antileishmanial compounds.

Protocol 1: Intracellular Amastigote Assay (The Gold Standard)

Causality: Testing against intracellular amastigotes is mandatory because it accounts for the compound's ability to cross the macrophage membrane and survive the hostile phagolysosomal environment.

Step-by-Step Methodology:

  • Macrophage Seeding: Harvest peritoneal macrophages from BALB/c mice and seed at

    
     cells/well in a 24-well plate containing glass coverslips. Incubate at 37°C (5% CO₂) for 24 hours.
    
  • Infection: Introduce Leishmania promastigotes in the stationary growth phase at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow phagocytosis.

  • Washing (Self-Validation Step): Wash the wells vigorously with PBS to remove non-internalized promastigotes. Control Check: Inspect under an inverted microscope to ensure only intracellular parasites remain.

  • Drug Treatment: Treat infected macrophages with serial dilutions of the 7-chloro-4-quinolinyl hydrazones. Run Amphotericin B (1 µM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Quantification: After 48 hours, fix cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope (100x oil immersion). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Cytotoxicity and Selectivity Index (SI) Determination

Causality: A drug is only viable if it kills the parasite without destroying the host cell. The Selectivity Index (SI = CC₅₀ / IC₅₀) is the ultimate metric for drug safety.

Step-by-Step Methodology:

  • Cell Culture: Seed uninfected murine macrophages or human U-937 cells in a 96-well plate (

    
     cells/well).
    
  • Exposure: Expose cells to high concentrations of the test compounds (up to 200 µM) for 48 hours.

  • Viability Measurement: Add MTT reagent (5 mg/mL). Viable cells will reduce MTT to purple formazan crystals. Dissolve crystals in DMSO and read absorbance at 570 nm.

  • Validation: Calculate the CC₅₀. An SI > 10 is the universally accepted threshold for a compound to be considered safe enough for in vivo progression.

Protocol 3: In Vivo Murine Model (BALB/c)

Causality: In vivo models assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that cannot be simulated in a dish.

Step-by-Step Methodology:

  • Infection: Inject

    
     stationary-phase L. amazonensis promastigotes subcutaneously into the right hind footpad of female BALB/c mice.
    
  • Treatment Initiation: Once lesions become palpable (approx. 4-5 weeks post-infection), begin intralesional or oral administration of the hydrazone derivative (e.g., Hydraqui at 10-50 mg/kg)[5].

  • Monitoring: Measure footpad swelling weekly using a digital caliper.

Conclusion

The benchmarking of 7-chloro-4-quinolinyl hydrazones reveals a highly promising therapeutic profile. Compounds like Hydraqui and Compound 2a exhibit targeted mitochondrial disruption and high selectivity indexes, overcoming the severe toxicity barriers associated with Amphotericin B and the resistance issues plaguing Miltefosine[4][5]. For drug development professionals, prioritizing the optimization of these quinoline scaffolds represents a scientifically sound strategy for delivering the next generation of antileishmanial therapeutics.

References

  • [3] 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chem Biol Drug Des. (2013).

  • [1] Recent Developments in Drug Discovery for Leishmaniasis and Human African Trypanosomiasis. Chemical Reviews - ACS Publications. (2014).

  • [2] Insights into the Structural Patterns of the Antileishmanial Activity of Bi- and Tricyclic N-Heterocycles. NIH.

  • [5] Efficacy of the 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline derivative against infection caused by Leishmania amazonensis. SciELO. (2020).

  • [4] Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. PubMed. (2016).

Sources

A Comparative Docking Analysis of 7-Chloroquinoline Derivatives Against c-Src Tyrosine Kinase: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the docking of 7-chloroquinoline derivatives to the ATP-binding site of the c-Src tyrosine-protein kinase. As a key regulator of cellular processes such as proliferation, survival, and migration, aberrant c-Src activity is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3] The 7-chloroquinoline scaffold, a privileged structure in medicinal chemistry, has shown promise in the development of kinase inhibitors.[4][5][6] This document offers a detailed, experimentally-grounded protocol for performing comparative docking studies, presents key data in a clear and accessible format, and discusses the structural insights gained, providing a valuable resource for researchers in oncology and drug discovery.

The Significance of c-Src Kinase in Oncology

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in various signaling pathways.[7] Its dysregulation has been observed in a multitude of cancer types, including breast, colon, lung, and pancreatic cancers.[1][3] Elevated c-Src activity promotes tumor growth, invasion, and angiogenesis, and has been linked to the development of resistance to chemotherapy.[2][7] This central role in malignancy underscores the urgent need for the development of potent and selective c-Src inhibitors.

c-Src, like other kinases, utilizes ATP to phosphorylate substrate proteins. The ATP-binding pocket of the kinase domain is therefore an attractive target for the design of small molecule inhibitors that can compete with the endogenous ATP.[8]

The 7-Chloroquinoline Scaffold: A Privileged Moiety for Kinase Inhibition

The 7-chloroquinoline core is a key pharmacophore found in numerous biologically active compounds, including the well-known antimalarial drug, chloroquine.[6] In recent years, this scaffold has gained significant attention for its potential as a kinase inhibitor. Its planar, heterocyclic ring system can mimic the adenine ring of ATP, enabling it to effectively occupy the ATP-binding cleft of kinases.[9] The chlorine atom at the 7-position and the potential for diverse substitutions at other positions, particularly the 4-position, provide opportunities to enhance binding affinity and selectivity for the target kinase.[4][5]

Comparative Docking Study Workflow

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[10] A well-designed comparative docking study can provide valuable insights into the structure-activity relationships of a series of compounds, guiding the rational design of more potent inhibitors.[11][12]

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (e.g., PDB: 2SRC, 1KSW, 5XP7) Protein_Prep Protein_Prep PDB->Protein_Prep Remove water, add hydrogens Ligand Ligand Structure Preparation (7-Chloroquinoline Derivatives) Ligand_Prep Ligand_Prep Ligand->Ligand_Prep Generate 3D conformers, assign charges Grid Grid Box Generation (Define Active Site) Protein_Prep->Grid Dock Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Dock Grid->Dock Score Scoring & Ranking (Binding Energy Estimation) Dock->Score Analysis Binding Mode Analysis (Interacting Residues) Score->Analysis Compare Comparative Analysis (Rank Ordering) Analysis->Compare ADMET In Silico ADMET Prediction Compare->ADMET

Caption: Workflow for the comparative molecular docking study.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust methodology for conducting comparative docking studies of 7-chloroquinoline derivatives against c-Src kinase.

1. Protein Preparation:

  • Rationale: To prepare the protein structure for docking by removing non-essential molecules, correcting structural issues, and adding necessary parameters for the docking software.

  • Procedure:

    • Obtain the three-dimensional crystal structure of human c-Src kinase from the Protein Data Bank (PDB). Several structures are available, such as 2SRC, 1KSW, and 5XP7.[13][14][15] For this study, we will use PDB ID: 2SRC, which has a resolution of 1.50 Å.[15]

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • The prepared protein structure is then saved in the appropriate format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Rationale: To generate low-energy 3D conformations of the ligands and assign appropriate chemical properties for docking.

  • Procedure:

    • Draw the 2D structures of the 7-chloroquinoline derivatives using a chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligands.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Grid Generation:

  • Rationale: To define the active site of the protein where the docking calculations will be performed.

  • Procedure:

    • Identify the ATP-binding site of c-Src. This can be done by referring to the co-crystallized ligand in the original PDB file or from published literature. Key residues in the c-Src active site include those in the hinge region.[8]

    • Define a grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligands to move and rotate freely within the binding pocket.

4. Molecular Docking:

  • Rationale: To predict the binding poses and estimate the binding affinity of the ligands to the protein.

  • Procedure:

    • Utilize a validated docking program such as AutoDock Vina or Glide.[16] These programs employ search algorithms to explore the conformational space of the ligand within the defined grid box and use scoring functions to evaluate the binding affinity of each pose.[17][18]

    • Perform the docking calculations for each 7-chloroquinoline derivative. The number of binding modes to be generated and the exhaustiveness of the search can be adjusted.

5. Analysis of Docking Results:

  • Rationale: To interpret the docking results, identify the best binding poses, and understand the molecular interactions driving the binding.

  • Procedure:

    • Analyze the docking scores (binding energies) for each ligand. Lower (more negative) scores generally indicate a higher predicted binding affinity.[17]

    • Visually inspect the predicted binding poses of the top-ranked ligands using a molecular visualization software.

    • Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the active site residues of c-Src.

Comparative Docking Results

The following table summarizes the docking results for a representative set of 7-chloroquinoline derivatives against the ATP-binding site of c-Src kinase.

Compound ID7-Chloroquinoline DerivativeDocking Score (kcal/mol)Key Interacting Residues
CQ-01 7-chloro-N-(2-phenylethyl)quinolin-4-amine-8.5Met341, Thr338, Leu273
CQ-02 7-chloro-N-(3-phenylpropyl)quinolin-4-amine-8.9Met341, Thr338, Glu310, Leu273
CQ-03 2-((7-chloroquinolin-4-yl)amino)phenol-9.2Met341, Thr338, Asp404, Glu310
CQ-04 N-(4-((7-chloroquinolin-4-yl)amino)phenyl)acetamide-9.5Met341, Thr338, Asp404, Lys295
Reference Dasatinib (Known c-Src Inhibitor)-10.8Met341, Thr338, Glu310, Asp404

Note: The docking scores are for illustrative purposes and can vary depending on the specific software and parameters used.[10]

Structural Insights and Binding Mode Analysis

The docking results reveal a common binding mode for the 7-chloroquinoline derivatives within the c-Src ATP-binding pocket. The 7-chloroquinoline core typically forms a key hydrogen bond with the backbone of Met341 in the hinge region, mimicking the interaction of the adenine ring of ATP.

G cluster_cSrc c-Src Active Site Met341 Met341 (Hinge) Thr338 Thr338 (Gatekeeper) Glu310 Glu310 Asp404 Asp404 (DFG motif) Leu273 Leu273 Ligand 7-Chloroquinoline Derivative Ligand->Met341 H-bond (backbone) Ligand->Thr338 Hydrophobic Ligand->Glu310 H-bond (side chain) Ligand->Asp404 Ionic Interaction Ligand->Leu273 Hydrophobic

Caption: Key interactions of a 7-chloroquinoline derivative in the c-Src active site.

The substituents at the 4-position of the quinoline ring extend into the deeper regions of the binding pocket, where they can form additional interactions with residues such as Thr338 (the "gatekeeper" residue), Glu310, and Asp404 of the DFG motif. These interactions are crucial for enhancing the binding affinity and selectivity of the inhibitors. For instance, the presence of a hydroxyl group in CQ-03 and an acetamide group in CQ-04 allows for the formation of additional hydrogen bonds, which is reflected in their lower docking scores compared to CQ-01 and CQ-02.

In Silico ADMET Prediction

To assess the drug-likeness of the most promising candidates, an in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[19][20][21] Early assessment of these properties can help to identify and filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug discovery pipeline.[22][23]

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability
CQ-03 284.724.122Good
CQ-04 325.783.523Good

Note: These values are predictions from computational models and require experimental validation.

Both CQ-03 and CQ-04 exhibit favorable predicted ADMET properties, suggesting they have the potential to be developed into orally bioavailable drugs.

Conclusion and Future Directions

This comparative docking study demonstrates that 7-chloroquinoline derivatives are a promising class of inhibitors for c-Src tyrosine kinase. The detailed workflow and analysis presented here provide a robust framework for identifying and optimizing novel c-Src inhibitors. The insights gained from the binding mode analysis highlight the importance of the substituent at the 4-position for achieving high binding affinity.

Future work should focus on the synthesis and in vitro biological evaluation of the most promising compounds to validate the docking predictions.[10][24] Further optimization of the lead compounds through structure-based drug design, guided by the principles outlined in this guide, could lead to the development of potent and selective c-Src inhibitors with therapeutic potential in oncology.

References

  • Proto-oncogene tyrosine-protein kinase Src - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Berman, H. M., et al. (2002). 1KSW: Structure of Human c-Src Tyrosine Kinase (Thr338Gly Mutant) in Complex with N6-benzyl ADP. RCSB PDB. [Link]

  • El-Sayed, W. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • Rodrigues, J. R., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC. [Link]

  • Khan, M. A., et al. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. PMC. [Link]

  • Morgillo, F., & Della Corte, C. M. (2020). c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? MDPI. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin. [Link]

  • El-Sayed, W. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • ADMET prediction. (2025). Fiveable. [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2022). Global Science Research Journals. [Link]

  • Berman, H. M., et al. (2017). 5XP7: C-Src in complex with ATP-CHCl. RCSB PDB. [Link]

  • Dubey, D. K., et al. (2013). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]

  • Liu, H., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. PMC. [Link]

  • c-Src and EGFR Inhibition. (2020). Encyclopedia.pub. [Link]

  • Khan, M. A., et al. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. ResearchGate. [Link]

  • Xu, W., et al. (1997). Three-dimensional structure of the tyrosine kinase c-Src. PubMed. [Link]

  • ADMET Prediction. (n.d.). Protheragen. [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2022). PubMed. [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

  • Xu, W., et al. (1997). Three-dimensional structure of the tyrosine kinase c-Src. Stephen C Harrison. [Link]

  • Berman, H. M., et al. (1999). 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. [Link]

  • Synthesis and Antimalarial Activity of 7-Chloroquinoline-Tethered Sulfonamides and Their[1][4][13]-Triazole Hybrids. (2022). Taylor & Francis Online. [Link]

  • Moro, S., et al. (2006). A combination of docking/dynamics simulations and pharmacophoric modeling to discover new dual c-Src/Abl kinase inhibitors. PubMed. [Link]

  • Singh, P., et al. (2015). Molecular Docking Study of Natural Compounds against Non Receptor Protein Tyrosine Kinases Src. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Samad, A., et al. (2024). Comprehensive in silico discovery of c-Src tyrosine kinase inhibitors in cancer treatment: A unified approach combining pharmacophore modeling, 3D QSAR, DFT, and molecular dynamics simulation. Journal of King Saud University - Science. [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. [Link]

  • Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells. IT Medical Team. [Link]

  • Funar-Timofei, S., et al. (2018). Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. PMC. [Link]

  • The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. (2009). PMC. [Link]

  • Levinson, N. M., et al. (2008). Structural basis for the recognition of c-Src by its inactivator Csk. PMC. [Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on. (2025). DDDT. [Link]

  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (2021). PMC. [Link]

  • Li, Y., et al. (2020). Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. MDPI. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PMC. [Link]

  • Active site profiling reveals coupling between domains in SRC-family kinases. (n.d.). Nature Chemical Biology. [Link]

  • Yang, L., & Roux, B. (2008). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLOS Computational Biology. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2016). PMC. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2021). SciELO. [Link]

Sources

Comparing the synthetic efficiency of ultrasound-assisted versus conventional synthesis of 7-chloroquinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 7-Chloroquinoline Derivatives: Ultrasound-Assisted vs. Conventional Methods

For researchers and professionals in drug development, the 7-chloroquinoline scaffold is a cornerstone of medicinal chemistry, most famously embodied in the antimalarial drug chloroquine. The efficiency of synthesizing this critical pharmacophore directly impacts the pace of discovery and development of new therapeutic agents. This guide provides an in-depth comparison between traditional thermal synthesis and modern ultrasound-assisted techniques, offering experimental data, detailed protocols, and expert insights to inform your methodological choices.

The Enduring Standard: Conventional Synthesis via the Gould-Jacobs Reaction

For decades, the Gould-Jacobs reaction has been a fundamental and widely used method for constructing the quinoline core.[1][2][3] This multi-step process, while robust, is characterized by its demanding reaction conditions, particularly the high temperatures required for intramolecular cyclization.[3][4]

Mechanism of Conventional Synthesis

The Gould-Jacobs reaction proceeds through a sequence of well-established steps:

  • Condensation: An aniline (in this case, a m-chloroaniline derivative) undergoes a nucleophilic attack on an alkoxymethylenemalonate ester, like diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: This is the rate-limiting and most energy-intensive step. Significant thermal energy, often requiring temperatures above 250 °C, is needed to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[3]

  • Saponification (Hydrolysis): The ester group on the newly formed ring is hydrolyzed, typically using a base like sodium hydroxide, to form a carboxylic acid.[1][2]

  • Decarboxylation: The final step involves the removal of the carboxyl group through the application of heat, yielding the desired 4-hydroxy-7-chloroquinoline.[1][4]

Experimental Protocol: Classical Thermal Synthesis

This protocol describes a typical thermal approach for the initial condensation and cyclization steps.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours.

  • Monitor the formation of the anilidomethylenemalonate intermediate using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Add the crude anilidomethylenemalonate intermediate to a high-boiling point inert solvent, such as diphenyl ether.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate product.[3]

  • Collect the solid by filtration, wash with the non-polar solvent, and dry. Subsequent hydrolysis and decarboxylation steps would follow.

The primary drawbacks of this conventional method are the prolonged reaction times and the harsh, energy-intensive conditions required for cyclization, which can lead to side reactions and lower overall yields.[5]

The Green Alternative: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool that dramatically enhances reaction efficiency.[6][7][8] For the synthesis of 7-chloroquinoline derivatives, ultrasound offers a compelling alternative, circumventing the need for extreme temperatures and significantly reducing reaction times.[9][10][11][12]

Mechanism of Sonochemical Enhancement

The efficiency of ultrasound-assisted synthesis stems from the phenomenon of acoustic cavitation .[13][14]

  • Bubble Formation and Collapse: Ultrasonic waves passing through a liquid medium create, grow, and violently collapse microscopic bubbles.[15][16]

  • Localized Hotspots: The implosion of these bubbles generates transient, localized hotspots with extreme conditions—temperatures can reach up to 5000 K and pressures can exceed 1000 atm.[14][15][17]

  • Accelerated Kinetics: These hotspots provide the necessary activation energy for chemical transformations, like the cyclization step in quinoline synthesis, to occur rapidly and at a much lower bulk reaction temperature.[13][16]

  • Enhanced Mass Transfer: The intense agitation and micro-jetting caused by cavitation also increase mass transfer between reactants, further accelerating the reaction rate.[14]

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol outlines a rapid, one-pot synthesis of a 7-chloroquinoline derivative via a nucleophilic substitution reaction, a common method for creating diverse libraries.[11][12]

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq, 0.01 mol) and the desired amine (e.g., o-phenylenediamine) (1.0 eq, 0.01 mol) in 15 ml of ethanol.[11]

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture under reflux for 30-40 minutes at a controlled temperature (ambient to 90°C, depending on the specific reactants).[10][12][18]

  • Monitor the reaction's completion using TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate directly.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the purified 7-chloroquinoline derivative.[10][18]

Head-to-Head Comparison: Workflow and Efficiency

The most striking difference between the two methods is the dramatic simplification of the workflow and the reduction in energy and time required for the ultrasound-assisted approach.

Comparative Workflow Diagram

G cluster_0 Conventional Synthesis (Multi-Step, High Temp) cluster_1 Ultrasound-Assisted Synthesis (One-Pot, Low Temp) A1 Step 1: Condensation (1-2 hours, 130°C) A2 Step 2: Thermal Cyclization (30-60 mins, 250°C) A1->A2 A3 Step 3: Hydrolysis (1-2 hours, Reflux) A2->A3 A4 Step 4: Decarboxylation (High Temp) A3->A4 B1 One-Pot Reaction (30-40 mins, <90°C) B2 Isolation & Purification B1->B2

Caption: Comparative workflows of conventional vs. ultrasound-assisted synthesis.

Quantitative Data Summary

The experimental data clearly demonstrates the superior efficiency of the sonochemical method.

ParameterConventional Method (Gould-Jacobs)Ultrasound-Assisted Method
Reaction Time Several hours to days[3][19][20]15 - 40 minutes[10][11][12][21]
Temperature 130°C to >250°C[3][5]Ambient to 90°C[10][12]
Energy Input High (prolonged heating)Low (short duration)[22]
Yield Variable, often moderate[4]Good to excellent (often >80%)[10][12]
Procedural Complexity Multi-step, requires solvent changesOften one-pot, simple workup[23][24]
Green Chemistry Poor (high energy, high-boiling solvents)Excellent (energy efficient, milder conditions)[7][17]

Expert Insights and Practical Considerations

For Conventional Synthesis:

  • Causality: The necessity of high-boiling point solvents like diphenyl ether is a direct consequence of the high activation energy required for the thermal cyclization step.[3][4] This choice, however, complicates product isolation and purification.

  • Trustworthiness: While lengthy, the protocol is well-established. Success relies on careful temperature control to prevent charring and side-product formation. Monitoring by TLC is critical to avoid unnecessary heating.

For Ultrasound-Assisted Synthesis:

  • Causality: The choice of an ultrasonic bath or a more powerful probe sonicator depends on the reaction scale. For laboratory-scale synthesis, a standard ultrasonic cleaning bath is often sufficient. The acoustic energy is the driving force, replacing the need for bulk thermal energy.[25]

  • Trustworthiness: This method is highly reproducible. Key to success is ensuring the reaction flask is properly immersed in the ultrasonic bath for uniform energy distribution. Temperature control of the bath is still important, as the bulk temperature can rise due to sonication. The dramatic reduction in reaction time often leads to purer products with fewer byproducts.[17][22]

Conclusion

While conventional thermal methods like the Gould-Jacobs reaction have historically been foundational for quinoline synthesis, they are increasingly being superseded by more efficient and sustainable technologies. Ultrasound-assisted synthesis offers a significant leap forward, providing a rapid, high-yield, and energy-efficient pathway to 7-chloroquinoline derivatives.[6][9] For researchers and drug development professionals, adopting sonochemical methods can accelerate discovery timelines, reduce energy consumption, and align synthetic strategies with the principles of green chemistry.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved March 7, 2026, from [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021, September 6). Environmental Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (2024, February 25). International Journal of Scientific Research in Science and Technology. Retrieved March 7, 2026, from [Link]

  • Ultrasound assisted Heterocycles Synthesis. (2016, September). Research Journal of Chemistry and Environment. Retrieved March 7, 2026, from [Link]

  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (2024, January 15). International Journal of Scientific & Social Science Research. Retrieved March 7, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). Molecules. Retrieved March 7, 2026, from [Link]

  • Ultrasound-assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles. (2023, October 17). Current Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Green Chemistry Letters and Reviews. Retrieved March 7, 2026, from [Link]

  • Green Chemistry: Use of Ultrasound in organic synthesis. (2020, March 22). YouTube. Retrieved March 7, 2026, from [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Applications of Ultrasound in Organic Synthesis-A Green Approach. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 21). MDPI. Retrieved March 7, 2026, from [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018, May 1). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Applications of ultrasound in total synthesis of bioactive natural products: A promising green tool. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018, November 19). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. (2025, October 23). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018, May 18). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Synthesis method of 7-chloroquinaldine. (2018, November 16). Patsnap. Retrieved March 7, 2026, from [Link]

  • Recent advances in green synthesis of quinoline derivatives. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Synthesis method of 7-chloroquinaldine. (n.d.). Google Patents.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved March 7, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ultrasound assisted multicomponent reactions: a green method for the synthesis of highly functionalized selenopyridines using reusable polyethylene glycol as reaction medium. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Synthesis of new 4,7Chloroquinoline Derivaties by using Ultrasound irradiation evaluation of their Biological activity. (2024, December). International Journal of Innovative Research in Technology. Retrieved March 7, 2026, from [Link]

  • Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (n.d.). Reaction Chemistry & Engineering. Retrieved March 7, 2026, from [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide down the drain or in general trash. [1]

As a halogenated quinoline derivative and a hydrobromide salt, this compound presents a tripartite hazard profile: Corrosivity (acidic salt), Toxicity (quinoline scaffold), and Halogen Content (chlorine substituent).[1][2] It must be managed as Hazardous Chemical Waste .

Immediate Classification for Disposal:

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1][3]

  • RCRA Status: Non-listed (unless specific formulations apply), but exhibits characteristics of Toxicity and Corrosivity (D002 if in aqueous solution < pH 2).[1]

  • California Prop 65 Note: Treat as a potential carcinogen ("Quinoline and its strong acid salts").[1]

Hazard Identification & Technical Profile

Effective disposal requires understanding the chemical's stability and reactivity.[1] The hydrobromide (HBr) salt form implies that this compound will generate hydrobromic acid upon hydrolysis or contact with moisture, significantly lowering pH.[2]

Table 1: Chemical Safety Profile

ParameterData / CharacteristicOperational Implication
Compound Name 7-Chloro-4-(4-morpholinyl)quinoline hydrobromideLabel all waste containers clearly.
CAS Number 853344-04-4 (Parent/Salt variants may vary)Use for waste manifesting.[1]
Molecular Formula C₁₃H₁₄ClN₂O[1] · HBrNitrogen/Halogen content requires specific incineration parameters (scrubbers).[1]
Acidity (pH) Acidic (hydrobromide salt)Do not mix with Cyanide or Sulfide waste (generates toxic gas).[1]
GHS Classification Skin Irrit. 2, Eye Irrit.[1][4][5] 2A, STOT SE 3Standard PPE (Nitrile gloves, goggles) required.[1][2]
Reactivity Incompatible with Strong Oxidizers, Strong BasesSegregate from nitrates, perchlorates, and caustic solutions.[1][2]

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the physical state and chemical environment of the waste. Use the following logic flow to determine the correct waste stream.

Figure 1: Waste Stream Decision Matrix

WasteSegregation Start Waste Characterization (7-Chloro-4-(4-morpholinyl)quinoline HBr) State Physical State? Start->State Solid Solid Waste (Pure Salt or Contaminated Solids) State->Solid Powder/Debris Liquid Liquid Waste (Solutions/Mother Liquor) State->Liquid Solution SolventCheck Solvent Base? Liquid->SolventCheck HaloSolv Halogenated Organic Waste (DCM, Chloroform, or >1% Halogen content) SolventCheck->HaloSolv Halogenated Solvent NonHaloSolv Non-Halogenated Organic Waste (MeOH, EtOH, DMSO) SolventCheck->NonHaloSolv Non-Halogenated Solvent Aqueous Aqueous Solution SolventCheck->Aqueous Water Based NonHaloSolv->HaloSolv If Solute >1-2% AcidCheck Check pH Aqueous->AcidCheck Neut Neutralize to pH 6-9 (If permitted by local EHS) AcidCheck->Neut On-site Treatment HazAq Hazardous Aqueous Waste (Do NOT Drain Pour) AcidCheck->HazAq Standard Disposal

Caption: Decision matrix for segregating quinoline derivatives. Note that high concentrations of the chlorinated solute may force non-halogenated solvents into the halogenated waste stream.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired shelf stocks, weighing boat residues, contaminated silica gel.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to the corrosive nature of the hydrobromide salt.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7-Chloro-4-(4-morpholinyl)quinoline hydrobromide, Solid Debris."[1]

    • Hazards: Toxic, Irritant, Corrosive (Acidic Solid).[1][2]

  • Segregation: Do not mix with strong bases (e.g., solid NaOH) or oxidizers in the same solid waste bin to prevent exothermic reactions or fire.[1]

  • Disposal Action: Seal tightly and transfer to your facility’s Hazardous Waste Accumulation Area (HWAA).

Protocol B: Liquid Waste (Organic Solutions)

Applicability: Reaction mixtures, HPLC effluents, mother liquors.[1][2]

  • Critical Rule: Because the molecule contains Chlorine (Cl), the safest default is the Halogenated Waste stream.[1]

  • Why? Incinerating halogenated compounds in non-halogenated kilns can damage equipment (acid gas formation) and violate emissions permits (dioxin formation).[1]

  • Procedure:

    • Collect in a solvent-compatible carboy (HDPE or Fluorinated HDPE).[1]

    • Ensure the pH is not extremely acidic (<2).[1] If the solution is highly acidic due to the HBr salt, consider neutralizing with a dilute base (Sodium Bicarbonate) before adding to the main solvent carboy to prevent container degradation.[1]

    • Label as "Halogenated Organic Waste."[1]

Protocol C: Aqueous Waste

Applicability: Aqueous workup layers, dissolved salt solutions.[1][2]

  • Assessment: Check pH. The HBr salt will likely lower the pH significantly.[1]

  • Neutralization (Optional/Site-Specific):

    • Warning: Neutralization is exothermic.[1]

    • Slowly add 5% Sodium Bicarbonate (

      
      ) solution to the waste while stirring.[1]
      
    • Confirm pH is between 6 and 9.[1]

  • Collection: Even if neutralized, do not pour down the drain . The quinoline scaffold is potentially toxic to aquatic life.[1][6] Collect in a container labeled "Aqueous Hazardous Waste (Toxic)."[1]

Spill Management & Emergency Response

In the event of a bench-scale spill (<50g), follow this self-validating cleanup loop.

Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent pads) PPE->Contain Type Spill Type? Contain->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill Sweep 4a. Wet Sweep (Avoid Dust Generation) SolidSpill->Sweep Absorb 4b. Absorb/Neutralize (Use NaHCO3 if acidic) LiquidSpill->Absorb Collect 5. Collection (Double bag or Jar) Sweep->Collect Absorb->Collect Clean 6. Decontamination (Soap & Water Wash) Collect->Clean

Caption: Operational workflow for managing spills of acidic quinoline salts.[1][5]

Specific Neutralization Step for Spills: If the spill is liquid and acidic (HBr release), sprinkle Sodium Bicarbonate or Calcium Carbonate over the spill until bubbling ceases before absorbing with vermiculite or paper towels.[1] This prevents acid burns during the cleanup process.[1]

Regulatory & Compliance Context

  • EPA (RCRA): While 7-Chloro-4-(4-morpholinyl)quinoline is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1]

    • Characteristic of Corrosivity (D002): If aqueous pH

      
       2.[1]
      
    • Characteristic of Toxicity (D004-D043): If it leaches heavy metals (unlikely) or if the facility designates it as toxic based on LD50 data.[1]

  • Best Practice: The "Cradle-to-Grave" responsibility implies you are liable for this chemical until it is destroyed.[1] Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility is the only recommended disposal method.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]

  • PubChem. (n.d.).[1] Quinoline Compound Summary. National Library of Medicine.[1] [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.).[1] Proposition 65 List: Quinoline and its strong acid salts. [Link][1]

Sources

Personal protective equipment for handling 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized early-discovery compounds requires moving beyond generic safety data sheets. You need a protocol that anticipates the physical behavior of the chemical on the benchtop.

Here is your comprehensive, causality-driven guide to the safe handling, operational logistics, and disposal of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide .

Executive Summary & Chemical Profile

  • Chemical Name: 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

  • CAS Number: 853344-04-4 [1]

  • Molecular Weight: 329.626 g/mol

  • Formula: C13H14BrClN2O

  • Operational Context: This compound is a specialized heterocyclic building block frequently utilized in early-stage drug discovery (e.g., antimalarial agents, kinase inhibitors). Because it is a research-grade chemical, exhaustive toxicological profiling is often incomplete, necessitating stringent, universally applied precautionary handling[3].

Hazard Assessment & Causality (The "Why")

To design a fail-safe operational protocol, we must first understand the physicochemical properties driving the hazards:

  • Halogenated Quinoline Core: The lipophilic nature of the quinoline ring facilitates rapid dermal absorption. Halogenated quinolines are known skin and eye irritants and carry potential risks of DNA intercalation. Chronic exposure must be strictly minimized.

  • Hydrobromide Salt Form: While the hydrobromide (HBr) salt improves aqueous solubility, it presents two distinct logistical challenges. First, it is highly hygroscopic; exposure to ambient humidity causes the powder to clump, ruining stock integrity. Second, fine hydrobromide powders are highly prone to static charge buildup, increasing the risk of aerosolization and inhalation of respiratory irritants during weighing.

  • Systemic Toxicity: Structural analogs of this compound are classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [2].

Mandatory Personal Protective Equipment (PPE) Framework

Based on the authoritative safety standards established in by the National Research Council, the following PPE is non-negotiable for handling this compound[1].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationCausal Rationale
Hand Protection Double-gloved Nitrile (Min 5 mil thickness)Prevents dermal absorption of the lipophilic quinoline core. Double gloving allows immediate, safe removal of the outer contaminated layer if a micro-spill occurs during weighing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Protects against severe eye irritation (H319) from accidental powder scatter (due to static) or solvent splashing during solubilization.
Body Protection Flame-resistant (FR) Lab Coat, fully buttonedShields street clothing from fine powder contamination. FR material is strictly required if solubilizing the compound in flammable organic solvents.
Respiratory N95 or P100 Particulate RespiratorMandatory only if weighing outside a certified containment hood, due to the static-prone, respiratory irritant nature of the hydrobromide dust (H335).

Operational Workflow & Handling Protocol

The following self-validating protocol ensures maximum containment and minimal degradation of the compound.

Step 1: Preparation and Environmental Control

  • Action: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Validation: Check the hood's digital monitor or use a Kimwipe strip to visually confirm inward airflow before opening the chemical vial.

  • Causality: Proper airflow creates a negative pressure barrier, capturing aerosolized hydrobromide dust before it reaches the operator's breathing zone.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static zero-stat gun or an ionizing bar on your micro-spatulas and weigh boats. Weigh the compound inside a draft-shielded analytical balance located within the fume hood.

  • Validation: The balance reading should stabilize immediately. If the numbers drift continuously, static charge is still present, risking powder scatter.

  • Causality: Hydrobromide salts easily acquire a static charge. Neutralizing this charge prevents the powder from "jumping" off the spatula, ensuring accurate molar dosing and preventing environmental contamination.

Step 3: Solubilization (e.g., in DMSO)

  • Action: Transfer the weighed powder to a pre-labeled amber glass vial. Add the required volume of Dimethyl Sulfoxide (DMSO) slowly to achieve your target stock concentration (e.g., 10 mM).

  • Validation: The solution should turn clear. If particulates remain, gentle sonication (in a tightly sealed vial) is required.

  • Causality: is the industry standard for solubilizing drug-like heterocyclic compounds. However, DMSO acts as a universal carrier—it rapidly penetrates the skin and will carry dissolved toxic solutes directly into your bloodstream. Therefore, the compound must be fully sealed before removal from the hood.

Spill Response & Disposal Plan

  • Powder Spill: Do NOT dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the spill with a damp paper towel to suppress dust. Carefully scoop the material into a hazardous waste container using a disposable scraper.

  • Solution Spill (DMSO): Absorb with vermiculite or a commercial chemical absorbent pad. Wash the area thoroughly with copious amounts of soap and water, as DMSO leaves a slippery residue and facilitates dermal transport of residual contaminants.

  • Disposal: All waste containing 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide must be segregated into Halogenated Organic Waste streams due to the presence of the chlorine atom and the bromide counterion. Do not mix with non-halogenated waste, as this violates EPA/RCRA regulations and can cause dangerous, corrosive reactions in commercial incinerators.

Safe Handling & Exposure Control Workflow

G Start Storage (2-8°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing (Anti-static Draft Shield) Hood->Weigh Solvent Solubilization (e.g., DMSO) Weigh->Solvent Spill Spill Response (Contain & Neutralize) Weigh->Spill If spilled Waste Disposal (Halogenated Organic Waste) Solvent->Waste Spill->Waste

Safe handling and exposure control workflow for halogenated quinoline salts.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies Press / National Research Council URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.